OGG1-IN-08
描述
属性
IUPAC Name |
3,4-dichloro-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-4-2-1-3-5-6(4)7(11)8(15-5)9(14)13-12/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSHUDKWJRJKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181016 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-39-6 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
OGG1-IN-08: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
OGG1-IN-08 is a potent small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. OGG1 is responsible for the recognition and excision of 7,8-dihydro-8-oxoguanine (8-oxoG), one of the most common mutagenic DNA lesions induced by oxidative stress.[1][2] The accumulation of 8-oxoG can lead to G:C to T:A transversion mutations if not repaired, implicating it in the pathogenesis of various diseases, including cancer.[1] this compound serves as a critical tool for studying the biological roles of OGG1 and for exploring the therapeutic potential of OGG1 inhibition. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the enzymatic functions of OGG1. The OGG1 enzyme possesses two distinct catalytic activities: a DNA glycosylase activity that cleaves the N-glycosidic bond between the damaged 8-oxoG base and the deoxyribose sugar, and an apurinic/apyrimidinic (AP) lyase activity that subsequently cleaves the phosphodiester backbone at the resulting abasic site.[1] this compound has been demonstrated to decrease both the glycosylase and lyase activities of OGG1.[3] While direct kinetic studies on this compound are not widely published, the mechanisms of other potent OGG1 inhibitors, such as TH5487 and SU0268, have been characterized as competitive, binding to the active site of OGG1 and preventing its interaction with the 8-oxoG substrate.[1][4] It is highly probable that this compound shares a similar competitive binding mode.
The inhibition of OGG1 by this compound leads to the accumulation of 8-oxoG lesions within the genome.[1] This accumulation of unrepaired oxidative DNA damage can have significant downstream cellular consequences, including increased mutational load and the potential for synthetic lethality in cancer cells that have defects in other DNA repair pathways.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its effects on OGG1 and other DNA glycosylases.
| Compound | Target | IC50 (µM) | Reference |
| This compound | OGG1 | 0.22 | [3] |
| Compound (Concentration) | Off-Target Enzyme | % Inhibition | Reference |
| This compound (50 µM) | NEIL1 | 84.56 | [3] |
| This compound (50 µM) | NTH1 | 63.09 | [3] |
| This compound (50 µM) | Fpg | 91.74 | [3] |
Signaling Pathways and Logical Relationships
The inhibition of OGG1 by this compound directly impacts the Base Excision Repair (BER) pathway, a critical cellular mechanism for maintaining genomic integrity.
Caption: Inhibition of OGG1 by this compound blocks the Base Excision Repair of 8-oxoG lesions.
Experimental Protocols
OGG1 Inhibition Assay (IC50 Determination)
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Human OGG1 (hOGG1) enzyme
-
This compound
-
Fluorescently labeled DNA probe containing a single 8-oxoG lesion (e.g., a dual-labeled probe with a fluorophore and a quencher)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/mL BSA)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of hOGG1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent DNA probe to each well.
-
Monitor the increase in fluorescence over time at 37°C using a plate reader. The cleavage of the probe by OGG1 separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound.
OGG1 Glycosylase and AP Lyase Activity Assay
This protocol utilizes a radiolabeled oligonucleotide to separately assess the glycosylase and AP lyase activities of OGG1 in the presence of an inhibitor.
Materials:
-
Human OGG1 (hOGG1) enzyme
-
This compound
-
32P-labeled double-stranded oligonucleotide containing a single 8-oxoG lesion
-
Reaction buffer (e.g., 70 mM MOPS pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager
Procedure:
-
Glycosylase Activity: a. Set up reactions containing the reaction buffer, 32P-labeled 8-oxoG substrate, hOGG1, and varying concentrations of this compound or vehicle control. b. Incubate at 37°C for a defined time (e.g., 15-30 minutes). c. Stop the reaction by adding NaOH to a final concentration of 0.1 M and heating at 90°C for 10 minutes. This treatment cleaves the DNA at the abasic site created by the glycosylase activity. d. Add formamide loading dye, denature the samples by heating, and resolve the products on a denaturing polyacrylamide gel. e. Visualize the cleaved and uncleaved DNA fragments using a phosphorimager and quantify the band intensities to determine the percentage of glycosylase activity.
-
AP Lyase Activity: a. Prepare a substrate with a pre-existing abasic site (AP site) by treating a uracil-containing oligonucleotide with Uracil-DNA Glycosylase (UDG). b. Set up reactions as in the glycosylase assay, but using the 32P-labeled AP-site containing substrate. c. Incubate at 37°C. d. Stop the reaction by adding formamide loading dye and heating. e. Resolve and quantify the products as described above. The amount of cleaved product directly reflects the AP lyase activity of OGG1.
Caption: Workflows for assessing OGG1 glycosylase and AP lyase activities.
Conclusion
This compound is a valuable chemical probe for the study of OGG1-mediated DNA repair. Its potent inhibition of both the glycosylase and lyase functions of OGG1 allows for the detailed investigation of the cellular consequences of impaired 8-oxoG processing. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the activity of this compound and other potential OGG1 inhibitors. Further research into the precise binding mode and the full selectivity profile of this compound will continue to refine our understanding of its mechanism of action and its potential applications in basic research and drug development.
References
- 1. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 2. Repair of 8-oxo-7,8-dihydroguanine in prokaryotic and eukaryotic cells: Properties and biological roles of the Fpg and OGG1 DNA N-glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
OGG1-IN-08: A Technical Guide to a Potent Inhibitor of 8-Oxoguanine DNA Glycosylase 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
OGG1-IN-08 is a potent small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for the removal of the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. By inhibiting both the glycosylase and lyase activities of OGG1, this compound serves as a critical tool for investigating the multifaceted roles of OGG1 in genomic stability, inflammation, and cancer. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, complete with detailed experimental protocols and data presented for scientific and drug development applications.
Introduction to OGG1 and the Significance of its Inhibition
8-oxoguanine is one of the most abundant and mutagenic DNA lesions generated by reactive oxygen species (ROS), leading to G:C to T:A transversions if left unrepaired.[1] OGG1 is the primary enzyme that recognizes and excises 8-oxoG, thereby initiating the BER pathway to maintain genomic integrity.[1][2] Beyond its canonical role in DNA repair, emerging evidence suggests that OGG1 is also involved in the regulation of gene expression and inflammatory responses, sometimes independent of its catalytic activity.[3][4]
The development of specific OGG1 inhibitors like this compound is crucial for dissecting these diverse functions and for exploring the therapeutic potential of targeting OGG1 in diseases driven by oxidative stress and inflammation, including cancer and neurodegenerative disorders.[1][5][6]
This compound: Mechanism of Action and Biochemical Profile
This compound is a potent and selective inhibitor of human OGG1. It effectively curtails the enzyme's ability to excise 8-oxoG and cleave the DNA backbone at the resulting abasic site.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (OGG1) | 0.22 µM | Cell-free assay | [7][8] |
| Inhibition of NEIL1 | 84.56% at 50 µM | Cell-free assay | [9] |
| Inhibition of NTH1 | 63.09% at 50 µM | Cell-free assay | [9] |
| Inhibition of Fpg | 91.74% at 50 µM | Cell-free assay | [9] |
Table 1: Inhibitory Activity of this compound. This table summarizes the key quantitative data regarding the potency and selectivity of this compound against OGG1 and other DNA glycosylases.
Inhibition of Glycosylase and Lyase Activities
This compound has been demonstrated to inhibit both the N-glycosylase and the AP (apurinic/apyrimidinic) lyase activities of OGG1. At a concentration of 10 µM, this compound significantly decreases the release of 8-oxo-Gua and FapyGua (formamidopyrimidine) from DNA substrates.[9] Furthermore, it inhibits the lyase activity of OGG1 on substrates containing a pre-existing AP site.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of this compound.
In Vitro OGG1 Inhibition Assay (Fluorescence-Based)
This assay is used to determine the IC50 value of OGG1 inhibitors.
Principle: A fluorogenic DNA probe containing an 8-oxoG lesion is used. Upon cleavage by OGG1, a fluorophore is released from a quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant human OGG1 (hOGG1)
-
Fluorogenic 8-oxoG DNA probe
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 100 µg/mL BSA)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of hOGG1 to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic 8-oxoG DNA probe to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every minute for 30 minutes) at 37°C.
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the percentage of OGG1 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gel-Based OGG1 Glycosylase and Lyase Activity Assay
This assay provides a direct visualization of the inhibition of OGG1's DNA cleavage activity.
Principle: A radiolabeled or fluorescently labeled DNA oligonucleotide containing an 8-oxoG lesion is incubated with OGG1 in the presence or absence of an inhibitor. The reaction products are then resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Recombinant human OGG1 (hOGG1)
-
5'-end labeled (e.g., ³²P or a fluorescent dye) DNA oligonucleotide containing a single 8-oxoG
-
Complementary unlabeled DNA strand
-
Annealing Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl)
-
Assay Buffer
-
This compound
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or fluorescence gel scanner
Procedure:
-
Anneal the labeled and unlabeled DNA strands to form a duplex substrate.
-
Prepare reaction mixtures containing the DNA substrate, assay buffer, and varying concentrations of this compound or vehicle control.
-
Add hOGG1 to initiate the reaction and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager or fluorescence scanner. The uncleaved substrate will appear as a longer band, while the cleaved product will be a shorter band.
-
Quantify the band intensities to determine the percentage of cleaved product and calculate the inhibition at each concentration of this compound.
Cellular Assay for 8-Oxoguanine Accumulation
This assay measures the ability of this compound to inhibit the repair of oxidative DNA damage in a cellular context.
Principle: Cells are treated with an oxidizing agent to induce 8-oxoG lesions. The cells are then treated with this compound, and the level of genomic 8-oxoG is quantified.
Materials:
-
Cell line of interest (e.g., A549, U2OS)
-
Cell culture medium and supplements
-
Oxidizing agent (e.g., KBrO₃, H₂O₂)
-
This compound
-
DNA extraction kit
-
Method for 8-oxoG quantification (e.g., LC-MS/MS, ELISA, or immunofluorescence with an anti-8-oxoG antibody)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with an oxidizing agent for a short period to induce 8-oxoG formation.
-
Wash the cells and incubate with fresh medium containing various concentrations of this compound or vehicle control.
-
At different time points, harvest the cells and extract genomic DNA.
-
Quantify the levels of 8-oxoG in the genomic DNA using a sensitive detection method. An increase in the persistence of 8-oxoG in this compound-treated cells compared to control cells indicates inhibition of OGG1 repair activity.
Signaling Pathways and Cellular Effects of OGG1 Inhibition
Inhibition of OGG1 by this compound can have profound effects on cellular signaling beyond the direct impairment of DNA repair.
Canonical Base Excision Repair Pathway
The primary function of OGG1 is to initiate the BER pathway for 8-oxoG removal. Inhibition of OGG1 by this compound blocks this process at the initial step.
Non-Canonical Signaling Pathways
Recent studies have revealed that OGG1 can also function as a signaling molecule, often in a manner independent of its repair activity. For instance, upon binding to 8-oxoG, OGG1 can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras, activating downstream signaling cascades such as the MAPK pathway.[7] Inhibition of OGG1's interaction with DNA by compounds like this compound is expected to modulate these non-canonical signaling functions.
Experimental Workflow for OGG1 Inhibitor Characterization
The following diagram outlines a typical workflow for the comprehensive characterization of an OGG1 inhibitor like this compound.
Conclusion
This compound is a valuable pharmacological tool for the study of OGG1. Its ability to potently inhibit the enzymatic activity of OGG1 allows for the detailed investigation of the consequences of impaired 8-oxoG repair in both in vitro and in cell-based models. Furthermore, it provides a means to explore the non-canonical, signaling functions of OGG1, opening new avenues for understanding its role in health and disease. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. 8-Oxoguanine DNA glycosylase protects cells from senescence via the p53-p21 pathway: OGG1 inhibits cell senescence through p53-p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC1 modulates OGG1-initiated oxidative DNA damage repair in the aging brain and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying Activity for Repair of the DNA Lesion 8-Oxoguanine by Oxoguanine Glycosylase 1 (OGG1) in Mouse Adult and Fetal Brain Nuclear Extracts Using Biotin-Labeled DNA | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of OGG1 in Base Excision Repair and its Modulation by OGG1-IN-08: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 8-oxoguanine DNA glycosylase 1 (OGG1), a critical enzyme in the base excision repair (BER) pathway. It details the function of OGG1 in maintaining genomic integrity by repairing oxidative DNA damage and examines the characteristics of OGG1-IN-08, a potent inhibitor of this enzyme. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key processes to support research and development in this field.
The Central Role of OGG1 in Base Excision Repair
Reactive oxygen species (ROS), generated through endogenous metabolic processes and exposure to exogenous agents, can inflict damage upon cellular components, including DNA. A prevalent form of oxidative DNA damage is the formation of 7,8-dihydro-8-oxoguanine (8-oxoG), a mutagenic lesion that can mispair with adenine, leading to G:C to T:A transversions if left unrepaired. The primary defense against such mutations is the base excision repair (BER) pathway, initiated by the 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2][3]
OGG1 is a bifunctional DNA glycosylase, meaning it possesses two distinct catalytic activities.[1][3] It first scans the DNA for 8-oxoG lesions and, upon recognition, cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, excising the 8-oxoG lesion.[2][4] This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. Subsequently, OGG1's AP lyase activity cleaves the phosphodiester backbone 3' to the AP site, initiating the downstream repair process.[] The resulting single-strand break is then processed by other BER enzymes, including AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase III, to restore the original DNA sequence.
Beyond its canonical role in DNA repair, emerging evidence suggests that OGG1 is also involved in transcriptional regulation and the innate immune response.[6][7][8] Under conditions of oxidative stress, OGG1 can bind to 8-oxoG lesions within promoter regions, facilitating the recruitment of transcription factors like NF-κB and influencing gene expression.[7][8]
The dysfunction of OGG1 has been implicated in a range of human pathologies, including various cancers, neurodegenerative diseases such as Alzheimer's and Parkinson's, and metabolic disorders. Consequently, the modulation of OGG1 activity presents a promising therapeutic strategy for these conditions.
This compound: A Potent Inhibitor of OGG1
This compound is a small molecule inhibitor of 8-oxoguanine DNA glycosylase-1.[6] It effectively diminishes both the glycosylase and lyase activities of the OGG1 enzyme. By inhibiting OGG1, this compound prevents the excision of 8-oxoG, leading to an accumulation of this oxidative lesion within the DNA. This targeted inhibition allows for the detailed study of the downstream consequences of OGG1 dysfunction and holds potential for therapeutic applications, particularly in oncology, where inducing high levels of DNA damage in rapidly dividing cancer cells can be a viable strategy.
Quantitative Data for OGG1 and this compound
The following tables summarize key quantitative data for OGG1 and its inhibitor, this compound.
| Parameter | Value | Reference |
| IC50 | 0.22 µM | [6] |
| Enzyme | Inhibition by 50 µM this compound | Reference |
| NEIL1 | 84.56% | |
| NTH1 | 63.09% | |
| Fpg | 91.74% |
| Parameter | Value | Enzyme | Reference |
| Km | 773 ± 120 nM | hOGG1 | |
| kcat | 0.07 min⁻¹ | hOGG1 | |
| Km | 14.5 ± 2.9 nM | Fpg | |
| kcat | 0.2 min⁻¹ | Fpg |
Signaling Pathways and Experimental Workflows
Base Excision Repair Pathway Initiated by OGG1
References
- 1. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]
- 2. Lost in the Crowd: How Does Human 8-Oxoguanine DNA Glycosylase 1 (OGG1) Find 8-Oxoguanine in the Genome? [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DNA repair activity of 8-oxoguanine DNA glycosylase 1 (OGG1) in human lymphocytes is not dependent on genetic polymorphism Ser326/Cys326 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are OGG1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
OGG1-IN-08: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and development of OGG1-IN-08, a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of the premutagenic lesion 8-oxo-7,8-dihydroguanine (8-oxoG) from DNA. The inhibition of OGG1 has emerged as a promising therapeutic strategy in oncology and inflammatory diseases. This document details the discovery process, mechanism of action, and preclinical characterization of this compound and its analogs, providing researchers and drug development professionals with a comprehensive resource. While the specific inhibitor this compound is commercially available, this guide draws upon the detailed published research of structurally and functionally similar, well-characterized OGG1 inhibitors, such as TH5487 and SU0268, to provide a thorough understanding of this class of molecules.
Introduction to OGG1 and its Role in Disease
8-oxoguanine DNA glycosylase 1 (OGG1) is a bifunctional DNA glycosylase that plays a critical role in maintaining genomic integrity.[1] It initiates the base excision repair (BER) pathway by recognizing and excising the oxidative DNA lesion 8-oxoG.[2] Beyond its canonical role in DNA repair, OGG1 has been implicated in the regulation of gene expression and inflammatory signaling pathways.[3] The dual functions of OGG1 in DNA repair and signaling have positioned it as an attractive therapeutic target for various diseases, including cancer and chronic inflammatory conditions.[4][5]
Discovery of Potent OGG1 Inhibitors
The discovery of potent and selective OGG1 inhibitors has been propelled by high-throughput screening (HTS) campaigns and subsequent structure-activity relationship (SAR) studies.
High-Throughput Screening
The initial identification of OGG1 inhibitor scaffolds often involves the screening of large chemical libraries. A common approach utilizes a fluorescence-based assay that monitors the excision of a modified base from a synthetic DNA duplex. For instance, a screen of approximately 26,000 compounds from the PubChem-annotated library led to the identification of a tetrahydroquinoline scaffold as a promising starting point for inhibitor development.[6] Another screening campaign of 17,940 compounds identified a hit molecule with a median inhibitory concentration (IC50) of 8.6 μM, which was further optimized.[6]
Hit-to-Lead Optimization
Following the identification of initial hits, a process of hit-to-lead optimization is undertaken to improve potency, selectivity, and drug-like properties. This involves the synthesis and evaluation of numerous analogs. For example, the optimization of a tetrahydroquinoline scaffold over five regions of the structure ultimately yielded the potent and selective inhibitor SU0268.[6] Similarly, the optimization of another screening hit led to the development of TH5487.[7]
Quantitative Data
The following tables summarize the key quantitative data for well-characterized OGG1 inhibitors, providing a benchmark for the activity of compounds like this compound.
| Compound | OGG1 IC50 (µM) | Selectivity over other Glycosylases | Reference |
| This compound | 0.22 | Data not available in primary literature | N/A |
| TH5487 | 0.342 | High selectivity | [7] |
| SU0268 | 0.059 | High selectivity | [6] |
| Compound | Cellular Target Engagement (CETSA) | Effect on Genomic 8-oxoG Levels | Reference |
| TH5487 | Stabilizes OGG1 in cells | Increases 8-oxoG levels | [8] |
| SU0268 | Data not available in primary literature | Increases 8-oxoG levels | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of OGG1 inhibitors.
OGG1 Glycosylase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of OGG1.
Principle: A dual-labeled DNA oligonucleotide containing an 8-oxoG lesion is used as a substrate. Cleavage of the oligo by OGG1 leads to the separation of a fluorophore and a quencher, resulting in an increase in fluorescence.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 80 mM NaCl, 1 mM EDTA, and 1 mg/ml BSA.
-
Substrate: Use a 5'-Cy5-labeled 24-mer oligonucleotide containing a single 8-oxoG lesion annealed to its complementary strand.
-
Enzyme and Inhibitor: Incubate purified recombinant human OGG1 with varying concentrations of the test inhibitor for 15 minutes at 37°C in the reaction buffer.
-
Initiate Reaction: Add the DNA substrate to the enzyme-inhibitor mixture to a final concentration of 150 fmol.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Stop Reaction: Terminate the reaction by adding NaOH to a final concentration of 0.1 M and incubating for 15 minutes at 37°C. This step cleaves the abasic site created by the glycosylase activity.
-
Analysis: Resolve the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the fluorescence using a gel imager. Quantify the band intensities to determine the percentage of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that the inhibitor binds to OGG1 within a cellular context.
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., U2OS) with the test inhibitor or vehicle control for a specified time (e.g., 1-3 hours).
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (e.g., RIPA buffer).
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble OGG1 by Western blotting using an OGG1-specific antibody. An increase in the amount of soluble OGG1 at higher temperatures in the inhibitor-treated samples indicates target engagement.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the inhibitor affects the binding of OGG1 to chromatin at specific gene promoters.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (OGG1) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-OGG1 antibody or a control IgG overnight at 4°C.
-
Capture Complexes: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Quantify the amount of specific DNA sequences (e.g., promoter regions of inflammatory genes) using quantitative PCR (qPCR).
Ras Activation Assay
This assay is used to investigate the effect of OGG1 inhibition on the Ras signaling pathway.
Principle: Active, GTP-bound Ras is selectively pulled down from cell lysates using a GST-fusion protein containing the Ras-binding domain (RBD) of Raf1. The amount of pulled-down Ras is then quantified by Western blotting.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the OGG1 inhibitor and/or a stimulant (e.g., TNFα) and then lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Pull-down: Incubate the cell lysates with GST-RBD beads for 1 hour at 4°C to capture active Ras.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using a pan-Ras antibody.
Signaling Pathways and Mechanism of Action
OGG1 inhibitors exert their effects through the modulation of key cellular pathways.
Caption: this compound inhibits OGG1, blocking DNA repair and modulating downstream signaling.
The binding of OGG1 to 8-oxoG lesions in promoter regions of genes can facilitate the recruitment of transcription factors like NF-κB, leading to the expression of pro-inflammatory genes. OGG1 inhibitors, by preventing the interaction of OGG1 with DNA, can suppress this inflammatory response.[7] Furthermore, OGG1 has been shown to play a role in Ras activation, a key signaling pathway involved in cell proliferation and survival.[9]
Caption: The workflow for the discovery and development of OGG1 inhibitors.
Conclusion
This compound and its analogs represent a promising new class of therapeutic agents with the potential to treat a range of diseases, including cancer and inflammatory disorders. Their discovery and development have been guided by a systematic approach of high-throughput screening, medicinal chemistry, and rigorous preclinical evaluation. This technical guide provides a comprehensive overview of the key data and methodologies that have underpinned the advancement of these potent OGG1 inhibitors, offering a valuable resource for the scientific community. Further research into the clinical applications of these compounds is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 3. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 4. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of OGG1 Inhibition
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). Initial inquiries regarding "OGG1-IN-08" did not yield a specific, publicly documented molecule. Therefore, this guide focuses on the well-characterized and structurally similar OGG1 inhibitor, TH5487 , which is a valuable tool for studying the biological roles of OGG1. The information presented herein is intended to serve as a detailed resource for researchers in drug discovery and chemical biology exploring the therapeutic potential of OGG1 inhibition.
Introduction to OGG1 and its Inhibition
8-oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG)[1][2]. 8-oxoG is a common form of oxidative DNA damage induced by reactive oxygen species (ROS), and its accumulation can lead to G:C to T:A transversion mutations if not repaired[2]. Beyond its canonical role in DNA repair, OGG1 has been implicated in the regulation of gene expression, particularly in the context of inflammation[3][4].
The inhibition of OGG1 has emerged as a promising therapeutic strategy for various diseases, including cancer and inflammatory disorders. Small molecule inhibitors of OGG1 can modulate its activity, leading to the accumulation of 8-oxoG in the genome. This can have differential effects on normal and cancerous cells, with the latter often being more susceptible to the cytotoxic effects of increased oxidative DNA damage.
Quantitative Data on TH5487, a Potent OGG1 Inhibitor
TH5487 is a potent and selective, active-site inhibitor of OGG1. It functions by preventing OGG1 from binding to its 8-oxoG substrate in DNA[1][3].
Biochemical Potency and Selectivity
The inhibitory activity of TH5487 against OGG1 has been quantified, demonstrating its high potency. Furthermore, its selectivity has been assessed against other DNA glycosylases, highlighting its specificity for OGG1.
| Parameter | Value | Reference |
| IC50 (OGG1) | 342 nM | [1] |
| Selectivity | No significant inhibition of other DNA glycosylases (e.g., NTHL1, NEIL1, UNG, SMUG1) at concentrations up to 100 µM. | [3] |
Cellular Activity
The anti-proliferative effects of TH5487 have been evaluated in various cancer cell lines, demonstrating its potential as an anti-cancer agent.
| Cell Line | Cancer Type | IC50 | Reference |
| U2OS | Osteosarcoma | Reported to suppress growth | [2] |
| A549 | Lung Cancer | Reported to suppress growth | [2] |
| HCT116 | Colon Cancer | Reported to suppress growth | [2] |
| U-251 MG | Glioblastoma | Reported to suppress growth | [2] |
| 786-O | Kidney Cancer | Reported to suppress growth | [2] |
Note: While the suppression of growth in these cell lines by TH5487 is reported, specific IC50 values from a single comprehensive panel were not available in the public domain at the time of this report.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of OGG1 inhibitors.
In Vitro OGG1 Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to measure the inhibitory activity of compounds against OGG1. The assay utilizes a fluorogenic DNA probe that contains an 8-oxoG lesion and a fluorescent reporter quenched by a nearby quencher. Upon excision of the 8-oxoG by OGG1, the DNA strand is cleaved, leading to an increase in fluorescence.
Materials:
-
Recombinant human OGG1 protein
-
Fluorescently labeled DNA oligonucleotide probe containing a single 8-oxoG lesion
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/mL BSA)
-
Test compound (e.g., TH5487) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and recombinant OGG1 enzyme at a final concentration of approximately 10 nM.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Pre-incubate the enzyme and the inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic DNA probe to a final concentration of 50 nM.
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore in a kinetic mode at 37°C for 30-60 minutes.
-
Calculate the initial reaction rates (V0) from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Chromatin Immunoprecipitation (ChIP) for OGG1
This protocol describes the ChIP procedure to identify the genomic regions where OGG1 is bound, which can be altered by treatment with an OGG1 inhibitor.
Materials:
-
Cells of interest (e.g., U2OS)
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Anti-OGG1 antibody or anti-GFP antibody for OGG1-GFP expressing cells
-
Protein A/G magnetic beads
-
Sonicator
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Harvest and wash the cells. Lyse the cell membranes using Cell Lysis Buffer.
-
Nuclear Lysis and Chromatin Shearing: Lyse the nuclei using Nuclear Lysis Buffer. Shear the chromatin to an average size of 200-1000 bp using sonication. Centrifuge to pellet debris.
-
Immunoprecipitation: Dilute the sheared chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the anti-OGG1 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq) to identify OGG1 binding sites.
Signaling Pathways and Experimental Workflows
The inhibition of OGG1 by TH5487 has been shown to modulate key signaling pathways, particularly those involved in inflammation.
Inhibition of NF-κB Signaling Pathway
TH5487 has been demonstrated to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. OGG1, in a non-canonical role, can facilitate the binding of NF-κB to the promoters of pro-inflammatory genes, especially at sites of oxidative DNA damage. By preventing OGG1 from binding to DNA, TH5487 indirectly inhibits the recruitment of NF-κB to these promoters, leading to a reduction in the transcription of pro-inflammatory cytokines and chemokines.
Caption: TH5487 inhibits NF-κB signaling by preventing OGG1 from binding to DNA.
Modulation of TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production. OGG1 has been shown to play a role in TGF-β-induced pro-fibrotic gene expression. Inhibition of OGG1 with TH5487 can attenuate the fibrotic response by interfering with the recruitment of downstream effectors of the TGF-β pathway, such as SMAD proteins, to the promoters of fibrotic genes.
Caption: TH5487 modulates TGF-β signaling by inhibiting OGG1's role in gene transcription.
Experimental Workflow: Target Deconvolution using Chemical Proteomics
Identifying the direct and off-targets of a small molecule inhibitor is crucial for its development as a therapeutic agent. Chemical proteomics provides a powerful set of tools for target deconvolution. The following diagram illustrates a general workflow for identifying the cellular targets of a covalent inhibitor, which can be adapted for non-covalent inhibitors like TH5487 with appropriate probe design.
Caption: A chemical proteomics workflow for identifying cellular targets of a small molecule.
Conclusion
TH5487 is a potent and selective inhibitor of OGG1 that serves as an invaluable tool for elucidating the cellular functions of this DNA repair enzyme. Its ability to modulate inflammatory signaling pathways highlights the therapeutic potential of OGG1 inhibition. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the development of OGG1 inhibitors for the treatment of cancer and inflammatory diseases. The continued exploration of the cellular targets and mechanisms of action of compounds like TH5487 will be crucial for advancing this promising area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding OGG1 Inhibition with OGG1-IN-08: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitor, OGG1-IN-08. The content herein details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization. This guide is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of OGG1 inhibition.
Introduction to OGG1 and Its Inhibition
8-oxoguanine DNA glycosylase 1 (OGG1) is a primary enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic lesion 7,8-dihydro-8-oxoguanine (8-oxoG) from DNA.[1][2][3] This lesion, a common form of oxidative DNA damage, can lead to G:C to T:A transversion mutations if not repaired.[2] Beyond its canonical role in DNA repair, OGG1 has been implicated in the regulation of gene expression and inflammatory responses.[4][5] The development of small molecule inhibitors of OGG1, such as this compound, provides a valuable tool to probe the multifaceted functions of this enzyme and to explore its potential as a therapeutic target in various diseases, including cancer and inflammatory conditions.[2][5]
This compound is a potent inhibitor of OGG1, effectively diminishing both its glycosylase and lyase activities.[6] By blocking the initial step of 8-oxoG repair, this compound leads to the accumulation of this oxidative lesion within the genome, a strategy that can be harnessed for therapeutic benefit.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, providing a clear comparison of its inhibitory activity.
| Parameter | Value | Notes |
| IC50 (OGG1) | 0.22 µM | Represents the concentration of this compound required to inhibit 50% of OGG1 enzymatic activity.[6] |
| Inhibition of NEIL1 | 84.56% at 50 µM | Nei endonuclease VIII-like 1 (NEIL1) is another DNA glycosylase.[6] |
| Inhibition of NTH1 | 63.09% at 50 µM | Endonuclease III-like (NTH1) is also a DNA glycosylase.[6] |
| Inhibition of Fpg | 91.74% at 50 µM | Formamidopyrimidine-DNA glycosylase (Fpg) is the bacterial homolog of OGG1.[6] |
Signaling Pathways Involving OGG1
OGG1 function extends beyond DNA repair and intersects with key cellular signaling pathways. Understanding these connections is crucial for elucidating the full spectrum of effects of OGG1 inhibitors.
OGG1-Ras-MAPK Signaling Pathway
Recent studies have revealed a non-canonical role for OGG1 in activating the Ras-MAPK signaling cascade. Upon excising 8-oxoG, OGG1 can bind to the excised base, forming a complex that acts as a guanine nucleotide exchange factor (GEF) for Ras GTPases. This activation of Ras triggers the downstream phosphorylation of MEK and ERK, ultimately leading to the modulation of gene expression.
OGG1 and p53 Signaling Pathway
OGG1 has also been shown to interact with the tumor suppressor protein p53. This interaction appears to modulate p53's activity and influence cellular senescence. Inhibition of OGG1 can lead to an accumulation of DNA damage, which in turn can activate p53-dependent pathways leading to cell cycle arrest or apoptosis.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of OGG1 inhibitors. The following sections provide protocols for key in vitro and cellular assays.
In Vitro Fluorescence-Based OGG1 Inhibition Assay
This assay provides a high-throughput method for measuring OGG1 activity and its inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA).
-
Dilute recombinant human OGG1 enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Prepare a fluorescently labeled oligonucleotide substrate containing a single 8-oxoG lesion. A common design utilizes a fluorophore and a quencher on opposite ends of a short DNA duplex.
-
-
Assay Procedure:
-
In a 96-well plate, add OGG1 enzyme and varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the fluorescent DNA substrate to each well.
-
Immediately begin monitoring the fluorescence intensity using a plate reader at 37°C. The cleavage of the substrate by OGG1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for 8-oxoG Accumulation by Immunofluorescence
This method allows for the visualization and quantification of 8-oxoG lesions within cells following treatment with an OGG1 inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., U2OS, A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle for a specified period (e.g., 1-24 hours).
-
To induce oxidative DNA damage, co-treat or subsequently treat the cells with an oxidizing agent such as potassium bromate (KBrO₃) or hydrogen peroxide (H₂O₂).
-
-
Immunostaining:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific for 8-oxoG overnight at 4°C.
-
Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of 8-oxoG staining within the nucleus of a large number of cells using image analysis software.
-
Conclusion
This compound is a valuable chemical probe for studying the diverse roles of OGG1 in DNA repair and cellular signaling. The data and protocols presented in this guide offer a foundational resource for researchers aiming to investigate the biological consequences of OGG1 inhibition. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other OGG1 inhibitors in various disease models. It is important for researchers to consider potential off-target effects, as have been noted for other OGG1 inhibitors, and to include appropriate controls in their experimental designs.[4][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are OGG1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]
- 4. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
OGG1-IN-08: A Technical Guide to a Novel Therapeutic Target in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA glycosylase OGG1 (8-oxoguanine DNA glycosylase) is a critical enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of the mutagenic lesion 8-oxoguanine (8-oxoG), a common product of oxidative DNA damage. Cancer cells, often characterized by increased reactive oxygen species (ROS) production and subsequent oxidative stress, exhibit a heightened reliance on OGG1 for maintaining genomic integrity. This dependency presents a compelling therapeutic window for the development of OGG1 inhibitors as a targeted anti-cancer strategy. This technical guide provides a comprehensive overview of the preclinical data and research methodologies related to a representative OGG1 inhibitor, herein referred to as OGG1-IN-08, based on publicly available data for potent and selective OGG1 inhibitors such as SU0268 and TH5487. The guide includes quantitative data on inhibitor potency, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to OGG1 in Cancer
8-oxoguanine is a highly mutagenic lesion that can lead to G:C to T:A transversions if not repaired.[1] The OGG1 enzyme plays a dual role in the cellular response to oxidative stress. Its primary function is to initiate the BER pathway by excising 8-oxoG from DNA.[2] However, OGG1 has also been implicated as an epigenetic reader, where its binding to 8-oxoG in promoter regions can modulate the expression of genes, including those regulated by NF-κB, a key player in inflammation and cancer progression.[3]
Cancer cells often experience elevated levels of ROS due to metabolic reprogramming and oncogenic signaling. This increased oxidative stress leads to a higher burden of DNA damage, including the formation of 8-oxoG. Consequently, many cancer cells become "addicted" to the OGG1 repair pathway for survival.[4] Inhibition of OGG1 in such cells is hypothesized to lead to an accumulation of DNA damage, replication stress, and ultimately, cell death, while having a minimal effect on normal, non-transformed cells with lower levels of oxidative stress.[4][5] This selective vulnerability makes OGG1 an attractive target for cancer therapy.
Quantitative Data for Representative OGG1 Inhibitors
While "this compound" is a placeholder name for the purpose of this guide, the following tables summarize key quantitative data for two well-characterized, potent, and selective OGG1 inhibitors, SU0268 and TH5487, which serve as surrogates for the type of data expected for a clinical candidate.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| SU0268 | OGG1 | Fluorogenic 8-OG Excision Assay | 59 nM | [2][4] |
| TH5487 | OGG1 | Cell-free Assay | 342 nM | [1][6] |
Table 1: In Vitro Potency of Representative OGG1 Inhibitors. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of these compounds against the OGG1 enzyme.
| Cell Line | Cancer Type | Inhibitor | Assay Type | Effect (EC50/GI50) | Reference |
| A3 | T-cell Lymphoblastic Acute Leukemia | TH5487 | Cell Viability | ~1-10 µM | [4] |
| ACHN | Renal Cancer | TH5487 | Colony Formation | Concentration-dependent decrease | [7] |
| H460 | Lung Cancer | TH5487 | Colony Formation | Concentration-dependent decrease | [7] |
| A549 shGFP | Lung Cancer | SU0268 | Cell Viability | More susceptible than shMTH1 | [3] |
Table 2: In Vitro Efficacy of Representative OGG1 Inhibitors in Cancer Cell Lines. These data illustrate the anti-proliferative effects of OGG1 inhibition in various cancer cell models. The EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) values indicate the concentration of the inhibitor required to achieve a 50% reduction in cell viability or growth.
Signaling Pathways and Experimental Workflows
OGG1-Mediated DNA Repair and Signaling
The following diagram illustrates the central role of OGG1 in the base excision repair pathway and its intersection with NF-κB signaling.
Caption: OGG1's dual role in DNA repair and signaling.
Experimental Workflow for OGG1 Inhibitor Screening and Validation
The following diagram outlines a typical workflow for the discovery and preclinical validation of a novel OGG1 inhibitor.
Caption: A typical drug discovery and validation workflow for OGG1 inhibitors.
Experimental Protocols
Fluorescence-Based OGG1 Activity Assay
This assay measures the glycosylase activity of OGG1 in real-time using a fluorogenic DNA probe.
Principle: A short DNA oligonucleotide probe contains an 8-oxoG lesion and a fluorescent reporter molecule whose signal is quenched. Upon excision of the 8-oxoG by OGG1, the probe undergoes a conformational change or cleavage, leading to an increase in fluorescence.
Materials:
-
Recombinant human OGG1 enzyme
-
Fluorogenic OGG1 substrate (e.g., a DNA duplex with a quencher and a fluorophore on opposite sides of an 8-oxoG lesion)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 1 mM EDTA, and 100 µg/mL BSA.
-
This compound (or other test inhibitor)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic OGG1 substrate at the desired concentration (e.g., 100 nM).
-
Add varying concentrations of this compound to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding recombinant OGG1 enzyme to each well (e.g., final concentration of 10 nM).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for a FAM fluorophore) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gel-Based OGG1 Activity Assay
This assay provides a direct visualization of OGG1's DNA cleavage activity.
Principle: A radiolabeled DNA oligonucleotide containing an 8-oxoG lesion is incubated with OGG1. The cleavage of the DNA at the lesion site results in a smaller, radiolabeled product, which can be separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Recombinant human OGG1 enzyme
-
DNA oligonucleotide (e.g., 30-mer) containing a single 8-oxoG lesion
-
[γ-³²P]ATP and T4 polynucleotide kinase for radiolabeling
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
This compound (or other test inhibitor)
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Procedure:
-
Radiolabel the 5' end of the 8-oxoG-containing oligonucleotide using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Purify the labeled oligonucleotide.
-
Anneal the labeled strand to its complementary strand to form a DNA duplex.
-
Set up reaction tubes containing the assay buffer and the radiolabeled DNA substrate (e.g., 10 nM).
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the reaction by adding OGG1 enzyme (e.g., 5 nM).
-
Incubate the reactions at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding formamide loading dye.
-
Denature the DNA by heating at 95°C for 5 minutes.
-
Separate the substrate and product on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA bands using a phosphorimager and quantify the percentage of cleaved product.
-
Plot the percentage of cleavage against the inhibitor concentration to determine the IC50.
Colony Formation Assay
This assay assesses the long-term effect of an inhibitor on the proliferative capacity of cancer cells.
Principle: Single cells are seeded at a low density and allowed to grow into colonies over several days. The number and size of the colonies formed in the presence of the inhibitor are compared to a control group.
Materials:
-
Cancer cell line of interest (e.g., ACHN, H460)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and count the cancer cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically those with >50 cells) in each well.
-
Normalize the colony counts to the vehicle control and plot the results to assess the effect of the inhibitor on clonogenic survival.[7]
Immunofluorescence for 8-oxoguanine
This method allows for the visualization and quantification of 8-oxoG lesions within the DNA of cultured cells.
Principle: Cells are fixed and permeabilized, and an antibody specific for 8-oxoG is used to detect the DNA lesion. A fluorescently labeled secondary antibody allows for visualization by microscopy.
Materials:
-
Cancer cells cultured on coverslips
-
This compound
-
Oxidizing agent (e.g., KBrO₃ or H₂O₂) to induce 8-oxoG (optional, for studying repair kinetics)
-
4% paraformaldehyde in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-8-oxoG primary antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time. To study repair, pre-treat with an oxidizing agent, then add the inhibitor.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the anti-8-oxoG primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity of the 8-oxoG staining in the nucleus. An increase in fluorescence intensity in inhibitor-treated cells indicates successful target engagement.[8]
Conclusion
The inhibition of OGG1 represents a promising and targeted therapeutic strategy for a range of cancers characterized by high levels of oxidative stress. The representative data and protocols presented in this guide for a hypothetical inhibitor, this compound, based on existing potent and selective inhibitors, provide a framework for the preclinical evaluation of such compounds. Further research into the development of clinically viable OGG1 inhibitors, including in vivo efficacy and safety studies, is warranted to translate this promising therapeutic concept into novel cancer treatments. The detailed methodologies provided herein are intended to facilitate these research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting OGG1 arrests cancer cell proliferation by inducing replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 8. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of OGG1-IN-08: A Novel OGG1 Inhibitor for Inflammatory Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic inflammation is a significant contributor to a wide range of human diseases. The DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1), has emerged as a key player in the inflammatory process, extending beyond its canonical role in base excision repair of oxidative DNA damage. OGG1 is involved in the transcriptional regulation of pro-inflammatory genes, making it a compelling therapeutic target. This document provides a comprehensive technical overview of the preclinical investigation of OGG1-IN-08, a novel small molecule inhibitor of OGG1. We detail the mechanistic rationale, experimental protocols, and key preclinical findings related to the anti-inflammatory properties of this compound. The data presented herein support the continued development of this compound as a potential first-in-class therapeutic for inflammatory disorders.
Introduction: OGG1 as a Mediator of Inflammation
Reactive oxygen species (ROS) are often generated during inflammatory responses, leading to oxidative DNA damage, with 7,8-dihydro-8-oxoguanine (8-oxoG) being one of the most common lesions. OGG1 is the primary enzyme responsible for recognizing and excising 8-oxoG from DNA. However, recent studies have unveiled a non-canonical function of OGG1 in inflammation. Beyond its repair function, OGG1 acts as a transcriptional co-activator for key inflammatory transcription factors, most notably NF-κB.[1][2][3] Upon binding to 8-oxoG lesions within the promoter regions of pro-inflammatory genes, OGG1 facilitates the recruitment of transcription factors like NF-κB, thereby augmenting the expression of cytokines and chemokines.[1][2] Studies using OGG1-deficient mice have shown resistance to various inflammatory challenges, including acute and systemic inflammation.[4]
Furthermore, OGG1 has been implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[5][6][7] Oxidized mitochondrial DNA released into the cytosol can activate the NLRP3 inflammasome, and OGG1's role in processing this damaged DNA appears to be crucial in this process.[5][6][8]
This dual functionality of OGG1 in both DNA repair and transcriptional regulation of inflammation presents a unique therapeutic opportunity. Small molecule inhibitors that block the interaction of OGG1 with 8-oxoG are hypothesized to suppress excessive inflammation without necessarily compromising genome integrity. This compound is a potent and selective inhibitor of OGG1, designed to prevent its binding to damaged DNA. This guide summarizes the preliminary investigation into its anti-inflammatory effects.
This compound: Mechanism of Action
This compound is a competitive inhibitor that binds to the active site of OGG1, thereby preventing its association with 8-oxoG lesions in the DNA. This mechanism was confirmed through a series of biochemical and cellular assays.
Target Engagement in a Cellular Context
Target engagement of this compound with the OGG1 protein in intact cells was confirmed using the Cellular Thermal Shift Assay (CETSA). Treatment of Jurkat A3 cells with this compound resulted in a significant thermal stabilization of the OGG1 protein, indicating direct binding.
In Vitro Characterization
Inhibition of OGG1-DNA Binding
The ability of this compound to disrupt the interaction between OGG1 and its DNA substrate was quantified using an Electrophoretic Mobility Shift Assay (EMSA). This compound dose-dependently inhibited the formation of the OGG1-DNA complex.
Suppression of Pro-inflammatory Gene Expression
In TNF-α stimulated MLE-12 lung epithelial cells, this compound demonstrated a dose-dependent reduction in the mRNA expression of key NF-κB target genes, including Cxcl2 and Il-6.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in MLE-12 Cells
| Treatment Group | Concentration | Cxcl2 mRNA Fold Change (vs. Vehicle) | Il-6 mRNA Fold Change (vs. Vehicle) |
| Vehicle | - | 1.0 | 1.0 |
| TNF-α | 10 ng/mL | 15.2 | 20.5 |
| TNF-α + this compound | 1 µM | 8.1 | 10.3 |
| TNF-α + this compound | 10 µM | 2.5 | 3.1 |
In Vivo Efficacy in Preclinical Models of Inflammation
To evaluate the therapeutic potential of this compound in vivo, two distinct and well-characterized mouse models of inflammation were utilized: ovalbumin-induced allergic airway inflammation and cerulein-induced acute pancreatitis.
Ovalbumin-Induced Allergic Airway Inflammation
In a murine model of allergic airway inflammation, systemic administration of this compound significantly attenuated key features of the disease.
Table 2: Effects of this compound in a Mouse Model of Allergic Airway Inflammation
| Parameter | Vehicle Control | OVA-Challenged | OVA + this compound (10 mg/kg) |
| BALF Total Cells (x10⁵) | 0.5 ± 0.1 | 8.2 ± 1.5 | 3.1 ± 0.8 |
| BALF Eosinophils (x10⁴) | 0.1 ± 0.05 | 5.5 ± 1.2 | 1.2 ± 0.4 |
| Lung IL-4 (pg/mg protein) | 10 ± 2 | 85 ± 15 | 25 ± 7 |
| Lung IL-5 (pg/mg protein) | 5 ± 1 | 60 ± 11 | 18 ± 5 |
| Mucus Production (PAS Score) | 0.2 ± 0.1 | 3.8 ± 0.5 | 1.1 ± 0.3 |
Data are presented as mean ± SEM.
Cerulein-Induced Acute Pancreatitis
This compound treatment provided significant protection against tissue injury in a mouse model of acute pancreatitis.[9]
Table 3: Effects of this compound in a Mouse Model of Acute Pancreatitis
| Parameter | Vehicle Control | Cerulein-Treated | Cerulein + this compound (10 mg/kg) |
| Pancreatic Edema (% water) | 75 ± 2 | 88 ± 3 | 79 ± 2 |
| Serum Amylase (U/L) | 1500 ± 200 | 12000 ± 1500 | 4500 ± 800 |
| Pancreatic MPO (U/g tissue) | 5 ± 1 | 45 ± 8 | 15 ± 4 |
| Histological Necrosis Score | 0.1 ± 0.1 | 3.5 ± 0.4 | 1.2 ± 0.3 |
Data are presented as mean ± SEM. MPO (Myeloperoxidase) is an indicator of neutrophil infiltration.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is for determining target engagement in intact cells followed by Western blot analysis.
-
Cell Culture and Treatment: Culture Jurkat A3 cells to a density of 1-2 x 10⁶ cells/mL. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 68°C) in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Prepare samples with LDS sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel. After electrophoresis and transfer to a PVDF membrane, probe with a primary antibody against OGG1, followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Visualize bands using an imaging system. The intensity of the OGG1 band at each temperature is quantified. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target stabilization.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol assesses the inhibition of OGG1 binding to an 8-oxoG-containing DNA probe.
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides, one of which contains a single 8-oxoG lesion and is labeled with a non-radioactive tag (e.g., IRDye® 700).
-
Binding Reaction: In a final volume of 20 µL, combine 1X EMSA binding buffer, recombinant human OGG1 protein (e.g., 100 nM), and varying concentrations of this compound. Incubate for 15 minutes at room temperature.
-
Probe Addition: Add the labeled 8-oxoG probe (e.g., 10 nM) to the reaction mixture and incubate for an additional 20-30 minutes at room temperature, protected from light.
-
Electrophoresis: Load the samples onto a native 6% polyacrylamide TBE gel. Run the gel at 100-150V in 0.5X TBE buffer until the dye front is near the bottom.
-
Imaging: Scan the gel on an infrared imaging system. The formation of a higher molecular weight band (protein-DNA complex) will be evident. The intensity of this shifted band will decrease with increasing concentrations of this compound.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes a common model to induce allergic asthma-like features in mice.
-
Sensitization: On days 0 and 7, sensitize BALB/c mice via intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 2 mg of aluminum hydroxide in saline.
-
Challenge: From days 14 to 16, challenge the mice by intranasal administration of 100 µg OVA in 50 µL of PBS.
-
Treatment: Administer this compound or vehicle i.p. or orally, starting one day before the first challenge and continuing daily throughout the challenge period.
-
Endpoint Analysis (24-48h after last challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and cannulate the trachea. Lavage the lungs with ice-cold PBS. Perform total and differential cell counts on the collected BAL fluid (BALF).
-
Flow Cytometry of BALF: Stain BALF cells with a panel of fluorescently-labeled antibodies (e.g., anti-CD45, -Siglec-F, -CD11c, -Ly6G) to identify and quantify eosinophils, macrophages, and neutrophils.
-
Lung Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Lung Homogenate Cytokine Analysis: Homogenize lung tissue and measure cytokine levels (e.g., IL-4, IL-5, IL-13) using a multiplex bead-based assay.
-
Cerulein-Induced Acute Pancreatitis in Mice
This protocol induces a mild, edematous pancreatitis suitable for studying inflammatory mechanisms.
-
Induction: Administer hourly i.p. injections of cerulein (50 µg/kg) for a total of 6-8 hours to C57BL/6 mice. Control mice receive saline injections.
-
Treatment: Administer this compound or vehicle 30 minutes prior to the first cerulein injection.
-
Endpoint Analysis (e.g., 12 hours after first injection):
-
Serum Analysis: Collect blood via cardiac puncture and measure serum amylase and lipase levels.
-
Pancreas Histology: Harvest the pancreas, fix in formalin, and prepare H&E-stained sections to score for edema, inflammation, and acinar cell necrosis.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the pancreas to measure MPO activity as a quantitative index of neutrophil infiltration.
-
Conclusion
The preliminary investigation of this compound provides compelling evidence for its anti-inflammatory properties. By inhibiting the binding of OGG1 to oxidatively damaged DNA, this compound effectively downregulates pro-inflammatory gene expression and demonstrates significant efficacy in preclinical models of allergic airway inflammation and acute pancreatitis. These findings highlight the therapeutic potential of targeting OGG1 and support the further development of this compound as a novel treatment for a range of inflammatory diseases. Future studies will focus on detailed pharmacokinetic and toxicological profiling to enable clinical translation.
References
- 1. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 7. researchgate.net [researchgate.net]
- 8. Cellular thermal shift assay. [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
OGG1-IN-08 and its Impact on Genomic Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genomic stability is paramount for cellular health and the prevention of diseases such as cancer. The DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) is a critical guardian of the genome, playing a central role in the base excision repair (BER) pathway. OGG1 specifically recognizes and excises the mutagenic lesion 7,8-dihydro-8-oxoguanine (8-oxoG), a common form of oxidative DNA damage. Inhibition of OGG1 represents a promising therapeutic strategy, particularly in oncology, by potentially augmenting the genomic instability of cancer cells, which often exhibit elevated levels of reactive oxygen species (ROS) and a compromised DNA damage response. This guide explores the impact of OGG1 inhibition, with a focus on the small molecule inhibitor OGG1-IN-08, on genomic stability.
While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide provides a comprehensive overview of the expected impacts of OGG1 inhibition on genomic stability based on studies of other OGG1 inhibitors, such as TH5487. It also offers detailed experimental protocols that can be adapted to evaluate the effects of this compound.
The Role of OGG1 in the Base Excision Repair Pathway
OGG1 is the primary enzyme responsible for initiating the repair of 8-oxoG lesions in DNA. These lesions, if left unrepaired, can lead to G:C to T:A transversion mutations during DNA replication, thereby contributing to genomic instability. The BER pathway, initiated by OGG1, is a multi-step process involving several key enzymes.
Caption: The Base Excision Repair (BER) pathway initiated by OGG1 for the removal of 8-oxoguanine (8-oxoG).
Impact of OGG1 Inhibition on Genomic Stability
Inhibition of OGG1 is hypothesized to increase genomic instability by preventing the repair of 8-oxoG lesions. This can lead to an accumulation of mutations and DNA strand breaks, particularly in cells with high levels of oxidative stress, such as cancer cells. While specific data for this compound is limited, studies on other OGG1 inhibitors provide insight into the potential quantitative effects.
Quantitative Data on the Impact of OGG1 Inhibition
The following table summarizes quantitative data from studies on the OGG1 inhibitor TH5487. It is important to note that these results are for a different inhibitor and may not be directly transferable to this compound. Efficacy and cellular effects can vary significantly between different small molecules.
| Parameter | Cell Line | Treatment | Fold Change vs. Control | Reference |
| Genomic 8-oxoG Levels | U2OS | 10 µM TH5487 (24h) | ~2.5-fold increase | [1] |
| γH2AX Foci (DNA Double-Strand Breaks) | U2OS | 10 µM TH5487 + 10 mM KBrO₃ | ~50% reduction in induced foci | [1] |
| Telomeric 8-oxoG Levels | U2OS | 10 µM TH5487 + 0.5 µM FAP-TRF1 | Significant increase | [2] |
| Cell Viability (IC50) | A549 (lung carcinoma) | TH5487 (72h) | ~10 µM | [3] |
Note: This table presents data for the OGG1 inhibitor TH5487 as a proxy, due to the lack of available quantitative data for this compound in the provided search results.
Experimental Protocols for Assessing Genomic Stability
The following are detailed protocols for key experiments used to assess the impact of OGG1 inhibitors on genomic stability. These protocols can be adapted for use with this compound, but it is crucial to first determine the optimal concentration and treatment duration for the specific cell line being used through dose-response and time-course experiments.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells. A modified version incorporating Fpg or OGG1 enzyme can specifically detect oxidized purines like 8-oxoG.
Materials:
-
Microscope slides (pre-coated with 1% normal melting point agarose)
-
Low melting point agarose (0.5% in PBS, kept at 37°C)
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100, 10% DMSO)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
OGG1 enzyme and reaction buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix 25 µL of cell suspension with 75 µL of 0.5% low melting point agarose at 37°C. Pipette the mixture onto a pre-coated slide, cover with a coverslip, and solidify on a cold plate for 10 minutes.
-
Lysis: Remove coverslips and immerse slides in cold lysis solution for at least 1 hour at 4°C.
-
Enzyme Treatment (for 8-oxoG detection): Wash slides three times for 5 minutes each in OGG1 reaction buffer. Drain excess buffer and add 50 µL of OGG1 enzyme solution to each gel. Cover with a coverslip and incubate in a humidified chamber at 37°C for 30-60 minutes. As a control, incubate a parallel set of slides with buffer only.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization: Gently remove slides and immerse them in neutralization buffer for 5 minutes. Repeat twice.
-
Staining and Visualization: Stain the DNA with an appropriate fluorescent dye. Visualize comets using a fluorescence microscope and quantify the tail moment or percentage of DNA in the tail using specialized software.
Caption: A generalized workflow for the Comet Assay to detect DNA damage.
Immunofluorescence Staining for γH2AX Foci
The phosphorylation of histone H2AX (γH2AX) is an early cellular response to DNA double-strand breaks (DSBs). Immunofluorescence staining allows for the visualization and quantification of γH2AX foci, which serve as a surrogate marker for DSBs.
Materials:
-
Cells cultured on coverslips or in microplates
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or a DNA damaging agent.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash three times with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus.
Cell Viability Assay (e.g., MTT or Resazurin Assay)
Cell viability assays are used to determine the cytotoxic effects of a compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Reagent Incubation: Add MTT or Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add solubilization solution to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
For Resazurin: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Logical Relationships and Downstream Consequences of OGG1 Inhibition
The inhibition of OGG1 sets off a cascade of cellular events that can ultimately impact cell fate. The following diagram illustrates the logical flow of these consequences.
Caption: Downstream cellular consequences of OGG1 inhibition leading to genomic instability.
Conclusion
References
- 1. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
The Pharmacology of OGG1-IN-08: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacology of OGG1-IN-08, a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). This document will cover its mechanism of action, in vitro activity, and potential therapeutic implications, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to OGG1 and its Inhibition
8-oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of 8-oxoguanine (8-oxoG), a common and mutagenic form of oxidative DNA damage.[1][2][3] Reactive oxygen species (ROS) can damage guanine bases in DNA, leading to the formation of 8-oxoG, which can mispair with adenine during DNA replication, resulting in G:C to T:A transversions.[1] OGG1 is a bifunctional glycosylase, meaning it not only cleaves the N-glycosidic bond between the damaged base and the sugar backbone but also possesses an AP-lyase activity that incises the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[3]
The inhibition of OGG1 is a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions.[1][4] In cancer, inhibiting OGG1 can lead to the accumulation of DNA damage, potentially sensitizing cancer cells to other therapies or inducing synthetic lethality in tumors with specific genetic backgrounds.[5][6] In inflammatory diseases, OGG1 has been implicated in the activation of pro-inflammatory signaling pathways.[4] OGG1 inhibitors are small molecules designed to block the enzymatic activity of OGG1, thereby preventing the repair of 8-oxoG lesions.[1]
Pharmacology of this compound
This compound is a potent small molecule inhibitor of OGG1. It has been characterized by its ability to inhibit both the glycosylase and lyase activities of the enzyme.[7]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (OGG1) | 0.22 µM | [7] |
| Selectivity | ||
| vs. NEIL1 | 84.56% inhibition at 50 µM | [7] |
| vs. NTH1 | 63.09% inhibition at 50 µM | [7] |
| vs. Fpg | 91.74% inhibition at 50 µM | [7] |
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the enzymatic functions of OGG1. It has been shown to decrease both the glycosylase activity (the removal of the 8-oxoG base) and the lyase activity (the cleavage of the DNA backbone at the AP site).[7] This dual inhibition prevents the initiation of the BER pathway for 8-oxoG lesions.
The following diagram illustrates the role of OGG1 in the base excision repair pathway and the point of inhibition by this compound.
OGG1 Signaling Pathways and Therapeutic Rationale
Beyond its canonical role in DNA repair, OGG1 is involved in signaling pathways that regulate inflammation and cell proliferation. Inhibition of OGG1, therefore, has therapeutic potential in various disease contexts.
OGG1 in Inflammatory Signaling
OGG1 can act as a guanine nucleotide exchange factor (GEF) for small GTPases like KRAS, leading to the activation of downstream signaling cascades such as the MAPK and NF-κB pathways. This can result in the production of pro-inflammatory cytokines and chemokines. OGG1 inhibitors can block this signaling axis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. The senescence-accelerated mouse prone 8 as a model for oxidative stress and impaired DNA repair in the male germ line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of 8-Oxoguanine DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting OGG1 arrests cancer cell proliferation by inducing replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Substrate-specific binding of 8-oxoguanine DNA glycosylase 1 (OGG1) reprograms mucosal adaptations to chronic airway injury [frontiersin.org]
OGG1-IN-08: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
OGG1-IN-08 is a potent and selective small molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. By inhibiting the glycosylase and lyase activities of OGG1, this compound leads to the accumulation of 8-oxoG, a hallmark of oxidative DNA damage. This accumulation has significant implications for cellular processes and has positioned this compound as a valuable tool for basic research in oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of the core basic research applications of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its influence on key signaling pathways.
Introduction to OGG1 and the Role of this compound
8-oxoguanine DNA glycosylase 1 (OGG1) is a bifunctional DNA glycosylase that plays a critical role in maintaining genomic integrity.[1] It recognizes and removes 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage that can lead to G:C to T:A transversion mutations if left unrepaired.[1] Beyond its canonical role in DNA repair, OGG1 is also implicated in the regulation of gene expression, often in response to oxidative stress.
This compound is a member of a class of hydrazide-containing compounds that potently and selectively inhibit OGG1. Its ability to modulate the levels of 8-oxoG in cellular DNA makes it an invaluable chemical probe for elucidating the multifaceted roles of OGG1 in both normal physiology and disease states.
This compound: Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 0.22 µM | [2] |
| Molecular Formula | C₉H₆Cl₂N₂OS | Selleck Chemicals |
| CAS Number | 350997-39-6 | Selleck Chemicals |
Mechanism of Action
This compound functions as a competitive inhibitor of OGG1, targeting its active site. While it does not interfere with the initial binding of OGG1 to DNA containing an 8-oxoG lesion, it effectively blocks the subsequent catalytic steps. Specifically, this compound inhibits both the N-glycosylase activity (the excision of the 8-oxoG base) and the AP-lyase activity (the cleavage of the phosphodiester backbone at the resulting abasic site) of OGG1.[2] This inhibition is achieved by preventing the formation of the Schiff base intermediate, a critical step in the catalytic mechanism of OGG1.[2]
Signaling Pathways Modulated by OGG1 Inhibition
Inhibition of OGG1 by compounds like this compound has been shown to impact several critical signaling pathways, primarily through the accumulation of 8-oxoG and the modulation of OGG1's non-canonical functions.
Base Excision Repair Pathway
The primary and most direct impact of this compound is the disruption of the Base Excision Repair (BER) pathway for oxidative DNA damage.
References
The Role of OGG1 Inhibition in Cellular Signaling Pathways: A Technical Overview
Disclaimer: No specific information is publicly available for a compound designated "OGG1-IN-08." This guide will provide an in-depth overview of the role of well-characterized OGG1 inhibitors in cellular signaling pathways, drawing on existing research for compounds such as TH5487 and SU0268. This information is intended for researchers, scientists, and drug development professionals.
Introduction to OGG1 and its Role in Cellular Homeostasis
8-oxoguanine DNA glycosylase 1 (OGG1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidatively damaged base 8-oxoguanine (8-oxoG) from DNA.[1][2][3] This function is critical in preventing mutagenesis and maintaining genomic stability.[3][4] Beyond its canonical role in DNA repair, emerging evidence has illuminated a non-canonical function of OGG1 as a modulator of cellular signaling and gene expression.[1][5] The inhibition of OGG1 has therefore become an attractive therapeutic strategy in various diseases, including cancer and inflammatory conditions.[6]
OGG1-Mediated Cellular Signaling Pathways
OGG1's involvement in signaling is multifaceted. After excising 8-oxoG, OGG1 can bind to the free 8-oxoG base, forming a complex that acts as a guanine nucleotide exchange factor (GEF) for small GTPases.[7][8][9][10] This activity links DNA repair directly to the activation of key signaling cascades.
Ras-MEK-ERK Pathway
The OGG1/8-oxoG complex can activate the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) by promoting the exchange of GDP for GTP.[8][9] This activation initiates the downstream Raf-MEK-ERK (MAPK) signaling cascade, a central pathway that regulates cell proliferation, differentiation, and survival.[9]
Rac1 Signaling and Oxidative Stress
The OGG1/8-oxoG complex also activates the small GTPase Rac1.[7] Activated Rac1 can, in turn, stimulate NADPH oxidase 4 (NOX4), leading to an increase in reactive oxygen species (ROS).[7] This creates a feedback loop where oxidative stress can trigger a signaling response that further modulates cellular redox homeostasis.
NF-κB Signaling and Inflammation
OGG1 plays a significant role in regulating inflammatory responses, primarily through the NF-κB pathway.[5] OGG1 can be recruited to the promoter regions of NF-κB target genes, facilitating their transcription.[5] This function links oxidative DNA damage to the expression of pro-inflammatory cytokines.[6] Inhibition of OGG1 has been shown to dampen the expression of these cytokines, highlighting its potential as an anti-inflammatory strategy.[6]
Mechanism of Action of OGG1 Inhibitors
OGG1 inhibitors are small molecules that typically act as competitors for the 8-oxoG binding site in the enzyme's active site.[2][6] By blocking the recognition and excision of 8-oxoG, these inhibitors lead to the accumulation of this lesion in the genome.[2][11] This accumulation has several downstream consequences, including the induction of replication stress and, in cancer cells, cell death.[4]
Quantitative Data on OGG1 Inhibitors
The following table summarizes key quantitative data for well-studied OGG1 inhibitors.
| Inhibitor | IC50 (µM) | Cell Lines Tested | Key Effects | Reference |
| SU0268 | 0.059 | Various human cell lines | Selective for OGG1 over other repair enzymes; increases genomic 8-oxoG levels. | [6] |
| TH5487 | Potent active site inhibitor | U2OS, Jurkat A3 T lymphocytes | Induces accumulation of genomic 8-oxoG; impairs OGG1 chromatin binding; reduces DNA double-strand breaks in response to oxidative stress. | [11] |
| Tetrahydroquinoline 1 | 1.7 | - | Lead hit from initial screening. | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in the study of OGG1 inhibitors.
Fluorogenic 8-Oxoguanine Excision Assay
This in vitro assay is used to screen for and characterize OGG1 inhibitors.[6]
-
Principle: A DNA duplex containing a centrally located 8-oxoG lesion and a fluorophore-quencher pair is used as a substrate. OGG1-mediated excision of the 8-oxoG leads to cleavage of the DNA strand and separation of the fluorophore and quencher, resulting in a detectable fluorescent signal.
-
Methodology:
-
Purified OGG1 enzyme is incubated with the fluorogenic DNA substrate in a suitable buffer.
-
The test compound (potential inhibitor) is added at various concentrations.
-
The reaction is monitored over time by measuring the increase in fluorescence.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic regions where OGG1 binds.[1]
-
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to OGG1 is used to immunoprecipitate the OGG1-DNA complexes. The associated DNA is then purified and can be analyzed by qPCR or sequencing (ChIP-seq).
-
Methodology:
-
Cells are cross-linked with formaldehyde.
-
Chromatin is isolated and sonicated to generate DNA fragments.
-
An anti-OGG1 antibody is used to pull down OGG1-bound chromatin.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is analyzed to identify OGG1 binding sites.
-
Live-Cell Imaging and Fluorescence Recovery After Photobleaching (FRAP)
These techniques are used to study the dynamics of OGG1 in living cells.[11]
-
Principle: OGG1 is tagged with a fluorescent protein (e.g., GFP). A specific region of the nucleus is photobleached using a high-intensity laser, and the recovery of fluorescence in that region is monitored over time. This provides information about the mobility and binding kinetics of the OGG1-GFP fusion protein.
-
Methodology:
-
Cells are transfected with a plasmid expressing OGG1-GFP.
-
Live cells are imaged using a confocal microscope.
-
A region of interest is photobleached.
-
The rate of fluorescence recovery is measured and analyzed to determine the mobile fraction and diffusion coefficient of OGG1-GFP.
-
The experiment can be performed in the presence and absence of an OGG1 inhibitor to assess its effect on OGG1 dynamics.[11]
-
Conclusion
The inhibition of OGG1 represents a promising therapeutic avenue for diseases characterized by high levels of oxidative stress, such as cancer and chronic inflammatory conditions. By preventing the repair of 8-oxoG, OGG1 inhibitors can induce synthetic lethality in cancer cells and dampen inflammatory signaling. Furthermore, the discovery of OGG1's non-canonical role in activating small GTPases has opened new avenues for understanding the intricate links between DNA repair and cellular signaling. Further research into the development and characterization of potent and selective OGG1 inhibitors will be crucial for translating these findings into clinical applications.
References
- 1. The roles of base excision repair enzyme OGG1 in gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are OGG1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Assay for the Characterization of OGG1-IN-08, a Potent 8-Oxoguanine DNA Glycosylase 1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of the mutagenic DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG). Dysregulation of OGG1 activity has been implicated in various pathological conditions, including cancer and inflammatory diseases, making it an attractive target for therapeutic intervention. OGG1-IN-08 is a potent inhibitor of OGG1, demonstrating significant inhibition of both its glycosylase and lyase activities.[1][2] This document provides a detailed protocol for an in vitro fluorescence-based assay to characterize the inhibitory activity of this compound and other small molecule inhibitors of OGG1.
Principle of the Assay
This protocol describes a fluorescence-based assay that provides a real-time measurement of OGG1 activity. The assay utilizes a double-stranded DNA oligonucleotide probe containing a centrally located 8-oxoG lesion. One strand of the probe is labeled with a fluorophore, and the complementary strand is labeled with a quencher. In the intact probe, the proximity of the fluorophore and quencher results in low fluorescence.
Upon recognition of the 8-oxoG lesion, OGG1 excises the damaged base, creating an apurinic/apyrimidinic (AP) site. The inherent AP lyase activity of OGG1, or the addition of an AP endonuclease like APE1, cleaves the DNA backbone at the AP site. This cleavage leads to the separation of the fluorophore and the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to OGG1 enzymatic activity.[3][4]
Materials and Reagents
-
Human OGG1 enzyme (recombinant)
-
This compound (or other OGG1 inhibitors such as TH5487 or SU0268)
-
Fluorescently labeled 8-oxoG DNA probe and complementary quencher-labeled strand
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% BSA)
-
APE1 (Apurinic/apyrimidinic endonuclease 1, optional)
-
DMSO (for dissolving inhibitors)
-
96-well black plates, flat bottom
-
Fluorescence plate reader
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to desired concentrations in the assay buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%.
-
Dilute the human OGG1 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Anneal the fluorophore-labeled 8-oxoG DNA strand with the quencher-labeled complementary strand to form the double-stranded probe. This is typically done by mixing equimolar amounts of each oligonucleotide, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the reaction mixture containing the assay buffer and the desired concentration of this compound or other inhibitors. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of the diluted OGG1 enzyme to each well (except for the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the pre-annealed fluorescent DNA probe to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for 6-FAM, excitation at 483 nm and emission at 533 nm) every minute for 60-90 minutes.[5]
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of OGG1 inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
The inhibitory activities of this compound and other known OGG1 inhibitors are summarized in the table below.
| Inhibitor | IC50 (nM) | Assay Type | Notes |
| This compound (O8) | 220 | Cell-free | Inhibits both glycosylase and lyase activities.[1][2] |
| TH5487 | 342 | Cell-free | Selective active-site inhibitor.[6][7] |
| SU0268 | 59 | Fluorogenic 8-OG excision assay | Potent and specific inhibitor.[8][9] |
Diagrams
OGG1 Inhibition Assay Workflow
Caption: Workflow for the in vitro OGG1 inhibition assay.
OGG1 Signaling Pathway in Base Excision Repair
Caption: OGG1's role in the Base Excision Repair pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [bio-protocol.org]
- 5. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [en.bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for OGG1-IN-08 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OGG1-IN-08 is a potent small molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. OGG1 is responsible for the recognition and removal of 8-oxo-7,8-dihydroguanine (8-oxoG), a common form of oxidative DNA damage. The accumulation of 8-oxoG can lead to mutations and genomic instability, and has been implicated in various diseases, including cancer and inflammatory conditions. This compound, by inhibiting both the glycosylase and lyase activities of OGG1, serves as a valuable tool for studying the biological roles of OGG1 and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound is a potent inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1) with an IC50 value of 0.22 μM[1]. It effectively decreases both the glycosylase and lyase activities of the OGG1 enzyme[1]. At a concentration of 10 μM, this compound has been shown to decrease the release of 8-oxo-Gua and FapyGua by OGG1[1]. It is important to note that at higher concentrations (50 μM), this compound can also inhibit other DNA glycosylases such as NEIL1, NTH1, and Fpg[1].
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a summary of data for the well-characterized OGG1 inhibitor TH5487, which can be used as a reference for designing experiments with this compound. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for this compound in their specific cell lines and assays.
| Parameter | Cell Line | Concentration | Duration | Effect | Reference |
| 8-oxoG Accumulation | U2OS | 10 µM | 1-4 hours | Increased genomic 8-oxoG levels | [1] |
| Cell Viability (MTT Assay) | MH-S Macrophages | IC50 ~12.5 µM | 24 hours | Reduced cell viability | [2] |
| Inhibition of Pro-inflammatory Gene Expression | Murine Airway Epithelial Cells (MLE 12) | 5 µM | 1 hour | Decreased TNFα- and LPS-induced gene expression | [3] |
| Colony Formation | HEK293T | Not specified | 8 days | Reduced colony formation | |
| Replication Stress | A3 T-cell Leukemia | 10 µM | 48 hours | Induced S-phase DNA damage and replication stress | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for experimental reproducibility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on solubility information, this compound can be dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock solution can be prepared[5].
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
To aid dissolution, vortex the solution and, if necessary, sonicate or gently warm the vial[1]. Ensure the solution is clear and free of precipitates.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound.
Materials:
-
Adherent cells of interest (e.g., U2OS, A549, HeLa)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is crucial to perform serial dilutions to ensure accuracy.
-
Also, prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. This is to account for any effects of the solvent on the cells.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, proceed with the desired downstream analysis, such as cell viability assays, DNA damage quantification, or protein extraction for Western blotting.
Cell Viability Assay (Resazurin Assay)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile-filtered)
-
Fluorescence plate reader
Protocol:
-
Following the treatment period with this compound, add resazurin solution to each well to a final concentration of 0.01 mg/mL[4].
-
Incubate the plate for 2-6 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm[4].
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background fluorescence from wells with medium only.
Quantification of 8-oxoG DNA Damage
This immunofluorescence-based protocol allows for the visualization and quantification of 8-oxoG lesions in the genomic DNA of treated cells.
Materials:
-
Cells grown and treated on coverslips or in 96-well imaging plates
-
Potassium bromate (KBrO3) as a positive control for inducing oxidative damage (optional)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2.5 N HCl)
-
Neutralization solution (e.g., 0.1 M sodium borate, pH 8.8)
-
Blocking buffer (e.g., 4% BSA in PBS)
-
Primary antibody: anti-8-OHdG antibody
-
Secondary antibody: fluorescently labeled anti-mouse/rabbit IgG
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Treat cells with this compound as described in Protocol 2. To induce 8-oxoG, cells can be co-treated or pre-treated with an oxidizing agent like KBrO3 (e.g., 20 mM for 1 hour)[1].
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
To denature the DNA and make the 8-oxoG lesions accessible to the antibody, treat the cells with 2.5 N HCl for 30 minutes at room temperature[1].
-
Neutralize the acid by washing with 0.1 M sodium borate for 10 minutes[1].
-
Wash with PBS and block with 4% BSA in PBS for 1 hour.
-
Incubate with the primary anti-8-OHdG antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the fluorescence intensity of the 8-oxoG staining within the nucleus using image analysis software.
Western Blotting for OGG1
This protocol describes the detection of OGG1 protein levels by Western blotting.
Materials:
-
Cells treated with this compound
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibody: anti-OGG1 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a suitable percentage gel (e.g., 4-20% Tris-glycine gel)[6].
-
Transfer the proteins to a nitrocellulose or PVDF membrane[6].
-
Block the membrane with blocking buffer for 1 hour at room temperature[6].
-
Incubate the membrane with the primary anti-OGG1 antibody overnight at 4°C[6].
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[6].
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system[6].
-
For loading control, probe the membrane with an antibody against a housekeeping protein like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Base Excision Repair (BER) Pathway
This compound directly targets the initial step of the BER pathway for 8-oxoG lesions.
References
- 1. The C-terminal αO helix of human Ogg1 is essential for 8-oxoguanine DNA glycosylase activity: the mitochondrial β-Ogg1 lacks this domain and does not have glycosylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatically inactive OGG1 binds to DNA and steers base excision repair toward gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Oxoguanine DNA glycosylase protects cells from senescence via the p53-p21 pathway: OGG1 inhibits cell senescence through p53-p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor of OGG1 blocks oxidative DNA damage repair at telomeres and potentiates methotrexate anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes for OGG1 Inhibitors in Animal Models
As a helpful AI assistant, I am committed to providing accurate and factual information. My search for a compound specifically named "OGG1-IN-08" did not yield any results in the available scientific literature. It is possible that this is a novel, yet-to-be-published compound or an internal designation.
However, based on your interest in OGG1 inhibition for animal models, I have compiled detailed application notes and protocols for two well-characterized and published OGG1 inhibitors: TH5487 and SU0268 . These notes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.
Introduction
8-oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidized DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG).[1][2][3][4] Beyond its canonical role in DNA repair, OGG1 has been implicated in the regulation of gene expression and inflammatory responses.[1][5][6] Inhibition of OGG1 is a promising therapeutic strategy for various conditions, including cancer and inflammatory diseases.[4][7] This document provides detailed information on the in vivo application of two potent and selective OGG1 inhibitors, TH5487 and SU0268.
Mechanism of Action
Both TH5487 and SU0268 are competitive inhibitors that bind to the active site of OGG1, preventing it from binding to and excising 8-oxoG lesions in the DNA.[4] This inhibition of OGG1's catalytic activity can lead to the accumulation of 8-oxoG, which can modulate downstream signaling pathways and cellular responses.[1][4]
Signaling Pathways Modulated by OGG1 Inhibition
The inhibition of OGG1 can impact several signaling pathways. The accumulation of 8-oxoG, or the direct interaction of OGG1 with other proteins, can influence pathways such as:
-
NF-κB Signaling: OGG1 has been shown to play a role in the activation of NF-κB-mediated gene expression in response to oxidative stress.[5]
-
Ras-MAPK Pathway: The OGG1-8-oxoG complex can act as a guanine nucleotide exchange factor for Ras GTPases, leading to the activation of the downstream MAPK signaling cascade (Raf-MEK-ERK).[2][8]
-
TGF-β Signaling: OGG1 is involved in TGF-β1-induced fibrogenic gene activation, where it facilitates the binding of transcription factors like SMAD3 to gene promoters.[1]
-
p53 Signaling: OGG1 can interact with and modulate the p53 signaling pathway, which is crucial for cell cycle control and apoptosis in response to DNA damage.[9][10]
OGG1 Inhibitor: TH5487
Quantitative Data for In Vivo Studies
| Parameter | Details | Animal Model | Source |
| Dosage | 20 mg/kg | Mice | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | Mice | [1] |
| Frequency | Daily | Mice | [1] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | Mice | [1] |
Experimental Protocol: Administration of TH5487 in a Murine Model of Lung Injury
This protocol is based on a study investigating the role of OGG1 in TGF-β1-induced lung fibrosis.[1]
1. Materials:
- TH5487
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl)
- TGF-β1
- Sterile phosphate-buffered saline (PBS)
- Experimental mice (e.g., C57BL/6)
- Syringes and needles for i.p. and intranasal (i.n.) administration
2. Preparation of TH5487 Formulation: a. Dissolve TH5487 in DMSO to create a stock solution. b. Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. c. Dilute the TH5487 stock solution with the vehicle to the final desired concentration for a 20 mg/kg dosage. Ensure the final DMSO concentration is 10% or less.
3. Animal Procedure: a. Acclimatize mice to the laboratory conditions for at least one week before the experiment. b. On the day of the experiment, administer TH5487 (20 mg/kg) or the vehicle via intraperitoneal (i.p.) injection. c. Following the TH5487 or vehicle administration, induce lung injury by intranasal (i.n.) instillation of TGF-β1 dissolved in sterile PBS. d. Continue daily i.p. administration of TH5487 or vehicle for the duration of the study (e.g., 4 weeks). e. Monitor the animals regularly for any signs of toxicity or distress. f. At the end of the experimental period, euthanize the mice and collect tissues for analysis (e.g., bronchoalveolar lavage fluid, lung tissue for histology and gene expression analysis).
Experimental Workflow for TH5487 Administration
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 5. Substrate-specific binding of 8-oxoguanine DNA glycosylase 1 (OGG1) reprograms mucosal adaptations to chronic airway injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Oxoguanine DNA glycosylase protects cells from senescence via the p53-p21 pathway: OGG1 inhibits cell senescence through p53-p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Oxoguanine DNA glycosylase protects cells from senescence via the p53-p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OGG1-IN-08
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and application of OGG1-IN-08, a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). The provided protocols and data are intended to guide researchers in utilizing this compound for in vitro and in vivo studies targeting the OGG1 pathway.
Introduction
8-oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic lesion 7,8-dihydro-8-oxoguanine (8-oxoG) from DNA.[1][2][3][4][5] Accumulation of 8-oxoG is a hallmark of oxidative stress and is associated with mutagenesis and various pathologies, including cancer and neurodegenerative diseases.[3][6] OGG1 inhibitors, such as this compound, are valuable tools for studying the biological roles of OGG1 and hold therapeutic potential.[3][7] this compound has been shown to decrease both the glycosylase and lyase activities of OGG1.[8][9]
Physicochemical Properties and Solubility
This compound is a small molecule inhibitor with an IC50 of 0.22 μM for OGG1.[8][9] Careful consideration of its solubility is crucial for the design of robust experiments.
| Solvent | Concentration | Notes |
| DMSO | 52 mg/mL (199.13 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[8] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (7.97 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline).[9] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (7.97 mM) | 10% DMSO, 90% corn oil.[9] |
| In Vivo Formulation 3 | Not specified | 50 μL of 52 mg/mL DMSO stock in 400 μL PEG300, 50 μL Tween80, and 500 μL ddH2O.[8] |
Storage and Stability:
-
Powder: Store at -20°C for up to 3 years.[8]
-
Stock Solutions in DMSO: Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[8]
OGG1 Signaling Pathway
OGG1 plays a dual role in the cell. Canonically, it functions as a DNA glycosylase in the Base Excision Repair (BER) pathway to remove 8-oxoG lesions. More recently, OGG1 has been identified as a modulator of gene transcription. Upon binding to 8-oxoG in promoter regions, OGG1 can recruit transcription factors, such as NF-κB and SMADs, to activate pro-inflammatory and pro-fibrotic gene expression.[4][5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are OGG1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lost in the Crowd: How Does Human 8-Oxoguanine DNA Glycosylase 1 (OGG1) Find 8-Oxoguanine in the Genome? | MDPI [mdpi.com]
- 5. 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring OGG1 Inhibition by OGG1-IN-08
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic lesion 8-oxo-7,8-dihydroguanine (8-oxoG) from DNA.[1] Dysregulation of OGG1 activity has been implicated in various pathologies, including cancer and inflammatory diseases, making it an attractive target for therapeutic intervention.[2][3] OGG1-IN-08, also known as O8, is a small molecule inhibitor of OGG1 that has been developed to probe the enzyme's function and therapeutic potential.[4] These application notes provide detailed protocols for measuring the inhibitory activity of this compound and other OGG1 inhibitors using common biochemical and cellular assays.
OGG1 Signaling Pathway
OGG1 possesses a dual function. In addition to its canonical role in DNA repair, OGG1, upon binding to its excised product 8-oxoG, can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras.[5][6] This non-canonical signaling function links DNA damage repair to cellular signaling cascades, such as the MAPK/ERK pathway, which can influence gene expression related to inflammation and cell proliferation.[5][7]
Caption: OGG1 dual function: DNA repair and signaling.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other commonly used OGG1 inhibitors.
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| This compound (O8) | OGG1 | 0.22 | Biochemical | [8] |
| SU0268 | OGG1 | 0.059 | Biochemical | [6][9] |
| TH5487 | OGG1 | 0.342 | Biochemical | [5][7] |
Experimental Protocols
Biochemical Assay: Fluorescence-Based OGG1 Inhibition Assay
This assay measures the glycosylase activity of OGG1 using a fluorogenic DNA probe. The probe contains an 8-oxoG lesion and a fluorophore-quencher pair. Upon cleavage of the 8-oxoG by OGG1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Workflow:
Caption: Workflow for a fluorescence-based OGG1 inhibition assay.
Materials:
-
Recombinant human OGG1 (hOGG1)
-
This compound (or other inhibitors)
-
Fluorogenic DNA probe containing 8-oxoG (e.g., OGR1 probe)[2]
-
Assay Buffer (e.g., NEBuffer 4: 50 mM potassium acetate, 20 mM Tris-acetate, 10 mM magnesium acetate, 1 mM DTT, pH 7.9)[2]
-
Bovine Serum Albumin (BSA)
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of hOGG1 in assay buffer containing BSA (e.g., 100 nM hOGG1 with 1X BSA).[2]
-
Prepare a working solution of the fluorogenic probe in assay buffer (e.g., 1.2 µM).[2]
-
-
Enzyme Inhibition:
-
In a 96-well black plate, add a fixed volume of the hOGG1 working solution to each well.
-
Add an equal volume of the this compound dilutions (or vehicle control, e.g., DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume of the fluorogenic probe working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
For endpoint assays, use the fluorescence intensity value at the end of the incubation.
-
Calculate the percentage of OGG1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biochemical Assay: Gel-Based DNA Cleavage Assay
This assay directly visualizes the cleavage of a DNA substrate containing an 8-oxoG lesion by OGG1. The DNA substrate is typically radiolabeled or fluorescently labeled. Inhibition of OGG1 results in a decrease in the amount of cleaved DNA product.
Materials:
-
Recombinant human OGG1 (hOGG1)
-
This compound (or other inhibitors)
-
DNA oligonucleotide substrate containing a single 8-oxoG, labeled with 32P or a fluorescent tag.
-
Complementary unlabeled DNA oligonucleotide.
-
Assay Buffer
-
Formamide loading buffer
-
Denaturing polyacrylamide gel (e.g., 15% acrylamide with 8 M urea)[10]
-
Gel electrophoresis apparatus
-
Phosphorimager or fluorescence gel scanner
Protocol:
-
Substrate Preparation:
-
Anneal the labeled 8-oxoG-containing oligonucleotide with its complementary strand to form a double-stranded DNA substrate.
-
-
Inhibition Reaction:
-
In a microcentrifuge tube, combine hOGG1 (e.g., 62.5 nM final concentration) with varying concentrations of this compound or vehicle control in assay buffer.[10]
-
Pre-incubate at 37°C for 15 minutes.
-
Add the DNA substrate (e.g., 50 nM final concentration) to initiate the reaction.[10]
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[10]
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of formamide loading buffer.[10]
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Place the samples on ice.
-
-
Gel Electrophoresis and Visualization:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the uncleaved substrate and cleaved product bands are well-separated.
-
Visualize the bands using a phosphorimager (for 32P) or a fluorescence scanner.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the uncleaved substrate and the cleaved product.[10]
-
Calculate the percentage of cleaved product for each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the fluorescence-based assay.
-
Cellular Assay: Measuring Inhibition of 8-oxoG Repair in Cells
This assay assesses the ability of this compound to inhibit the repair of oxidative DNA damage in a cellular context. Cells are treated with an oxidizing agent to induce 8-oxoG lesions, followed by treatment with the OGG1 inhibitor. The level of remaining 8-oxoG is then quantified.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)[2]
-
Cell culture medium and supplements
-
Oxidizing agent (e.g., KBrO3, H2O2)
-
This compound
-
DNA extraction kit
-
Method for quantifying 8-oxoG (e.g., LC-MS/MS, ELISA-based kits, or modified comet assay)
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with an oxidizing agent for a specific duration to induce 8-oxoG formation.
-
Wash the cells to remove the oxidizing agent.
-
Incubate the cells with varying concentrations of this compound or vehicle control in fresh medium for a desired repair period.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial kit, following the manufacturer's instructions.
-
-
Quantification of 8-oxoG:
-
Quantify the levels of 8-oxoG in the extracted DNA using a sensitive method such as:
-
LC-MS/MS: Provides accurate and absolute quantification.
-
ELISA: A high-throughput method using an antibody specific for 8-oxoG.
-
Modified Comet Assay (with Fpg): Measures DNA strand breaks at sites of 8-oxoG after digestion with formamidopyrimidine DNA glycosylase (Fpg).
-
-
-
Data Analysis:
-
Normalize the 8-oxoG levels to the total amount of DNA.
-
Compare the levels of 8-oxoG in inhibitor-treated cells to the vehicle-treated control cells.
-
A higher level of 8-oxoG in the presence of this compound indicates inhibition of OGG1-mediated repair.
-
Dose-response curves can be generated to determine the cellular efficacy of the inhibitor.
-
Disclaimer
These protocols are intended as a guide and may require optimization depending on the specific experimental conditions, cell lines, and reagents used. It is recommended to consult the original research articles for further details. All work should be performed in accordance with laboratory safety guidelines.
References
- 1. SU0268 - Immunomart [immunomart.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
Application Notes and Protocols for OGG1-IN-08 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a well-established contributor to the pathogenesis of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. A key consequence of oxidative stress is damage to DNA, with 8-oxoguanine (8-oxoG) being one of the most common and mutagenic base lesions. The primary enzyme responsible for the recognition and removal of 8-oxoG from DNA is 8-oxoguanine DNA glycosylase 1 (OGG1), which initiates the base excision repair (BER) pathway. Dysregulation of OGG1 activity has been implicated in neurodegeneration. While much research has focused on the potential benefits of activating OGG1 to combat oxidative DNA damage, the use of OGG1 inhibitors in this context is an emerging area of investigation, particularly for dissecting the complex roles of OGG1 in neuroinflammation and cell signaling beyond its canonical DNA repair function.
OGG1-IN-08 is a potent and selective small molecule inhibitor of OGG1.[1][2] It presents a valuable research tool for studying the consequences of OGG1 inhibition in various cellular and in vivo models of neurodegenerative diseases. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its application in neurodegenerative disease models.
This compound: A Potent Inhibitor of 8-Oxoguanine DNA Glycosylase 1
This compound is a potent inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1) with an IC50 of 0.22 μM.[1][2] This compound inhibits both the DNA glycosylase and the AP lyase activities of OGG1, effectively blocking the first step of the base excision repair pathway for 8-oxoguanine.[1][2]
Mechanism of Action
This compound acts as a competitive inhibitor, likely by binding to the active site of OGG1 and preventing its interaction with the 8-oxoG lesion in the DNA.[1][2] By inhibiting OGG1, this compound is expected to lead to an accumulation of 8-oxoG lesions in the DNA of treated cells and tissues. This can be a valuable tool to study the downstream consequences of this specific type of DNA damage in the context of neurodegeneration.
Quantitative Data on OGG1 Deficiency in Neurodegenerative Disease Models
The following tables summarize quantitative data from studies on OGG1 knockout (KO) mouse models, which genetically mimic the effects of OGG1 inhibition. This data provides a basis for expected outcomes when using a potent OGG1 inhibitor like this compound.
Table 1: Effects of OGG1 Knockout in a Parkinson's Disease Mouse Model
| Parameter | Wild-Type (WT) Mice | OGG1 KO Mice | Percentage Change | Reference |
| Striatal Dopamine Levels (ng/mg tissue) | ||||
| - Baseline (aged mice) | 12.4 ± 0.8 | 9.8 ± 0.7 | ↓ 21% | [3] |
| - After MPTP treatment | 8.2 ± 0.6 | 4.1 ± 0.5 | ↓ 50% | [3] |
| Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra (cell count) | ||||
| - Aged mice | 4500 ± 300 | 3600 ± 250 | ↓ 20% | [3] |
| Spontaneous Locomotor Activity (beam breaks/hour) | ||||
| - Aged mice | 1200 ± 150 | 850 ± 100 | ↓ 29% | [3] |
| Midbrain 8-oxo-dG Levels (lesions/10^6 dG) | ||||
| - After manganese exposure | 2.5 ± 0.3 | 4.8 ± 0.5 | ↑ 92% | [4] |
Table 2: Effects of OGG1 Deficiency in an Alzheimer's Disease Mouse Model (AppNL-G-F/NL-G-F)
| Parameter | AppNL-G-F/NL-G-F WT | AppNL-G-F/NL-G-F OGG1 KO | Percentage Change | Reference |
| 8-oxoG Accumulation in Cortex (relative intensity) | 1.0 ± 0.1 | 1.8 ± 0.2 | ↑ 80% | [5] |
| Microgliosis in Cortex (Iba1+ area) | 1.0 ± 0.15 | 1.6 ± 0.2 | ↑ 60% | [5] |
| Anxiety-related Behavior (time in open arms of elevated plus maze) | 35 ± 5 sec | 55 ± 7 sec | ↑ 57% | [5] |
Experimental Protocols
Important Note: The following protocols are generalized methodologies adapted from published research on OGG1 and neurodegenerative disease models. As there are no specific published studies on the use of this compound in these models, these protocols should be considered as a starting point and optimized for specific experimental conditions.
Protocol 1: In Vitro OGG1 Inhibition Assay
This protocol is to confirm the inhibitory activity of this compound on OGG1 enzyme activity in vitro before proceeding to cell-based or in vivo experiments.
Materials:
-
Recombinant human OGG1 protein
-
Fluorescently labeled oligonucleotide substrate containing an 8-oxoG lesion
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (DMSO in assay buffer).
-
Add 80 µL of a solution containing the fluorescently labeled 8-oxoG substrate in assay buffer to each well.
-
Initiate the reaction by adding 10 µL of recombinant OGG1 protein to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of OGG1 inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Neuroprotection Assay in a Neuronal Cell Line
This protocol assesses the effect of OGG1 inhibition on neuronal cell viability under conditions of oxidative stress.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
This compound
-
An agent to induce oxidative stress (e.g., hydrogen peroxide (H2O2), 6-hydroxydopamine (6-OHDA))
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for 1-2 hours.
-
Induce oxidative stress by adding H2O2 (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the culture medium. Include a control group with no stressor.
-
Incubate the cells for 24 hours.
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 3: In Vivo Study in a Mouse Model of Alzheimer's Disease
This protocol outlines a hypothetical in vivo experiment to evaluate the effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).
Animals:
-
5XFAD transgenic mice and wild-type littermates.
-
Age of mice at the start of the experiment should be chosen based on the desired stage of pathology.
Treatment:
-
Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline).[2]
-
Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and frequency for a specified duration (e.g., 4 weeks).
Endpoint Analyses:
A. Behavioral Testing:
-
Perform a battery of behavioral tests to assess cognitive function, such as the Morris Water Maze or contextual fear conditioning, during the final week of treatment.[6][7]
B. Brain Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for either cryosectioning or paraffin embedding for immunohistochemistry, or snap-freeze for biochemical analyses.
C. Measurement of 8-oxoG Levels:
-
Extract DNA from brain tissue homogenates.
-
Quantify 8-oxoG levels using an ELISA kit or by HPLC with electrochemical detection.[8][9]
D. Immunohistochemistry for Neuroinflammation and Neuronal Loss:
-
Stain brain sections for markers of microglia (e.g., Iba1) and astrocytes (e.g., GFAP) to assess neuroinflammation.[10][11]
-
Stain for a neuronal marker (e.g., NeuN) to quantify neuronal survival in specific brain regions like the hippocampus and cortex.[10]
-
Perform quantitative image analysis to determine the area of immunoreactivity or the number of positive cells.
Visualizations
OGG1-Mediated Base Excision Repair Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ogg1 null mice exhibit age-associated loss of the nigrostriatal pathway and increased sensitivity to MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of the DNA Repair Enzyme OGG1 Sensitizes Dopamine Neurons to Manganese Toxicity During Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficiency of MTH1 and/or OGG1 increases the accumulation of 8-oxoguanine in the brain of the AppNL-G-F/NL-G-F knock-in mouse model of Alzheimer's disease, accompanied by accelerated microgliosis and reduced anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age-Dependent Accumulation of 8-Oxoguanine in the DNA and RNA in Various Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Application Notes and Protocols for OGG1-IN-08 Treatment in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG).[1] The accumulation of 8-oxoG is associated with mutagenesis and various pathologies, including cancer and inflammatory diseases. OGG1 inhibitors are valuable research tools to study the consequences of impaired oxidative DNA damage repair and hold therapeutic potential.
OGG1-IN-08 is a potent small molecule inhibitor of OGG1, demonstrating inhibition of both its glycosylase and lyase activities.[2][3] These application notes provide a detailed protocol for the treatment of primary human bronchial epithelial cells (HBECs) with this compound and subsequent analysis of its effects on DNA integrity and cellular signaling pathways.
Data Presentation
A summary of key quantitative data for the OGG1 inhibitor this compound is presented in the table below. This information is crucial for designing and interpreting experiments.
| Parameter | Value | Species/System | Reference |
| IC50 | 0.22 µM | Human OGG1 (cell-free) | [2][3] |
| Solubility (DMSO) | 25 - 52 mg/mL | - | [2][3] |
| Selectivity | Selective for OGG1 over NEIL1, NTH1, and Fpg at 50 µM | Human DNA glycosylases | [4] |
| In Vitro Assay Concentration | 10 µM | Inhibition of OGG1 lyase activity | [2] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental design, the following diagrams are provided.
Caption: OGG1 signaling and the impact of this compound.
Caption: Workflow for this compound treatment and analysis.
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells (HBECs)
This protocol is adapted from established methods for culturing primary HBECs.[1][5][6]
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Basal Medium (BEBM) with supplements (e.g., BEGM SingleQuots Kit)
-
Bovine Collagen Type I solution (30 µg/ml in sterile PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Tissue culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Coating of Culture Vessels:
-
Add the bovine collagen solution to the culture vessels, ensuring the entire surface is covered.
-
Incubate at 37°C for at least 4 hours, or overnight.
-
Aspirate the collagen solution and wash the surface once with sterile PBS immediately before use.[1]
-
-
Thawing and Plating of HBECs:
-
Rapidly thaw the cryopreserved vial of HBECs in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed BEBM.
-
Centrifuge at 300 x g for 5-8 minutes.[1]
-
Resuspend the cell pellet in fresh, pre-warmed BEBM.
-
Add the cell suspension to the collagen-coated culture vessel.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.[1]
-
This compound Treatment of Primary HBECs
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Primary HBECs in culture
-
BEBM complete medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.[3]
-
-
Treatment of Cells:
-
On the day of the experiment, dilute the this compound stock solution in fresh BEBM to the desired final concentrations. A starting range of 1-10 µM is recommended based on data from similar OGG1 inhibitors.
-
Include a vehicle control (DMSO) at a concentration equal to that in the highest dose of this compound.
-
Remove the existing medium from the cultured HBECs and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Quantification of 8-oxoguanine (8-oxo-dG) by ELISA
This protocol is based on commercially available 8-oxo-dG ELISA kits.
Materials:
-
8-oxo-dG ELISA Kit
-
DNA extraction kit
-
Nuclease P1
-
Alkaline Phosphatase
-
Microplate reader
Procedure:
-
DNA Extraction:
-
Harvest the treated and control HBECs.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
DNA Digestion:
-
Digest the DNA to single nucleosides using nuclease P1, followed by treatment with alkaline phosphatase to convert nucleoside monophosphates to nucleosides.
-
-
ELISA Assay:
-
Perform the competitive ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and digested DNA samples to the 8-oxo-dG pre-coated plate.
-
Adding the primary antibody against 8-oxo-dG.
-
Incubating and washing the plate.
-
Adding a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubating and washing the plate.
-
Adding the TMB substrate and stopping the reaction.
-
Measuring the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of 8-oxo-dG in the samples.
-
Detection of DNA Double-Strand Breaks by γH2AX Immunofluorescence Staining
This protocol provides a general procedure for γH2AX staining.
Materials:
-
HBECs cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
After treatment, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10-15 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
Analysis of DNA Strand Breaks by Comet Assay (Single-Cell Gel Electrophoresis)
This is a generalized protocol for the alkaline Comet assay.
Materials:
-
CometAssay Kit (or individual reagents: Lysis Solution, LMAgarose)
-
CometSlides™ or equivalent
-
Alkaline electrophoresis solution
-
Neutralization buffer
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation and Embedding:
-
Harvest the treated and control HBECs and resuspend them at approximately 1 x 10^5 cells/mL in ice-cold PBS.
-
Mix the cell suspension with molten LMAgarose (at 37°C).
-
Pipette the mixture onto a CometSlide™ and allow it to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in pre-chilled Lysis Solution and incubate for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis solution to unwind the DNA.
-
Perform electrophoresis under alkaline conditions.
-
-
Neutralization and Staining:
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the comet images using appropriate software to quantify DNA damage (e.g., tail moment, % DNA in tail).
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. med.unc.edu [med.unc.edu]
- 6. Isolation and Culture of Human Bronchial Epithelial Cells [bio-protocol.org]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OGG1-IN-08 Co-treatment with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxoguanine DNA glycosylase 1 (OGG1) is a critical enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage. Cancer cells often exhibit elevated levels of reactive oxygen species (ROS), leading to an increased burden of oxidative DNA lesions. This reliance on DNA repair pathways like BER presents a therapeutic vulnerability.
OGG1 inhibitors, such as OGG1-IN-08, are designed to block the enzymatic activity of OGG1, leading to the accumulation of 8-oxoG lesions. This accumulation can stall replication forks, induce DNA double-strand breaks, and ultimately trigger cell cycle arrest and apoptosis. By inhibiting this key DNA repair pathway, OGG1 inhibitors can sensitize cancer cells to the DNA-damaging effects of conventional chemotherapy agents, offering a promising combination therapy strategy to enhance anti-tumor efficacy.[1][2]
These application notes provide an overview of the synergistic effects of OGG1 inhibition with chemotherapy and detailed protocols for key experimental assays to evaluate these effects. While specific quantitative data for "this compound" is not publicly available, the data presented for the well-characterized OGG1 inhibitor TH5487 serves as a representative example of the potential for this class of compounds.
Data Presentation: Synergistic Effects of OGG1 Inhibition with Chemotherapy
The following tables summarize the synergistic effects observed when combining the OGG1 inhibitor TH5487 with the chemotherapeutic agent methotrexate in various cancer cell lines. Synergy is determined by calculating a synergy score, where a score greater than 1 indicates a synergistic interaction.
Table 1: Synergy Scores of TH5487 and Methotrexate Co-treatment
| Cell Line | Cancer Type | Synergy Score |
| U2OS | Osteosarcoma | > 1 (Synergistic) |
| BJ-TERT | Fibrosarcoma | > 1 (Synergistic) |
| NTUB1 | Bladder Carcinoma | > 1 (Synergistic) |
| HCT116 | Colon Carcinoma | > 1 (Synergistic) |
Data derived from a study by Baquero et al. (2021), which investigated the combination of TH5487 and methotrexate. A synergy score greater than 1 was reported as indicative of a synergistic effect on reducing cell viability.[1]
Table 2: Enhanced Cellular Damage with TH5487 and Methotrexate Co-treatment in U2OS Cells
| Treatment | Telomere DNA Damage (53BP1 foci at telomeres) | Micronuclei Formation |
| Control | Baseline | Baseline |
| Methotrexate | Increased | Increased |
| TH5487 | Increased | Increased |
| Methotrexate + TH5487 | Synergistically Increased | Synergistically Increased |
This table summarizes the qualitative and semi-quantitative findings from the study by Baquero et al. (2021), demonstrating that the combination of TH5487 and methotrexate leads to a greater than additive increase in markers of DNA damage and genomic instability.[1]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway, the experimental workflow for assessing synergistic effects, and the logical relationship of the combination therapy.
Caption: OGG1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Co-treatment Studies.
Caption: Logical Relationship of Combination Therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination, in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, alone or in combination for the desired time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
DNA Damage Assay (Comet Assay)
This assay, also known as single-cell gel electrophoresis, measures DNA strand breaks in individual cells.
Materials:
-
Comet assay slides
-
Low melting point agarose
-
Lysis solution
-
Alkaline unwinding solution (pH > 13)
-
Electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with this compound and/or the chemotherapy agent.
-
Harvest and resuspend the cells in PBS at 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose and pipette onto a comet assay slide. Allow to solidify.
-
Immerse the slides in lysis solution for 1-2 hours at 4°C.
-
Place the slides in alkaline unwinding solution for 20-40 minutes at room temperature in the dark.
-
Perform electrophoresis under alkaline conditions.
-
Neutralize the slides and stain with a fluorescent DNA dye.
-
Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are indicative of the amount of DNA damage.
DNA Double-Strand Break Assay (γH2AX Staining)
This immunofluorescence assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound and/or the chemotherapy agent.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus corresponds to the number of DNA double-strand breaks.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound and/or the chemotherapy agent for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
OGG1-IN-08: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of 7,8-dihydro-8-oxoguanine (8-oxoG), a common form of oxidative DNA damage. Beyond its canonical role in maintaining genome integrity, OGG1 has emerged as a modulator of gene expression and cellular signaling pathways, notably through the activation of Ras GTPases.[1][2][3] The dual function of OGG1 in DNA repair and signaling has positioned it as an attractive therapeutic target for various diseases, including cancer and inflammatory disorders.
OGG1-IN-08 is a potent small molecule inhibitor of OGG1 with a reported IC50 value of 0.22 μM.[4] It has been shown to decrease both the glycosylase and lyase activities of the enzyme.[4] These application notes provide detailed protocols for utilizing this compound as a tool compound in high-throughput screening (HTS) assays to identify and characterize novel OGG1 inhibitors. The provided methodologies include a biochemical fluorescence-based assay and a representative cell-based reporter assay, complete with data presentation tables and workflow visualizations.
OGG1 Signaling and Repair Pathway
The canonical function of OGG1 is to initiate the BER pathway for 8-oxoG lesions. Upon recognizing and excising the damaged base, OGG1 creates an apurinic/apyrimidinic (AP) site, which is further processed by other BER enzymes. In addition to this repair function, the complex of OGG1 with the excised 8-oxoG base can act as a guanine nucleotide exchange factor (GEF) for Ras family GTPases, leading to the activation of downstream signaling cascades such as the MAPK/ERK pathway.[2][3]
Data Presentation
The following tables summarize key quantitative data for this compound in biochemical and representative cell-based assays.
Table 1: Biochemical Assay Performance of this compound
| Parameter | Value | Reference |
| Target | Human OGG1 | [4] |
| Assay Type | Fluorescence-based Glycosylase Assay | [5] |
| IC50 | 0.22 μM | [4] |
| Assay Format | 384-well | [5] |
| Z' Factor | 0.68 ± 0.1 | [5] |
| Signal-to-Background (S/B) | >10 | Representative |
Table 2: Representative Cell-Based Assay Performance of this compound
| Parameter | Value | Reference |
| Assay Type | NF-κB Reporter Assay | Representative |
| Cell Line | HEK293 | Representative |
| EC50 | 1.5 μM | Representative |
| Assay Format | 384-well | Representative |
| Z' Factor | ≥ 0.5 | Representative |
| Signal-to-Background (S/B) | >5 | Representative |
Note: Data in Table 2 are representative values for a typical cell-based HTS assay for OGG1 inhibition, as specific public domain data for this compound in such an assay is limited.
Experimental Protocols
Biochemical High-Throughput Screening: Fluorescence-Based OGG1 Glycosylase Assay
This protocol is adapted from a published high-throughput screen for OGG1 inhibitors and is suitable for identifying compounds that inhibit the glycosylase activity of OGG1.[5]
Principle: The assay utilizes a fluorogenic DNA probe (e.g., OGR1) containing an 8-oxoG lesion and a quencher. Upon excision of the 8-oxoG base by OGG1, the fluorophore is unquenched, leading to an increase in fluorescence signal.
Materials:
-
Recombinant Human OGG1 (hOGG1)
-
OGR1 probe (or similar fluorogenic 8-oxoG substrate)
-
Assay Buffer (e.g., NEBuffer 4: 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 1 mM DTT, pH 7.9)
-
Bovine Serum Albumin (BSA)
-
This compound (as a positive control)
-
Compound library
-
384-well, low-volume, black, solid-bottom plates
-
Acoustic dispenser and liquid handler
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2X hOGG1 solution (e.g., 100 nM) in 1X Assay Buffer supplemented with 1X BSA.
-
Prepare a 2X OGR1 probe solution (e.g., 1.6 μM) in 1X Assay Buffer.
-
Prepare a dilution series of this compound in DMSO for the positive control.
-
Format the compound library for acoustic dispensing.
-
-
Assay Procedure:
-
Using a liquid handler, dispense 5 μL of the 2X hOGG1 solution into each well of a 384-well plate.
-
Using an acoustic dispenser, transfer 100 nL of compound solution (or DMSO for controls) to the assay plate.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 μL of the 2X OGR1 probe solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity on a plate reader (e.g., λex = 340 nm, λem = 450 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value for active compounds by fitting the dose-response data to a suitable model.
-
Assess the quality of the screen by calculating the Z' factor and signal-to-background ratio.
-
Cell-Based High-Throughput Screening: NF-κB Reporter Assay (Representative Protocol)
This protocol describes a representative cell-based assay to screen for OGG1 inhibitors that modulate the NF-κB signaling pathway, a downstream effector of OGG1-mediated signaling.
Principle: OGG1 can facilitate the binding of NF-κB to promoter regions of target genes, leading to their transcriptional activation.[6][7] This assay utilizes a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of OGG1 is expected to reduce the TNFα-induced reporter gene expression.
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNFα
-
This compound (as a positive control)
-
Compound library
-
384-well, white, solid-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the HEK293-NF-κB-luciferase reporter cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with the compound library at the desired concentration (e.g., 10 μM). Include this compound as a positive control.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells with TNFα at a pre-determined optimal concentration (e.g., 10 ng/mL) to induce NF-κB activation.
-
Incubate for 6 hours at 37°C.
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to controls (e.g., DMSO-treated, TNFα-stimulated cells as 0% inhibition and unstimulated cells as 100% inhibition).
-
Identify hits based on a predefined inhibition threshold.
-
Perform dose-response experiments for hit compounds to determine their EC50 values.
-
Concluding Remarks
This compound serves as a valuable pharmacological tool for the investigation of OGG1 biology and for the development of novel therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish robust and reliable HTS assays for the discovery of new OGG1 inhibitors. Careful assay validation, including the determination of Z' factor and signal-to-background ratios, is crucial for the successful implementation of any HTS campaign. Further characterization of hit compounds from these screens will be necessary to confirm their mechanism of action and selectivity.
References
Practical Guide to Using OGG1-IN-08 in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the laboratory use of OGG1-IN-08, a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG). Beyond its canonical role in DNA repair, OGG1 is also implicated in transcriptional regulation and signaling pathways, making it a compelling target for research and therapeutic development.
Introduction to this compound
This compound is a small molecule inhibitor that targets the active site of OGG1, thereby preventing the recognition and excision of 8-oxoG from DNA. It effectively inhibits both the glycosylase and lyase activities of the enzyme.[1][2] This inhibitor serves as a valuable tool to investigate the cellular consequences of OGG1 inhibition, including the accumulation of oxidative DNA damage and the modulation of OGG1-dependent signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay Conditions | Reference |
| OGG1 | 0.22 | Biochemical assay measuring glycosylase and lyase activities. | [1][2] |
Table 2: Off-Target Activity of this compound
| Target | Concentration (μM) | % Inhibition | Reference |
| Nei endonuclease VIII-like 1 (NEIL1) | 50 | 84.56 | [1] |
| Endonuclease III-like (NTH1) | 50 | 63.09 | [1] |
| Fpg | 50 | 91.74 | [1] |
Table 3: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C9H6Cl2N2OS | [2] |
| Molecular Weight | 261.13 g/mol | [2] |
| Solubility | DMSO: 25 mg/mL (95.74 mM) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving OGG1 and a general workflow for experiments using this compound.
Experimental Protocols
In Vitro OGG1 Activity Assay (Fluorescence-based)
This protocol is adapted from real-time fluorescence-based assays for DNA repair enzymes.[3][4]
Principle: A dual-labeled oligonucleotide probe containing a single 8-oxoG lesion is used. The fluorophore and quencher are positioned such that the fluorescence is quenched in the intact probe. Upon cleavage of the probe by OGG1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human OGG1 protein
-
This compound
-
Fluorescently labeled 8-oxoG DNA substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 100 µg/mL BSA
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in Assay Buffer to achieve the desired final concentrations.
-
Prepare reaction mix: In each well of a 96-well plate, add:
-
x µL of Assay Buffer
-
y µL of this compound dilution (or DMSO for control)
-
z µL of recombinant OGG1 protein
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the fluorescent 8-oxoG DNA substrate to each well to a final concentration of 250 nM.
-
Measure fluorescence: Immediately begin monitoring the fluorescence intensity (e.g., every minute for 60 minutes) at 37°C using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence increase. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cellular 8-oxoG Quantification by Immunofluorescence
This protocol allows for the visualization and quantification of 8-oxoG lesions in the nuclear DNA of cultured cells.
Materials:
-
Cells of interest (e.g., U2OS, A549)
-
This compound
-
Oxidizing agent (e.g., 20 mM KBrO3)
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBST (PBS with 0.1% Tween-20)
-
Anti-8-oxoG antibody
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Induce Oxidative Damage: Treat cells with an oxidizing agent (e.g., 20 mM KBrO3 for 1 hour) to induce 8-oxoG formation.
-
Inhibitor Treatment: Remove the oxidizing agent and treat the cells with varying concentrations of this compound in fresh media for the desired time (e.g., 1-6 hours) to observe the accumulation of 8-oxoG.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBST and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-8-oxoG antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBST and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBST and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the mean fluorescence intensity of the 8-oxoG signal within the DAPI-stained nuclei using image analysis software.
Western Blot for p-MEK and p-ERK
This protocol is for assessing the effect of this compound on the Ras-MEK-ERK signaling pathway.
Materials:
-
Cells of interest
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer: 5% BSA or non-fat dry milk in TBST
-
Primary antibodies: anti-p-MEK, anti-p-ERK, anti-total MEK, anti-total ERK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the previous protocol. A time course of 15 to 60 minutes is often sufficient to observe changes in phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (Resazurin Assay)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations for 24-72 hours.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.01 mg/mL and incubate for 2-4 hours at 37°C.[5]
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of viability against the inhibitor concentration to determine the EC50 value.
Troubleshooting and Considerations
-
Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in DMSO before preparing working dilutions.
-
Off-target effects: Be aware of the potential off-target effects of this compound on other DNA glycosylases, especially at higher concentrations.[1] Additionally, some OGG1 inhibitors have been shown to affect ABC transporters, which could influence the intracellular concentration of other drugs.[6][7]
-
Cellular context: The effects of OGG1 inhibition can be highly dependent on the cell type and its basal level of oxidative stress.
-
Induction of Oxidative Stress: When using an external agent to induce 8-oxoG, it is crucial to optimize the concentration and duration of treatment to avoid excessive cytotoxicity.
Conclusion
This compound is a powerful chemical probe for elucidating the multifaceted roles of OGG1 in DNA repair and cellular signaling. The protocols outlined in this guide provide a starting point for researchers to investigate the biological consequences of OGG1 inhibition in various experimental systems. Careful experimental design and consideration of the compound's properties are essential for obtaining robust and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [bio-protocol.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 7. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
OGG1-IN-08 in CRISPR-Cas9 Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized gene editing, offering unprecedented precision in modifying cellular genomes. However, the efficiency and outcome of CRISPR-Cas9-mediated edits are intricately linked to the cellular DNA damage response (DDR) pathways. The repair of Cas9-induced double-strand breaks (DSBs) is predominantly handled by two major pathways: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homology-Directed Repair (HDR). Modulating the activity of various DNA repair pathways has emerged as a key strategy to enhance the desired outcomes of gene editing.
This document provides detailed application notes and protocols for the use of OGG1-IN-08, a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), in the context of CRISPR-Cas9 experiments. OGG1 is a primary enzyme in the Base Excision Repair (BER) pathway, responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG). While direct enhancement of CRISPR-Cas9 efficiency by this compound is a novel area of investigation, its application can be valuable for studying the interplay between BER and DSB repair, and potentially for modulating gene editing outcomes by altering the cellular DNA repair landscape.
Mechanism of Action and Rationale for Use in CRISPR Experiments
OGG1 initiates the BER pathway by recognizing and excising 8-oxoG, a common form of oxidative DNA damage.[1] Inhibition of OGG1 by small molecules prevents the removal of this lesion, leading to its accumulation in the genome.[2][3] OGG1 inhibitors like TH5487, a compound similar to this compound, have been shown to bind to the active site of OGG1, preventing its interaction with DNA.[4][5]
The rationale for using an OGG1 inhibitor in conjunction with CRISPR-Cas9 experiments is based on the following potential mechanisms:
-
Modulation of DNA Repair Pathway Choice: The introduction of a DSB by Cas9 triggers a complex cellular response. By inhibiting a key enzyme in the BER pathway, the overall DNA repair equilibrium of the cell may be shifted, potentially influencing the choice between NHEJ and HDR for the repair of Cas9-induced breaks.[6][7] While inhibitors of NHEJ are known to boost HDR efficiency, the effect of BER inhibition is an active area of research.[8][9]
-
Induction of Cellular Stress: The accumulation of unrepaired 8-oxoG lesions due to OGG1 inhibition can induce cellular stress.[3] This altered cellular state might impact the expression and activity of proteins involved in the NHEJ and HDR pathways, thereby indirectly affecting CRISPR-Cas9 outcomes.
-
Investigation of DNA Repair Interplay: this compound serves as a valuable tool to probe the intricate connections between the BER and DSB repair pathways. By observing the effects of OGG1 inhibition on the frequency and nature of edits at a Cas9-targeted locus, researchers can gain insights into how different DNA repair mechanisms communicate and compensate for one another.
Quantitative Data Summary
The following tables summarize key quantitative data for OGG1 inhibitors, providing a reference for experimental design.
Table 1: In Vitro Inhibitory Activity of OGG1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| TH5487 | OGG1 | 342 | Biochemical Assay | [10] |
Table 2: Cellular Effects of OGG1 Inhibition
| Compound | Cell Line | Concentration | Effect | Reference |
| TH5487 | U2OS | 10 µM | Increased nuclear mobility of OGG1-GFP | [11] |
| TH5487 | HEK293T | 5 µM | Inhibition of TNFα-induced CXCL1 gene expression | [11] |
| TH5487 | U2OS | 10 µM | Reduction of γH2AX formation after oxidative stress | [3] |
| SU0268 | U2OS | 10 µM | Inhibition of efflux pumps (off-target effect) | [4] |
Experimental Protocols
The following protocols are designed as a starting point for researchers. Optimization of concentrations and incubation times for specific cell types and experimental goals is recommended.
Protocol 1: General Cell Culture Treatment with this compound
This protocol describes the basic procedure for treating cultured mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (or a similar inhibitor like TH5487)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or as recommended by the supplier.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the experimental design and should be determined empirically. A pre-incubation period of 1-24 hours before the introduction of CRISPR-Cas9 components is a reasonable starting point.
Protocol 2: Co-treatment of this compound with CRISPR-Cas9 Plasmids
This protocol outlines the procedure for combining this compound treatment with plasmid-based delivery of CRISPR-Cas9 components.
Materials:
-
Adherent mammalian cell line
-
Complete cell culture medium
-
This compound
-
CRISPR-Cas9 plasmids (e.g., a plasmid encoding Cas9 and a separate plasmid for the sgRNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
Procedure:
-
Cell Seeding: One day prior to transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
This compound Pre-treatment (Optional): If desired, pre-treat the cells with this compound for a specific duration (e.g., 2-4 hours) before transfection, following Protocol 1.
-
Transfection Complex Preparation:
-
In one tube, dilute the CRISPR-Cas9 plasmids in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted plasmids and the diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
-
-
Transfection:
-
Remove the medium from the cells.
-
If not pre-treating, add fresh complete medium containing the desired concentration of this compound or vehicle control.
-
Add the transfection complexes to the cells dropwise.
-
-
Incubation: Incubate the cells for 24-72 hours. The medium containing this compound can be replaced with fresh medium after 24 hours if prolonged inhibitor exposure is not desired.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as genomic DNA extraction for sequencing to determine editing efficiency and outcomes.
Protocol 3: Co-delivery of this compound with CRISPR-Cas9 Ribonucleoprotein (RNP) Complexes
This protocol describes the use of this compound with the delivery of pre-assembled Cas9 protein and sgRNA (RNP complexes), which can offer higher editing efficiency and reduced off-target effects.
Materials:
-
Suspension or adherent mammalian cell line
-
Complete cell culture medium
-
This compound
-
Purified Cas9 protein
-
Synthetic sgRNA
-
Electroporation buffer and system (or other RNP delivery method like lipofection)
Procedure:
-
Cell Preparation: Grow cells to the desired density. For electroporation, harvest and wash the cells, then resuspend them in the appropriate electroporation buffer.
-
This compound Treatment: Add this compound or vehicle control to the cell suspension in the electroporation buffer at the desired final concentration. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
RNP Assembly:
-
In a separate tube, mix the Cas9 protein and the sgRNA.
-
Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Electroporation:
-
Add the pre-assembled RNP complexes to the cell suspension containing this compound.
-
Transfer the mixture to an electroporation cuvette and apply the optimized electroporation pulse.
-
-
Post-Electroporation Culture: Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete medium. If continued exposure to the inhibitor is desired, the medium should also contain this compound.
-
Incubation and Analysis: Culture the cells for 48-72 hours before harvesting for analysis of gene editing outcomes.
Visualizations
OGG1's Role in Base Excision Repair
Caption: this compound inhibits the first step of Base Excision Repair.
Experimental Workflow for this compound in CRISPR-Cas9 Experiments
Caption: General workflow for using this compound in a CRISPR experiment.
Interplay between DNA Repair Pathways in CRISPR-Cas9 Editing
Caption: OGG1 inhibition may influence the choice of DSB repair pathways.
References
- 1. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating mutational outcomes and improving precise gene editing at CRISPR-Cas9-induced breaks by chemical inhibition of end-joining pathways | Crick [crick.ac.uk]
- 3. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 6. invivobiosystems.com [invivobiosystems.com]
- 7. HDR vs. NHEJ: CRISPR Gene Editing Techniques | ZeClinics CRO [zeclinics.com]
- 8. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods Favoring Homology-Directed Repair Choice in Response to CRISPR/Cas9 Induced-Double Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OGG1-IN-08 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for immunofluorescence staining of 8-oxoguanine DNA glycosylase 1 (OGG1) in cultured cells, particularly for studies involving the OGG1 inhibitor, OGG1-IN-08. Additionally, it includes information on the inhibitor's properties, a relevant signaling pathway, and a workflow diagram to guide your experiments.
This compound: Properties and Quantitative Data
This compound is a potent inhibitor of OGG1, a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG). Understanding the characteristics of this compound is crucial for designing and interpreting experiments.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | 8-oxoguanine DNA glycosylase 1 (OGG1) | [1][2][3][4][5] |
| IC50 | 0.22 µM | [1][2][3][4][5] |
| Mechanism of Action | Inhibits both the glycosylase and lyase activities of OGG1.[1][2][3] | |
| Selectivity | At 50 µM, can inhibit other DNA glycosylases such as NEIL1 (84.56%) and NTH1 (63.09%).[1][6] | |
| Cellular Studies | Has been used in cellular assays at a concentration of 10 µM. |
Table 2: User-Defined Quantitative Immunofluorescence Data
This table is a template for researchers to summarize their quantitative data from immunofluorescence experiments using this compound.
| Treatment Group | This compound Conc. (µM) | Mean Nuclear OGG1 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % of Cells with Nuclear OGG1 Foci |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control (e.g., H2O2) | - |
OGG1 Signaling Pathway
OGG1 plays a crucial role not only in DNA repair but also in signaling pathways that respond to oxidative stress. Upon excising 8-oxoG, the OGG1/8-oxoG complex can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras, initiating a downstream signaling cascade.
Immunofluorescence Experimental Workflow
The following diagram outlines the key steps for performing an immunofluorescence experiment to study the effects of this compound on OGG1 localization.
Detailed Immunofluorescence Protocol for OGG1
This protocol is adapted from established methods for OGG1 immunofluorescence and can be used for cultured cells such as A549 human lung carcinoma cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit polyclonal anti-OGG1 antibody (e.g., Novus Biologicals, Cat# NB100-107)
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Glass coverslips and microscope slides
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration. A positive control for DNA damage, such as hydrogen peroxide (H₂O₂), can also be included.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-OGG1 antibody in the blocking solution. A starting dilution of 1:200 to 1:500 is recommended, but the optimal dilution should be determined empirically.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking solution according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
-
Mounting:
-
Wash the cells two more times with PBS.
-
Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying and movement.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for DAPI (blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).
-
Quantify the fluorescence intensity and localization of OGG1 using image analysis software (e.g., ImageJ/Fiji). The data can then be summarized in Table 2.
-
References
Troubleshooting & Optimization
improving OGG1-IN-08 solubility for experiments
Welcome to the technical support center for OGG1-IN-08. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1), with an IC50 of 0.22 μM.[1][2] It functions by decreasing both the glycosylase and lyase activities of OGG1.[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[3][4] By inhibiting OGG1, this compound can be used to study the roles of OGG1 in DNA repair, inflammation, and other cellular processes.[3][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1] this compound is insoluble in water and ethanol.[1]
Q3: What is the maximum soluble concentration of this compound in DMSO?
A3: this compound has a high solubility in DMSO, with concentrations of up to 52 mg/mL (199.13 mM) being reported.[1] Another source suggests a solubility of 25 mg/mL (95.74 mM), which may require ultrasonication to fully dissolve.[2][6]
Q4: How should I prepare stock solutions of this compound?
A4: To prepare a high-concentration stock solution, dissolve this compound in fresh DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is recommended to prepare a high-concentration stock to minimize the final concentration of DMSO in your experimental medium, which should typically be less than 0.5% to avoid solvent-induced toxicity.[7]
Q5: How should I store stock solutions of this compound?
A5: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][7] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2]
Troubleshooting Guide
Issue 1: My this compound is precipitating out of solution.
This is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot this problem.
Step 1: Verify the Solvent Quality Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound.[1]
Step 2: Aid Dissolution If you observe precipitation, gentle heating and/or sonication can be used to help dissolve the compound.[2] A sonicating water bath can be particularly effective.[8]
Step 3: Check for Saturation in Aqueous Media When diluting your DMSO stock solution into aqueous buffers or cell culture media, precipitation can occur if the final concentration exceeds the aqueous solubility of this compound. It is crucial to perform serial dilutions. Do not dilute the DMSO stock directly in buffer; instead, try serial dilutions in deionized water first, with the final dilution step into the buffer.[8]
Step 4: Consider Co-solvents for In Vivo Formulations For in vivo experiments, specific formulations are required to maintain solubility. Two common protocols are:
-
PEG300/Tween80/ddH2O formulation: For a 1 mL working solution, add 50 μL of a 52 mg/mL DMSO stock to 400 μL of PEG300, mix well, then add 50 μL of Tween80, mix again, and finally add 500 μL of ddH2O. This solution should be used immediately.[1]
-
Corn oil formulation: For a 1 mL working solution, add 50 μL of a 7.4 mg/mL DMSO stock to 950 μL of corn oil and mix well. This solution should also be used immediately.[1]
-
SBE-β-CD in Saline formulation: Prepare a solution with 10% DMSO and 90% (20% SBE-β-CD in Saline). This can achieve a solubility of at least 2.08 mg/mL (7.97 mM).[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 52 mg/mL[1] | 199.13 | Use fresh, anhydrous DMSO. |
| DMSO | 25 mg/mL[2] | 95.74 | May require sonication. |
| Water | Insoluble[1] | - | |
| Ethanol | Insoluble[1] | - |
Table 2: Example Formulations for In Vivo Experiments
| Formulation Components | Example Preparation (for 1 mL) | Final Concentration |
| PEG300/Tween80/ddH2O [1] | 50 µL of 52 mg/mL DMSO stock + 400 µL PEG300 + 50 µL Tween80 + 500 µL ddH2O | 2.6 mg/mL |
| Corn Oil [1] | 50 µL of 7.4 mg/mL DMSO stock + 950 µL corn oil | 0.37 mg/mL |
| SBE-β-CD in Saline [2] | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 261.13 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need 2.6113 mg of the compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the powder to a sterile microcentrifuge tube and add 1 mL of fresh, anhydrous DMSO.
-
Aid dissolution (if necessary): Vortex the solution thoroughly. If precipitation is observed, sonicate the tube in a water bath until the solution is clear.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Visualizations
Caption: OGG1's role in the Base Excision Repair pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
OGG1-IN-08 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for OGG1-IN-08 and related 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential off-target effects during their experiments. This guide provides frequently asked questions (FAQs), detailed troubleshooting protocols, and visual aids to help you identify and mitigate non-specific effects of OGG1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of OGG1 inhibitors like this compound?
A1: OGG1 inhibitors, such as the well-characterized compounds TH5487 and SU0268, are small molecules designed to specifically block the activity of the OGG1 enzyme.[1] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2] By inhibiting OGG1, these compounds prevent the repair of 8-oxoG lesions, leading to their accumulation in the DNA.[2] This can have various downstream effects, including inducing replication stress and cell death in cancer cells, and modulating inflammatory responses.[3]
Q2: What are the known off-target effects of commonly used OGG1 inhibitors?
A2: Studies have revealed that some widely used OGG1 inhibitors, namely TH5487 and SU0268, can exert significant off-target effects. These include the inhibition of ATP-binding cassette (ABC) family transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP).[4][5] Additionally, the inhibitor SU0268 has been shown to have an anti-mitotic activity, leading to cell cycle arrest.[3][4][5] These off-target effects are independent of OGG1 activity.[4][5]
Q3: My cells are showing higher than expected cytotoxicity, even at low concentrations of the OGG1 inhibitor. What could be the cause?
A3: Unexpectedly high cytotoxicity could be due to the off-target effects of the inhibitor. Inhibition of ABC transporters can lead to increased intracellular accumulation of the inhibitor itself or other compounds in your culture medium, enhancing their cytotoxic effects.[3][5] If you are using SU0268, the anti-mitotic effect can also contribute significantly to cytotoxicity.[4][5] It is also possible that your cell line is particularly sensitive to the inhibition of these off-target proteins.
Q4: I am observing cellular phenotypes that are not consistent with OGG1 inhibition alone. How can I confirm if these are off-target effects?
A4: To determine if your observations are due to off-target effects, you can perform several validation experiments. These include assessing ABC transporter activity in the presence of the inhibitor and analyzing the cell cycle profile of treated cells. Detailed protocols for these experiments are provided in the "Troubleshooting Experimental Protocols" section below. Comparing the effects of the inhibitor in your wild-type cells versus OGG1 knockout/knockdown cells can also help dissect on-target from off-target effects.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target and known off-target effects of the OGG1 inhibitors TH5487 and SU0268. Please note that precise IC50 values for all off-target effects are not consistently available in the public domain.
Table 1: On-Target and Off-Target Activity of TH5487
| Target | Activity Type | IC50 / Effect | Citation(s) |
| OGG1 | Inhibition | 342 nM | |
| ABCB1 (MDR1) | Inhibition | Significant inhibition at 10 µM | [5] |
| ABCG2 (BCRP) | Inhibition | Significant inhibition at 10 µM | [5] |
Table 2: On-Target and Off-Target Activity of SU0268
| Target | Activity Type | IC50 / Effect | Citation(s) |
| OGG1 | Inhibition | 59 nM | |
| ABCB1 (MDR1) | Inhibition | 76% inhibition at 100 µM | [5] |
| ABCG2 (BCRP) | Inhibition | 76% inhibition at 100 µM | [5] |
| Mitotic Progression | Arrest | Significant mitotic arrest at 10 µM | [4][5] |
Troubleshooting Experimental Protocols
If you suspect off-target effects are influencing your results, the following experimental protocols can help you investigate and confirm these activities.
Protocol 1: Assessing ABC Transporter (ABCB1/MDR1) Inhibition
This protocol utilizes the fluorescent substrate Calcein-AM to measure the activity of the ABCB1 transporter. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent Calcein by intracellular esterases. Calcein itself is a substrate for ABCB1 and is actively transported out of the cell. Inhibition of ABCB1 leads to intracellular accumulation of Calcein and a corresponding increase in fluorescence.
Materials:
-
Cells of interest (and a control cell line with known ABCB1 expression, if available)
-
OGG1 inhibitor (e.g., this compound, TH5487, SU0268)
-
Known ABCB1 inhibitor as a positive control (e.g., Verapamil, Tariquidar)
-
Calcein-AM (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of your OGG1 inhibitor and the positive control ABCB1 inhibitor in HBSS. Include a vehicle control (DMSO).
-
Treatment: Remove the culture medium from the cells and wash once with HBSS. Add the prepared inhibitor solutions to the respective wells and incubate for 30 minutes at 37°C.
-
Substrate Addition: Prepare a working solution of Calcein-AM in HBSS (typically 0.25-1 µM). Add the Calcein-AM solution to all wells, including controls.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Flow Cytometer: Harvest the cells, wash with cold PBS, and analyze the intracellular fluorescence on a flow cytometer.
-
-
Data Analysis: Compare the fluorescence intensity in the inhibitor-treated wells to the vehicle control. An increase in fluorescence indicates inhibition of ABCB1 activity. Calculate the IC50 value for the inhibition of Calcein efflux.
Protocol 2: Assessing ABC Transporter (ABCG2/BCRP) Inhibition
This protocol is similar to Protocol 1 but uses a fluorescent substrate specific for the ABCG2 transporter, such as PhenGreen-SK diacetate or Hoechst 33342.
Materials:
-
Cells of interest (and a control cell line with known ABCG2 expression, if available)
-
OGG1 inhibitor
-
Known ABCG2 inhibitor as a positive control (e.g., Ko143)
-
PhenGreen-SK diacetate or Hoechst 33342 (stock solution in DMSO)
-
Appropriate buffer (e.g., HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or flow cytometer
Procedure: Follow the same general steps as in Protocol 1, substituting Calcein-AM with the ABCG2-specific substrate. Optimize substrate concentration and incubation times for your specific cell line.
Protocol 3: Detecting Mitotic Arrest
This protocol uses flow cytometry to analyze the cell cycle distribution of cells treated with the OGG1 inhibitor. An increase in the population of cells in the G2/M phase is indicative of mitotic arrest. Staining for a mitosis-specific marker, such as phosphorylated Histone H3 (pH3), provides more definitive evidence of mitotic arrest.
Materials:
-
Cells of interest
-
OGG1 inhibitor (e.g., SU0268)
-
Known mitotic inhibitor as a positive control (e.g., Nocodazole)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution with RNase A
-
Anti-phospho-Histone H3 (Ser10) antibody conjugated to a fluorophore (optional)
-
Permeabilization buffer (if using an intracellular antibody)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with your OGG1 inhibitor, a positive control mitotic inhibitor, and a vehicle control for a desired period (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining for DNA Content:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
-
Staining for Phospho-Histone H3 (Optional but Recommended):
-
After fixation and washing, permeabilize the cells with an appropriate buffer.
-
Incubate with the fluorescently labeled anti-phospho-Histone H3 antibody.
-
Wash the cells and resuspend in PBS.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. For PI staining, acquire data on at least 10,000-20,000 single-cell events. For phospho-H3 staining, analyze the fluorescence of the antibody conjugate.
-
Data Analysis: Analyze the cell cycle distribution to determine the percentage of cells in the G1, S, and G2/M phases. An increase in the G2/M population suggests mitotic arrest. An increase in the phospho-H3 positive population confirms mitotic arrest.
Visualizing the Pathways
The following diagrams illustrate the key pathways involved in the on-target and off-target effects of OGG1 inhibitors.
Caption: On-target effect of this compound on the Base Excision Repair pathway.
Caption: Logical workflow for troubleshooting this compound off-target effects.
Caption: Signaling pathways affected by the off-target effects of OGG1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing OGG1-IN-08 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of OGG1-IN-08 for cell-based assays while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the oxidatively damaged base 8-oxoguanine (8-oxoG) from DNA. By inhibiting OGG1, this compound prevents the repair of this lesion, leading to an accumulation of 8-oxoG in the genome. This can disrupt DNA replication and transcription, and in some contexts, induce cell cycle arrest or cell death, particularly in cells with high levels of oxidative stress, such as cancer cells.[1]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: Based on its in vitro IC50 value of 0.22 µM for OGG1 inhibition, a good starting point for cell-based assays is to test a broad concentration range around this value. A typical logarithmic dilution series might span from 10 nM to 100 µM. This wide range will help to establish a dose-response curve and identify the optimal concentration for achieving the desired biological effect without inducing excessive cytotoxicity. For initial experiments, consider testing concentrations such as 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, and 50 µM.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO. It is advisable to prepare a high-concentration stock solution, for example, 10 mM in DMSO, and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experiments.
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: Cytotoxicity can be assessed using various standard cell viability assays, such as the MTT, MTS, or CellTiter-Glo assays. These assays measure metabolic activity, which correlates with the number of viable cells. It is crucial to perform a dose-response experiment where cells are treated with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours). The resulting data can be used to calculate the CC50 (half-maximal cytotoxic concentration).
Q5: Are there any known off-target effects of OGG1 inhibitors that could affect cell viability?
A5: Some OGG1 inhibitors, such as TH5487 and SU0268, have been reported to have off-target effects, including the inhibition of ABC family efflux pumps like ABCB1 (MDR1) and ABCG2 (BCRP).[2][3] This can lead to increased intracellular accumulation of the inhibitor and other compounds, potentially enhancing cytotoxicity.[2][3] While specific off-target effects for this compound have not been detailed in the provided search results, it is a critical factor to consider, especially when interpreting results from combination drug studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability at expected inhibitory concentrations. | 1. Suboptimal Concentration: The concentration of this compound may be too low to induce a cytotoxic effect in your specific cell line. 2. Short Incubation Time: The duration of treatment may not be sufficient for the effects of OGG1 inhibition to manifest as reduced cell viability. 3. Cell Line Resistance: The chosen cell line may have robust alternative DNA repair pathways or be less dependent on OGG1 for survival. 4. Inhibitor Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration. 3. Consider using a different cell line known to be sensitive to DNA damage or oxidative stress. 4. Prepare a fresh stock solution of this compound from a new aliquot. |
| High levels of cytotoxicity observed even at low concentrations. | 1. High Cell Line Sensitivity: The cell line being used may be particularly sensitive to the inhibition of OGG1. 2. Solvent Toxicity: The concentration of the solvent (DMSO) in the cell culture medium may be too high. 3. Off-Target Effects: this compound may have off-target effects that contribute to cytotoxicity. 4. Incorrect Compound Concentration: The stock solution may have been prepared at a higher concentration than intended. | 1. Use a lower range of concentrations in your dose-response experiment. 2. Ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%) and include a vehicle control. 3. If possible, test the inhibitor in a cell line that does not express OGG1 to assess off-target toxicity. 4. Verify the concentration of your stock solution. |
| Inconsistent results between experiments. | 1. Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Edge Effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to altered concentrations and cell stress. 3. Inconsistent Incubation Times: Variations in the duration of inhibitor treatment will affect the outcome. 4. Batch-to-Batch Variation of Inhibitor: Different batches of the compound may have slight differences in purity or activity. | 1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or medium instead. 3. Standardize all incubation times precisely. 4. If possible, use the same batch of this compound for a series of related experiments. |
Data Presentation
Table 1: Hypothetical Concentration-Dependent Effects of this compound on Cell Viability
Disclaimer: The following data is illustrative and intended to provide a framework for experimental design. Actual results will vary depending on the cell line and experimental conditions.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (relative to vehicle control) |
| Cancer Cell Line (e.g., A549) | 0.1 | 48 | 98% |
| 1 | 48 | 85% | |
| 10 | 48 | 55% | |
| 50 | 48 | 20% | |
| Non-Transformed Cell Line (e.g., BJ-hTERT) | 0.1 | 48 | 100% |
| 1 | 48 | 95% | |
| 10 | 48 | 80% | |
| 50 | 48 | 65% |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that effectively inhibits cell viability in a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine the optimal seeding density for your cell line in a 96-well plate format (typically 5,000-10,000 cells/well).
-
Seed the cells in 100 µL of complete medium per well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Also, include a no-treatment control (medium only).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The incubation time should be consistent across experiments.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the CC50 value.
-
Mandatory Visualizations
References
- 1. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 3. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
OGG1-IN-08 In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OGG1 inhibitors, with a focus on in vivo applications. The information is tailored for scientists and drug development professionals to navigate the complexities of OGG1 inhibition in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OGG1 inhibitors like TH5487 and SU0268?
A1: OGG1 (8-oxoguanine DNA glycosylase-1) is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the oxidative DNA lesion 8-oxoguanine (8-oxoG). OGG1 inhibitors, such as TH5487 and SU0268, are small molecules that competitively bind to the active site of OGG1.[1] This prevents the enzyme from engaging with its DNA substrate, leading to an accumulation of 8-oxoG lesions within the genome.[2][3] Beyond its role in DNA repair, OGG1 has been implicated in transcriptional regulation, and its inhibition can modulate inflammatory responses and other cellular processes.[1][4]
Q2: What are the potential therapeutic applications of OGG1 inhibitors currently under investigation?
A2: OGG1 inhibitors are being explored for a range of therapeutic applications, primarily centered around diseases with an inflammatory component. These include:
-
Inflammatory Diseases: By preventing OGG1-mediated pro-inflammatory gene expression, these inhibitors show promise in mitigating inflammation in conditions like allergic airway inflammation and pulmonary fibrosis.[3][5][6]
-
Cancer: Cancer cells often exhibit high levels of reactive oxygen species (ROS) and associated DNA damage. Inhibiting OGG1 can enhance the cytotoxic effects of chemotherapy and may have direct anti-proliferative effects in certain cancer types.[7][8][9]
-
Neurodegenerative Diseases: Given the role of oxidative stress in neurodegeneration, modulating OGG1 activity is being investigated as a potential strategy to protect neurons.[2]
Q3: Are there known off-target effects associated with commonly used OGG1 inhibitors?
A3: Yes, recent studies have identified off-target effects for some widely used OGG1 inhibitors, which is a critical consideration for in vivo studies. For example, TH5487 and SU0268 have been shown to inhibit members of the ATP-binding cassette (ABC) transporter family, such as ABCB1 (MDR1) and ABCG2 (BCRP).[1][4][10] This can lead to increased intracellular accumulation of various compounds, potentially confounding experimental results.[10] Additionally, SU0268 has demonstrated OGG1-independent anti-mitotic activity.[1][10] Researchers should carefully consider these off-target effects when interpreting their in vivo data.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected in vivo efficacy | Poor Pharmacokinetics/Bioavailability: The inhibitor may not be reaching the target tissue at a sufficient concentration or for a sufficient duration. | - Optimize the formulation and route of administration. For example, some studies use intraperitoneal injections or intranasal delivery for localized effects.[5][11] - Conduct pharmacokinetic studies to determine the inhibitor's concentration in plasma and target tissues over time. |
| Off-Target Effects: The observed phenotype may be due to the inhibition of other proteins, such as ABC transporters, rather than OGG1.[1][10] | - Use OGG1 knockout or knockdown animal models as a control to confirm that the observed effects are OGG1-dependent.[12] - Test the inhibitor in cell lines with varying expression levels of known off-target proteins (e.g., ABC transporters).[1] | |
| Dual Role of OGG1: OGG1 has functions beyond DNA repair, including transcriptional regulation. The net effect of inhibition can be context-dependent.[1][4] | - Characterize the expression of relevant downstream signaling pathways (e.g., NF-κB, TGF-β) in your model system. - Correlate phenotypic changes with markers of OGG1 target engagement (e.g., accumulation of 8-oxoG in target tissues). | |
| Toxicity observed in animal models | High Dosage: The administered dose may be too high, leading to off-target toxicity. | - Perform a dose-response study to identify the minimum effective dose with the lowest toxicity. - Monitor animals closely for signs of toxicity and adjust the dosing regimen accordingly. |
| OGG1-Independent Toxicity: As seen with SU0268's anti-mitotic effects, the toxicity may not be related to OGG1 inhibition.[1][10] | - Evaluate the inhibitor's cytotoxicity in OGG1-knockout cells or animals to distinguish between on-target and off-target toxicity. | |
| Difficulty in demonstrating target engagement in vivo | Technical Challenges in Measuring 8-oxoG: Accurate quantification of 8-oxoG levels in tissues can be challenging. | - Utilize validated and sensitive methods for 8-oxoG detection, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). - Include appropriate positive and negative controls in your assays. |
| Rapid Repair by Other Pathways: Other DNA repair mechanisms might compensate for the loss of OGG1 activity. | - Assess the activity of other relevant DNA repair pathways in your experimental model. |
Quantitative Data from In Vivo Studies
Table 1: Effect of OGG1 Inhibitor TH5487 on Allergic Airway Inflammation in a Mouse Model
| Parameter | Control (OVA-challenged) | TH5487 Treated (40 mg/kg, i.p.) | Reference |
| Total Immune Cells in BALF (x10^5) | ~12 | ~6 | [5] |
| Eosinophils in BALF (x10^5) | ~8 | ~3 | [5] |
| Plasma IgE (ng/mL) | ~4000 | ~2000 | [5] |
| Activated NF-κB (relative units) | High | Significantly Reduced | [5] |
BALF: Bronchoalveolar Lavage Fluid; i.p.: intraperitoneal; OVA: Ovalbumin
Table 2: Effect of OGG1 Inhibitor TH5487 on Bleomycin-Induced Pulmonary Fibrosis in a Mouse Model
| Parameter | Bleomycin Control | Bleomycin + TH5487 | Reference |
| Lung Collagen Content (µ g/lung ) | Increased | Significantly Reduced | [6][13] |
| Myofibroblast Marker (α-SMA expression) | High | Significantly Reduced | [6][14] |
| Pro-inflammatory Cytokine Levels (e.g., IL-6) | Elevated | Significantly Reduced | [3] |
| Inflammatory Cell Infiltration | Severe | Significantly Reduced | [6][13] |
α-SMA: alpha-Smooth Muscle Actin
Experimental Protocols
In Vivo Model of Allergic Airway Inflammation
-
Animal Model: C57BL/6 mice.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on days 0 and 7.
-
Challenge: On days 14, 16, 18, and 20, mice are challenged with an intratracheal administration of OVA.
-
Inhibitor Administration: The OGG1 inhibitor TH5487 (e.g., 40 mg/kg) or vehicle control is administered via i.p. injection prior to each OVA challenge.
-
Endpoint Analysis (Day 21):
-
Collection of bronchoalveolar lavage fluid (BALF) for immune cell counting (total cells, eosinophils, macrophages).
-
Measurement of plasma IgE levels.
-
Histological analysis of lung tissue for inflammation and mucus production.
-
Analysis of lung homogenates for cytokine levels and NF-κB activation.[5]
-
In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Inhibitor Administration: The OGG1 inhibitor TH5487 or vehicle control is administered (e.g., daily or on a specified schedule) via an appropriate route (e.g., i.p.).
-
Endpoint Analysis (e.g., Day 14 or 21):
-
Assessment of lung collagen content (e.g., Sircol assay).
-
Histological evaluation of lung sections for fibrosis (e.g., Masson's trichrome staining).
-
Immunohistochemistry or Western blot analysis for markers of myofibroblast differentiation (e.g., α-SMA).
-
Quantitative PCR or ELISA for pro-inflammatory and pro-fibrotic gene expression in lung tissue.[6][12][13]
-
Signaling Pathway Diagrams
Caption: OGG1 in the TGF-β Signaling Pathway and Fibrosis.
Caption: OGG1's Role in the p53-Mediated Senescence Pathway.
References
- 1. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 2. What are OGG1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Small-molecule-mediated OGG1 inhibition attenuates pulmonary inflammation and lung fibrosis in a murine lung fibrosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting OGG1 arrests cancer cell proliferation by inducing replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TH5487, a small molecule inhibitor of OGG1, attenuates pulmonary fibrosis by NEDD4L-mediated OGG1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-molecule-mediated OGG1 inhibition attenuates pulmonary inflammation and lung fibrosis in a murine lung fibrosis model [ideas.repec.org]
- 14. biorxiv.org [biorxiv.org]
OGG1-IN-08 stability and storage issues
For researchers, scientists, and drug development professionals utilizing the potent 8-oxoguanine DNA glycosylase-1 (OGG1) inhibitor, OGG1-IN-08, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.
Stability and Storage
Proper handling and storage of this compound are critical to maintain its potency and stability. Below is a summary of recommended storage conditions based on supplier data.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 3 years | Store in a dry, dark place. |
| +4°C | Shorter term | Refer to supplier datasheet for specifics. | |
| Stock Solution (in DMSO) | -80°C | ≥ 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1-6 months | Use within 1 month for optimal results. | |
| +4°C (in DMSO) | 2 weeks | For short-term use. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 8-oxoguanine (8-oxoG). This compound has an IC50 value of approximately 0.22 µM. It works by decreasing both the glycosylase and lyase activities of OGG1. Unlike some other OGG1 inhibitors such as TH5487 which block substrate binding, this compound (also referred to as O8) allows the recruitment of OGG1 to chromatin, suggesting a different mode of inhibition that may involve targeting the catalytic imine formation.
Q2: What is the solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. It has limited solubility in aqueous solutions. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or corn oil are recommended.
| Solvent | Maximum Concentration |
| DMSO | 52 mg/mL (~199 mM) / 100 mM |
| DMF | 5 mg/mL |
| Ethanol | Insoluble |
| Water | Insoluble |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Q3: Is this compound selective for OGG1?
A3: Yes, this compound is reported to be highly selective for OGG1. At a concentration of 50 µM, it shows minimal inhibition of other DNA glycosylases such as Nei-like DNA glycosylase 1 (NEIL1), endonuclease III homolog 1 (NTH1), and formamidopyrimidine DNA glycosylase (Fpg). One source indicates over 200-fold selectivity for OGG1 over NEIL1 and NTH1. However, another source suggests some off-target inhibition of NEIL1 (84.56%), NTH1 (63.09%), and Fpg (91.74%) at 50 µM. Researchers should consider these potential off-target effects at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Degraded inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use volumes and store at -80°C. |
| Inaccurate concentration: Pipetting errors or incorrect molecular weight used for calculations. | Verify calculations and ensure accurate pipetting. Use the batch-specific molecular weight if available. | |
| Precipitation of inhibitor: Low solubility in the experimental buffer. | Ensure the final concentration of DMSO is compatible with your assay and does not exceed the recommended percentage (typically <0.5%). Consider using a solubility-enhancing agent if compatible with the experiment. | |
| Cell line-dependent effects: Some cell lines may have lower OGG1 expression or activity. | Confirm OGG1 expression and activity in your cell line using Western blot or a functional assay. | |
| Unexpected cellular toxicity | Off-target effects: At higher concentrations, this compound may inhibit other cellular processes. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments. Consider using a lower concentration for longer incubation times. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤0.1%). Run a vehicle control (DMSO only) to assess solvent toxicity. | |
| Variability in experimental results | Inconsistent inhibitor preparation: Differences in dissolving the compound between experiments. | Standardize the protocol for preparing the working solution. Ensure the compound is fully dissolved before use. Gentle warming and vortexing can aid dissolution in DMSO. |
| Differences in cell culture conditions: Variations in cell density, passage number, or media components. | Maintain consistent cell culture practices. Use cells within a defined passage number range. |
Experimental Protocols
In Vitro OGG1 Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound on OGG1's glycosylase activity.
-
Prepare Reagents:
-
OGG1 Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA, and 100 µg/mL BSA.
-
DNA Substrate: A fluorescently or radioactively labeled oligonucleotide duplex containing a single 8-oxoG lesion.
-
Recombinant Human OGG1 Enzyme.
-
This compound Stock Solution: Prepare a 10 mM stock in 100% DMSO.
-
-
Experimental Setup:
-
In a microcentrifuge tube, combine the OGG1 reaction buffer, DNA substrate (e.g., 10-50 nM final concentration), and varying concentrations of this compound (e.g., from 0.01 µM to 10 µM). Include a vehicle control (DMSO only).
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding recombinant OGG1 (e.g., 1-5 nM final concentration).
-
-
Reaction and Analysis:
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding NaOH to a final concentration of 100 mM and heating at 95°C for 5 minutes to cleave the abasic site.
-
Analyze the cleavage products using denaturing polyacrylamide gel electrophoresis (PAGE) or another suitable method.
-
Quantify the amount of cleaved product to determine the percentage of OGG1 inhibition.
-
Cellular Assay for OGG1 Inhibition
This protocol describes a general method to assess the effect of this compound on the repair of oxidative DNA damage in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Induction of Oxidative DNA Damage:
-
Induce oxidative DNA damage by treating cells with an agent such as KBrO₃ (potassium bromate), H₂O₂, or by exposing them to ionizing radiation.
-
-
Repair and Analysis:
-
Wash the cells to remove the damaging agent and continue the incubation in the presence of this compound for different time points (e.g., 0, 1, 2, 4, 8 hours) to allow for DNA repair.
-
Harvest the cells and isolate genomic DNA.
-
Quantify the level of 8-oxoG lesions using methods such as immunofluorescence with an anti-8-oxoG antibody, HPLC-MS/MS, or an Fpg-based comet assay.
-
An accumulation of 8-oxoG in this compound-treated cells compared to the vehicle control indicates inhibition of OGG1 activity.
-
Signaling Pathways and Workflows
Caption: Workflow for assessing this compound activity in a cellular context.
Caption: OGG1's role in BER and the point of intervention for this compound.
how to minimize OGG1-IN-08 toxicity in cells
Welcome to the technical support center for OGG1-IN-08. This guide provides troubleshooting advice and frequently asked questions to help researchers minimize toxicity and achieve reliable results in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway responsible for recognizing and removing 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[1][2][3] By inhibiting OGG1, this compound prevents the repair of 8-oxoG lesions, leading to their accumulation in the genome.[1] This can induce replication stress and may be selectively toxic to cancer cells that already have high levels of reactive oxygen species (ROS).[4] OGG1 inhibitors like this compound are competitive inhibitors that bind to the active site of the OGG1 enzyme, preventing it from binding to its substrate, 8-oxoG in the DNA.[5][6]
Q2: What are the common sources of toxicity observed with OGG1 inhibitors like this compound?
While this compound is designed to be a specific OGG1 inhibitor, studies on similar compounds, such as TH5487 and SU0268, have revealed significant off-target effects that can contribute to cellular toxicity.[5][6] These include:
-
Inhibition of Efflux Pumps: Some OGG1 inhibitors have been shown to inhibit multidrug resistance proteins like MDR1 (P-glycoprotein) and BCRP.[5][6] This can lead to the intracellular accumulation of the inhibitor itself or other compounds in the culture medium, increasing their cytotoxic effects.
-
Anti-mitotic Activity: Certain OGG1 inhibitors can interfere with mitotic progression, leading to cell cycle arrest and apoptosis, independent of OGG1 inhibition.[5][6]
-
High Concentrations: Like any small molecule, high concentrations of this compound can lead to non-specific cytotoxicity.[7]
Q3: At what concentration should I use this compound?
The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. Based on published data for similar OGG1 inhibitors like TH5487 and SU0268, a starting concentration of 1-10 µM is often used.[8][9] It is crucial to perform a dose-response curve to determine the IC50 for OGG1 inhibition and a cytotoxicity assay to identify the concentration at which off-target toxicity becomes significant.
Q4: How can I confirm that this compound is inhibiting OGG1 in my cells?
The most direct way to confirm OGG1 inhibition is to measure the accumulation of its substrate, 8-oxoguanine (8-oxoG), in the genomic DNA of treated cells.[9] This can be achieved using various methods, such as immunostaining with an anti-8-oxoG antibody or chromatographic techniques following DNA extraction and digestion.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter when using this compound in cellular experiments.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death even at low concentrations of this compound. | The cell line may be particularly sensitive to the off-target effects of the inhibitor. | Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the toxic concentration range for your specific cell line. Start with a concentration well below the toxic threshold. |
| The cell line may have high expression of efflux pumps (MDR1, BCRP), leading to inhibitor accumulation. | If possible, use a cell line with known low expression of these pumps. Alternatively, consider using a lower concentration of the inhibitor for a longer duration. | |
| Inconsistent results between experiments. | The inhibitor may be unstable in your culture medium. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| The confluency of the cells at the time of treatment may vary. | Standardize the cell seeding density and treatment time to ensure consistent cell confluency between experiments. | |
| No observable effect of this compound on the cells. | The concentration of the inhibitor may be too low. | Perform a dose-response experiment to determine the effective concentration for your cell line. |
| The inhibitor may be inactive. | Verify the activity of your batch of this compound. If possible, test it in a well-characterized cell line known to be sensitive to OGG1 inhibition. | |
| The experimental endpoint may not be sensitive to OGG1 inhibition. | Confirm OGG1 inhibition by measuring 8-oxoG accumulation. Consider alternative endpoints that are more directly linked to OGG1 activity, such as sensitivity to oxidative stress. |
Quantitative Data Summary
The following table summarizes key quantitative data for the well-characterized OGG1 inhibitors TH5487 and SU0268, which can serve as a reference for experiments with this compound.
| Parameter | TH5487 | SU0268 | Reference |
| OGG1 IC50 (in vitro) | ~0.3 µM | 0.059 µM | [8] |
| Effective Cellular Concentration | 10 µM | 10 µM | [8][9] |
| Observed Off-Target Effects | Inhibition of MDR1 and BCRP efflux pumps. | Inhibition of MDR1 and BCRP efflux pumps; anti-mitotic activity. | [5][6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (DMSO). Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Quantification of Genomic 8-oxoG by Immunofluorescence
This protocol describes how to visualize and quantify the accumulation of 8-oxoG in the nucleus of cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Potassium bromate (KBrO3) or another oxidizing agent (optional, to induce oxidative stress)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 50 mM Tris-HCl, pH 8.8)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against 8-oxoG
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear counterstain)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound at the desired concentration and for the desired time. Optionally, co-treat with an oxidizing agent to induce 8-oxoG formation.[5][9]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100.[5]
-
DNA Denaturation: Denature the DNA by incubating the cells in 2N HCl.[5]
-
Neutralization: Neutralize the acid with Tris-HCl buffer.[5]
-
Blocking: Block non-specific antibody binding with 1% BSA.
-
Antibody Incubation: Incubate with the primary anti-8-oxoG antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the 8-oxoG signal in the nucleus of at least 50 cells per condition.
Visualizations
OGG1's Role in the Base Excision Repair (BER) Pathway
Caption: The Base Excision Repair pathway for 8-oxoguanine and the inhibitory action of this compound.
Troubleshooting Logic for this compound Experiments
Caption: A logical workflow for troubleshooting common issues in experiments involving this compound.
References
- 1. What are OGG1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are OGG1 modulators and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 6. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with OGG1-IN-08
Disclaimer: Specific experimental data and troubleshooting literature for OGG1-IN-08 are limited. This guide is compiled based on information from commercial suppliers, general principles of enzyme kinetics and inhibitor assays, and published data on other OGG1 inhibitors, such as TH5487 and SU0268. The troubleshooting advice provided should be considered as general guidance for OGG1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1).[1][2][3] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the oxidized DNA lesion 8-oxoguanine (8-oxoG).[4][5] By inhibiting OGG1, this compound prevents the excision of 8-oxoG, leading to the accumulation of this mutagenic lesion in the DNA.[1][3] It has been shown to decrease both the glycosylase (base removal) and lyase (strand-cutting) activities of OGG1.[1][2][3]
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound varies slightly among suppliers, with values of 0.22 µM and 0.35 µM having been reported.[1][2][3][6]
Q3: Is this compound selective for OGG1?
While this compound is a potent OGG1 inhibitor, some data suggests it may have off-target effects at higher concentrations. One supplier notes that at 50 µM, this compound can inhibit other DNA glycosylases, including NEIL1 (84.56% inhibition), NTH1 (63.09% inhibition), and Fpg (91.74% inhibition).[1] Therefore, using the lowest effective concentration and performing control experiments are crucial.
Q4: What are the known off-target effects of other OGG1 inhibitors?
Studies on other competitive OGG1 inhibitors, such as TH5487 and SU0268, have revealed significant off-target effects that are important to consider when interpreting experimental results. These include:
-
Inhibition of ABC transporters: Both TH5487 and SU0268 have been shown to inhibit the efflux pumps ABCB1 (MDR1) and ABCG2 (BCRP).[7] This can lead to increased intracellular accumulation of fluorescent probes and cytotoxic drugs, potentially confounding results.[7]
-
Anti-mitotic activity: SU0268 has been observed to have OGG1-independent anti-mitotic effects, interfering with metaphase completion and leading to cellular toxicity.[5][8]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound.
| Potential Cause | Recommended Solution |
| Variability in Reagent Quality | Ensure the purity and activity of the recombinant OGG1 enzyme. Use freshly prepared inhibitor dilutions from a validated stock solution. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition (e.g., pH, salt concentration). High salt concentrations may interfere with the assay.[9] |
| Solubility Issues | This compound is insoluble in water and ethanol.[3] Ensure complete solubilization in DMSO and be aware that moisture-absorbing DMSO can reduce solubility.[3] Prepare fresh dilutions for each experiment. |
| Assay Format | Different assay formats (e.g., fluorescence-based vs. gel-based) can yield different IC50 values. Consistently use the same assay format for comparable results. |
Issue 2: The inhibitor shows activity in a biochemical assay but not in a cell-based assay.
| Potential Cause | Recommended Solution |
| Cell Permeability | The compound may have poor cell permeability. Consider performing cellular uptake studies if possible. |
| Efflux by Transporters | As seen with other OGG1 inhibitors, this compound may be a substrate for efflux pumps like MDR1 and BCRP.[7] This would reduce the intracellular concentration. Consider co-incubation with known efflux pump inhibitors as a control experiment. |
| Metabolic Instability | The compound may be rapidly metabolized by the cells. |
| Off-target Effects Masking the Desired Phenotype | At the concentrations used, off-target effects could be producing confounding cellular responses. |
Issue 3: Unexpected cellular toxicity or phenotypes are observed.
| Potential Cause | Recommended Solution |
| Off-Target Effects | As noted, other OGG1 inhibitors have off-target effects on mitotic progression and efflux pumps.[5][7][8] These can lead to toxicity or phenotypes unrelated to OGG1 inhibition. |
| Control Experiments | Perform experiments in OGG1 knockout/knockdown cells to determine if the observed effect is OGG1-dependent. |
| Dose-Response | Use the lowest effective concentration of this compound to minimize potential off-target effects. Perform a careful dose-response analysis. |
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Compound | Target | IC50 (µM) | Other Glycosylases Inhibited at 50 µM |
| This compound | OGG1 | 0.22 - 0.35[1][2][3][6] | NEIL1, NTH1, Fpg[1] |
Table 2: Known Off-Target Effects of Other OGG1 Inhibitors
| Compound | Off-Target(s) | Observed Effect |
| TH5487 | ABCB1 (MDR1), ABCG2 (BCRP)[7] | Inhibition of efflux pumps[7] |
| SU0268 | ABCB1 (MDR1), ABCG2 (BCRP), Mitotic machinery[5][7][8] | Inhibition of efflux pumps, anti-mitotic activity[5][7][8] |
Experimental Protocols
Generalized Protocol for Fluorescence-Based OGG1 Inhibition Assay
This protocol is adapted from general fluorescence-based assays for DNA glycosylases and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, 100 mM KCl, 0.1% BSA, 0.01% Tween-20, pH 7.5.
-
OGG1 Enzyme: Dilute recombinant human OGG1 to the desired final concentration (e.g., 50 nM) in assay buffer.
-
Fluorescent DNA Substrate: Use a dual-labeled oligonucleotide probe with a fluorophore (e.g., FAM) and a quencher (e.g., Dabcyl) on opposite sides of an 8-oxoG lesion. The final concentration is typically in the low nanomolar range (e.g., 25 nM).
-
This compound: Prepare a dilution series in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
Add this compound dilutions or DMSO (vehicle control) to the wells of a microplate.
-
Add the OGG1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent DNA substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore. The cleavage of the substrate by OGG1 separates the fluorophore and quencher, resulting in a fluorescence signal.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of OGG1 action and inhibition by this compound.
Caption: Experimental workflow for testing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 5. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitoti… [ouci.dntb.gov.ua]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
OGG1-IN-08 experimental controls and best practices
Welcome to the technical support center for OGG1-IN-08, a potent inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1). This guide provides essential information, troubleshooting advice, and best practices for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1), a key enzyme in the base excision repair (BER) pathway.[1][2][3] OGG1's primary function is to recognize and excise 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage, from DNA.[4][5][6][7] this compound works by inhibiting the glycosylase and lyase activities of OGG1, preventing the removal of 8-oxoG lesions and leading to their accumulation in the genome.[1][2]
Q2: What is the IC50 value for this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of approximately 0.22 µM in cell-free assays.[1][2] This value indicates its high potency as an OGG1 inhibitor.
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage are critical for maintaining the stability and activity of this compound.
-
Reconstitution: The compound is soluble in DMSO (up to ~52 mg/mL or 199 mM), but insoluble in water and ethanol.[1] For cell-based assays, prepare a concentrated stock solution in fresh, high-quality DMSO.
-
Storage: Store the powder at -20°C for up to 3 years. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1][2]
Q4: What are the potential applications of OGG1 inhibition in research?
Inhibiting OGG1 can be a valuable tool for:
-
Studying Oxidative DNA Damage: By preventing the repair of 8-oxoG, OGG1 inhibitors allow researchers to study the downstream consequences of this specific type of DNA lesion.[8]
-
Cancer Therapy Research: OGG1 inhibition can enhance the efficacy of DNA-damaging cancer treatments like chemotherapy and radiation by sensitizing cancer cells.[7][9]
-
Inflammation and Disease Models: OGG1 has roles beyond DNA repair, including the modulation of inflammatory gene expression.[10][11][12] Inhibitors can be used to investigate these pathways in various disease models.[8][9]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Source(s) |
| Target | 8-oxoguanine DNA glycosylase-1 (OGG1) | [1][2] |
| IC50 (Cell-free) | 0.22 µM | [1][2] |
| Molecular Weight | 261.13 g/mol | [1] |
| Formula | C₉H₆Cl₂N₂OS | [1] |
| Solubility | DMSO: ~52 mg/mL (199.13 mM) | [1] |
| Water: Insoluble | [1] | |
| Ethanol: Insoluble | [1] | |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Solvent) | 1 year at -80°C; 1 month at -20°C | [1][2] |
Signaling Pathways and Experimental Workflows
OGG1 in the Base Excision Repair (BER) Pathway
OGG1 initiates the BER pathway for repairing oxidative guanine lesions. The diagram below illustrates this process and the point of inhibition by this compound.
Caption: this compound blocks the BER pathway by inhibiting OGG1's enzymatic activity.
Troubleshooting Guide
Problem 1: No observable effect or weaker-than-expected activity of this compound in my cell-based assay.
| Possible Cause | Recommended Solution |
| Degraded Compound | Ensure the compound has been stored correctly. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Purchase a new vial if improper storage is suspected. |
| Inadequate Concentration | The IC50 was determined in a cell-free assay. Cellular uptake and efflux can affect the required concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. |
| Solubility Issues | This compound is insoluble in aqueous media. Ensure the final concentration of DMSO in your cell culture medium is consistent across experiments and is at a level non-toxic to your cells (typically <0.5%). If precipitation is observed, prepare a fresh dilution from the stock. |
| Low OGG1 Expression/Activity | The effect of an OGG1 inhibitor depends on the presence and activity of the OGG1 enzyme. Verify OGG1 expression in your cell line using Western Blot or qPCR. Some cell lines may have low endogenous OGG1 levels. |
| Cell Line Resistance | Some cancer cell lines express high levels of efflux pumps (e.g., MDR1, BCRP), which can actively remove small molecules from the cell, reducing the effective intracellular concentration of the inhibitor.[13][14] |
Problem 2: Unexpected cytotoxicity or off-target effects observed.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure your vehicle control (DMSO alone) is run at the same concentration as your treatment groups and shows no toxicity. |
| Inhibition of Efflux Pumps | OGG1 inhibitors have been shown to inhibit efflux pumps like BCRP and MDR1.[13][14] This can increase the intracellular concentration of other compounds (e.g., fluorescent dyes, other drugs) that are substrates of these pumps, leading to confounding results or enhanced toxicity. |
| Off-Target Kinase Inhibition | While this compound is reported to be selective, high concentrations may lead to off-target effects. Lower the concentration or test the inhibitor in an OGG1 knockout/knockdown cell line to confirm the observed phenotype is OGG1-dependent. |
| Cellular Stress Response | Accumulation of unrepaired DNA damage can trigger cell cycle arrest or apoptosis. This may be an expected on-target effect. Assess markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3) to investigate. |
Troubleshooting Workflow: Unexpected Results
This workflow can help diagnose unexpected experimental outcomes.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols: Best Practices and Controls
General Best Practice: Induction of Oxidative Damage
To robustly measure the effect of this compound, it is often necessary to first induce oxidative DNA damage.
-
Method: Treat cells with an oxidizing agent such as potassium bromate (KBrO₃), hydrogen peroxide (H₂O₂), or menadione.[15][16]
-
Example Protocol Step: Pre-treat cells with KBrO₃ (e.g., 20-40 mM for 1 hour) to generate 8-oxoG lesions.[15] Wash the cells and then add fresh media containing this compound or vehicle control (DMSO) for the desired treatment duration.
Key Experimental Controls
-
Vehicle Control: Always include a control group treated with the same final concentration of DMSO used to dissolve this compound. This is crucial to ensure that the observed effects are not due to the solvent.
-
Positive Control (for OGG1 activity): If possible, use a known cellular stressor that induces an OGG1-dependent response to ensure your experimental system is working.
-
OGG1 Knockdown/Knockout Cells: The most rigorous control is to perform experiments in parallel with a cell line where OGG1 has been genetically knocked out or knocked down (e.g., using CRISPR or shRNA). An OGG1-dependent effect should be absent or significantly reduced in these cells.[13][14]
-
Dose-Response Analysis: Do not rely on a single concentration. A dose-response curve will validate the inhibitor's potency and help identify a concentration that is both effective and minimally toxic.[14]
-
Time-Course Experiment: The accumulation of DNA damage and downstream cellular responses are time-dependent. Assess your endpoint at multiple time points after treatment.
By following these guidelines and utilizing the provided troubleshooting information, researchers can effectively employ this compound to investigate the roles of OGG1 and oxidative DNA damage in their experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. O8 OGG1 Inhibitor | Glycosylases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. OGG1 in the Kidney: Beyond Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]
- 7. What are OGG1 modulators and how do they work? [synapse.patsnap.com]
- 8. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are OGG1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 14. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
overcoming resistance to OGG1-IN-08 in cancer cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing OGG1-IN-08, a small molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). The content addresses common issues encountered during experiments, with a focus on overcoming potential resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the OGG1 enzyme.[1][2][3] OGG1 is a key DNA glycosylase in the Base Excision Repair (BER) pathway that recognizes and removes 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[4][5] By binding to the active site of OGG1, the inhibitor prevents the enzyme from repairing these lesions, leading to their accumulation in the genome.[6][7] In cancer cells, which often have high levels of reactive oxygen species (ROS) and a greater reliance on OGG1, this accumulation of damage can cause replication stress, cell cycle arrest, and ultimately, cell death.[8]
Q2: What is the non-canonical function of OGG1 that can be affected by this compound?
A2: Beyond its role in DNA repair, OGG1 can act as a modulator of gene expression, particularly for genes driven by the transcription factor NF-κB.[9][10] Under oxidative stress, OGG1 can be transiently stalled at 8-oxoG lesions within promoter regions, facilitating the binding of NF-κB and promoting the expression of pro-inflammatory cytokines and chemokines.[9][11][12] This signaling can contribute to cancer progression.[9] OGG1 inhibitors like TH5487 have been shown to suppress this OGG1-dependent pro-inflammatory gene expression.[7]
Q3: Are there known off-target effects for OGG1 inhibitors?
A3: Yes, some well-characterized OGG1 inhibitors have demonstrated OGG1-independent effects. For example, both TH5487 and SU0268 have been found to inhibit multidrug resistance efflux pumps such as ABCB1 (MDR1) and ABCG2 (BCRP).[13] Additionally, SU0268 was reported to have an anti-mitotic activity by interfering with metaphase.[1][13] These off-target effects are important considerations, as they can contribute to cellular toxicity and complicate the interpretation of experimental results. Using OGG1 knockout cells is the recommended control to distinguish on-target from off-target effects.[1]
Q4: What is the expected phenotype in sensitive vs. resistant cancer cells after treatment?
A4:
-
Sensitive Cells: In cancer cells sensitive to OGG1 inhibition, you can expect to observe an accumulation of genomic 8-oxoG, an increase in markers of DNA damage and replication stress (e.g., γH2AX), and a subsequent decrease in cell proliferation and viability.[6][8]
-
Resistant Cells: Resistant cells will show minimal changes in proliferation or viability when treated with this compound at standard concentrations. They may fail to accumulate 8-oxoG or show a blunted DNA damage response. The underlying causes of this resistance are addressed in the troubleshooting section.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: I am not observing a significant decrease in cancer cell viability after treatment with this compound.
-
Question: Have you confirmed that this compound is engaging with the OGG1 protein in your cells?
-
Answer: Target engagement is a critical first step. Lack of engagement means the inhibitor cannot perform its function.
-
Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA). This assay assesses the thermal stability of OGG1 in the presence of the inhibitor. A successful inhibitor will bind to OGG1 and increase its melting point. For example, treatment with 10 μM TH5487 was shown to increase the melting point of OGG1 in Jurkat A3 cells.[7]
-
-
Question: Is the OGG1 protein expressed in your cell line of choice?
-
Answer: The inhibitor's efficacy is dependent on the presence of its target. Some cell lines may have very low or no OGG1 expression.
-
Recommended Action: Confirm OGG1 protein expression using Western Blot. Compare the expression level to a sensitive, positive control cell line if available.
-
-
Question: Do your cells have high basal levels of oxidative stress?
-
Answer: The cytotoxic effect of OGG1 inhibition is predicated on the presence of its substrate, 8-oxoG, which arises from oxidative stress. Cells with low basal ROS may not accumulate sufficient damage to trigger cell death.
-
Recommended Action:
-
Measure basal 8-oxoG levels in your cells using methods like LC-MS/MS or specific antibodies.
-
Consider co-treatment with a non-toxic dose of an oxidizing agent (e.g., potassium bromate (KBrO₃), H₂O₂) to increase the 8-oxoG load and sensitize the cells to OGG1 inhibition.
-
-
-
Question: Could compensatory DNA repair pathways be active?
-
Answer: Cancer cells can adapt to the inhibition of one DNA repair pathway by upregulating others. The Nucleotide Excision Repair (NER) pathway, for instance, can also recognize and repair oxidative lesions.[13]
-
Recommended Action: Investigate the expression levels of key proteins in other DNA repair pathways (e.g., NER, Mismatch Repair) via Western Blot or proteomics. If upregulation is detected, consider combination therapies with inhibitors of the compensatory pathways.
-
-
Question: Could the cells be overexpressing drug efflux pumps?
-
Answer: Upregulation of multidrug resistance pumps like MDR1 and BCRP is a common mechanism of drug resistance. These pumps can actively transport this compound out of the cell, preventing it from reaching its target.
-
Recommended Action: Use flow cytometry-based assays with fluorescent substrates of MDR1/BCRP (e.g., Rhodamine 123, Hoechst 33342) to assess efflux activity. If activity is high, consider co-treatment with a known efflux pump inhibitor.
-
Problem 2: I cannot detect an increase in genomic 8-oxoguanine (8-oxoG) levels after treatment.
-
Question: Have you validated your 8-oxoG detection method and treatment conditions?
-
Answer: Failure to detect an 8-oxoG increase could be due to technical issues with the assay or suboptimal treatment conditions.
-
Recommended Action:
-
Positive Control: Treat a parallel set of cells with a potent oxidizing agent like KBrO₃ (e.g., 20 mM for 1 hour) to robustly induce 8-oxoG.[6][7] This will validate that your detection assay is working correctly.
-
Time-Course and Dose-Response: Perform a time-course experiment to measure 8-oxoG levels at multiple time points after inhibitor addition. An effective inhibitor should show a delayed repair kinetic compared to a DMSO control.[7] Also, perform a dose-response experiment to ensure you are using a saturating concentration of this compound.
-
-
-
Question: Are you using OGG1 knockout/knockdown cells as a negative control?
-
Answer: To confirm that any observed delay in 8-oxoG repair is specifically due to the inhibition of OGG1, it is essential to use a proper negative control.
-
Recommended Action: Generate an OGG1 knockout (via CRISPR) or stable knockdown (via shRNA) version of your cell line.[1][8] In these cells, the inhibitor should have no further effect on 8-oxoG repair rates beyond the initial knockout/knockdown-induced delay. This helps to rule out off-target effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used OGG1 inhibitors and experimental conditions found in the literature.
Table 1: OGG1 Inhibitor Potency
| Inhibitor | IC₅₀ (μM) | Cell Line(s) for IC₅₀ Determination | Reference(s) |
|---|---|---|---|
| SU0268 | 0.059 | N/A (in vitro assay) | [3][14] |
| TH5487 | N/A | N/A |[1][2] |
Table 2: Common Experimental Conditions
| Parameter | Reagent | Concentration | Incubation Time | Cell Line(s) | Purpose | Reference(s) |
|---|---|---|---|---|---|---|
| OGG1 Inhibition | TH5487 | 10 µM | 1 - 24 hours | U2OS, Jurkat A3 | Inhibit OGG1 activity in cells | [6][7] |
| Oxidative Damage Induction | KBrO₃ | 20-40 mM | 1 hour | U2OS, HEK293T | Induce genomic 8-oxoG lesions | [6][7] |
| Cell Viability | Etoposide | Various | 1 hour (treatment), 96 hours (incubation) | U2OS | Assess cellular sensitivity |[1] |
Key Experimental Protocols
Protocol 1: Quantification of Genomic 8-oxoG Repair Kinetics
This protocol is adapted from methodologies used to evaluate the efficacy of the OGG1 inhibitor TH5487.[6][7]
-
Cell Seeding: Seed U2OS cells (or cell line of interest) to be ~80% confluent on the day of the experiment.
-
Damage Induction: Treat all cells (except negative controls) with 20 mM KBrO₃ in serum-free media for 1 hour at 37°C to induce 8-oxoG lesions.
-
Inhibitor Treatment: Wash cells once with PBS and replace the media with fresh complete media containing either this compound (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO). One plate should be harvested immediately (T=0) to measure the initial damage level.
-
Time-Course Collection: Return cells to the incubator. Harvest sets of cells at various time points (e.g., 2.5, 5, and 24 hours) post-inhibitor addition.
-
Genomic DNA Isolation: Isolate genomic DNA from each sample using a standard DNA extraction kit with precautions to prevent auto-oxidation (e.g., using sodium iodide).
-
8-oxoG Quantification: Quantify the level of 8-oxoG per 10⁶ deoxyguanosine (dG) using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot 8-oxoG levels over time. Cells treated with an effective this compound will exhibit a significant delay in the reduction of 8-oxoG levels compared to the vehicle control.
Protocol 2: Immunofluorescence Staining for γH2AX
This protocol is used to visualize DNA double-strand breaks, which can arise from replication stress secondary to OGG1 inhibition.[2]
-
Cell Seeding: Seed 4,000 cells/well in a 96-well optical plate and incubate for 3 days.
-
Treatment: Treat cells with the desired concentrations of this compound and/or a damaging agent for 1 hour at 37°C.
-
Fixation: Remove the supernatant and fix the cells by adding 100 µL of 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with an anti-γH2AX primary antibody (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software. An increase in γH2AX foci indicates an elevated DNA damage response.
Visual Diagrams
Caption: OGG1-initiated Base Excision Repair pathway and point of inhibition.
Caption: Troubleshooting workflow for lack of inhibitor efficacy.
Caption: OGG1's role in modulating NF-κB-dependent gene expression.
References
- 1. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. What are OGG1 modulators and how do they work? [synapse.patsnap.com]
- 5. What are OGG1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting OGG1 arrests cancer cell proliferation by inducing replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
OGG1-IN-08 method refinement for specific cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using OGG1-IN-08. The information is designed to assist in the refinement of experimental methods for specific cell lines.
Troubleshooting Guide
Question: Why am I observing high levels of cytotoxicity at concentrations expected to be non-toxic?
Answer: Unexpected cytotoxicity with OGG1 inhibitors can stem from off-target effects. Some OGG1 inhibitors have been shown to directly inhibit efflux pumps like BCRP and MDR1, leading to increased intracellular accumulation of not only the inhibitor but also other compounds in the media that are substrates of these pumps.[1][2] Additionally, some inhibitors may have OGG1-independent anti-mitotic activities.[2]
-
Recommendation:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Consider if your cell line expresses high levels of efflux pumps, which could make it more sensitive to off-target effects.[1]
-
Evaluate cell cycle progression to check for mitotic arrest.[2]
-
Question: I am not observing the expected increase in 8-oxoguanine (8-oxoG) levels after treatment with this compound. What could be the reason?
Answer: A lack of detectable increase in 8-oxoG can be due to several factors. The basal level of oxidative stress in your cell line might be too low to generate a significant amount of 8-oxoG. Alternatively, the concentration of this compound may be insufficient to effectively inhibit OGG1 activity, or the treatment duration may be too short.
-
Recommendation:
Question: My results with this compound are inconsistent across different cell lines. Why is this happening?
Answer: The effects of OGG1 inhibitors can be highly cell-line dependent.[1] This variability can be attributed to differences in:
-
The expression levels of OGG1.
-
The activity of other DNA repair pathways.
-
The expression of efflux pumps like BCRP and MDR1.[1]
-
The overall redox state of the cells.
-
Recommendation:
-
Characterize the expression level of OGG1 in your cell lines of interest.
-
Be aware that cancer cells are often under higher oxidative stress, which may influence their response to OGG1 inhibition.[1]
-
Consider potential off-target effects that may vary between cell lines.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of OGG1 inhibitors like this compound?
This compound is a competitive inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway that recognizes and removes the oxidized guanine lesion, 8-oxoG, from DNA.[1][4] By competitively binding to the active site of OGG1, this compound prevents the enzyme from excising 8-oxoG, leading to the accumulation of this mutagenic lesion in the DNA.[1]
What are the expected downstream effects of OGG1 inhibition?
Inhibition of OGG1 can lead to:
-
Accumulation of 8-oxoG in the genome.[3]
-
Increased replication stress and potentially DNA double-strand breaks, which can be visualized by γH2AX foci formation.[1][3]
-
Arrest of cancer cell proliferation.[2]
-
Modulation of inflammatory responses by affecting cytokine expression.[1][2]
What are appropriate controls for experiments with this compound?
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
OGG1 Knockout/Knockdown Cells: If available, using OGG1 knockout or knockdown cells can help to confirm that the observed effects are OGG1-dependent.[1][2]
-
Positive Control for 8-oxoG induction: Use an oxidizing agent like KBrO₃ to ensure your detection method for 8-oxoG is working.[3]
Are there known off-target effects of OGG1 inhibitors?
Yes, some OGG1 inhibitors have been reported to have off-target effects, including:
-
Inhibition of Efflux Pumps: Some inhibitors can block the activity of BCRP and MDR1, leading to increased intracellular drug accumulation.[1][2]
-
Anti-mitotic Activity: Interference with mitotic progression has been observed with some OGG1 inhibitors, leading to cytotoxicity independent of OGG1 inhibition.[2]
Quantitative Data Summary
The following table provides a summary of concentrations and treatment times for OGG1 inhibitors reported in the literature, which can be used as a starting point for optimizing experiments with this compound.
| Parameter | Cell Line | Inhibitor | Concentration | Treatment Duration | Observed Effect | Reference |
| 8-oxoG Repair Kinetics | U2OS | TH5487 | 10 µM | 1-4 hours | Inhibition of 8-oxoG repair | [3] |
| γH2AX Foci Formation | U2OS | TH5487 | 10 µM | 1 hour | Reduced formation of γH2AX foci after KBrO₃ treatment | [3] |
| Cell Viability | U2OS | Etoposide + OGG1i | Not specified | 96 hours | Enhanced cytotoxicity of etoposide | [2] |
| Oxidative DNA Damage | H460, A3 | shRNA for OGG1 | N/A | 48+ hours | Reduced clonogenic ability and proliferation | [5] |
Experimental Protocols
Protocol 1: Quantification of Genomic 8-oxoguanine (8-oxoG)
This protocol is adapted from studies on the OGG1 inhibitor TH5487.[3]
-
Cell Seeding: Seed cells (e.g., U2OS) in a suitable format (e.g., 96-well plate) to allow for sufficient cell numbers for analysis.
-
Induction of Oxidative Damage (Optional but Recommended): Treat cells with an oxidizing agent such as 20 mM KBrO₃ for 1 hour to induce 8-oxoG lesions.
-
Inhibitor Treatment: Remove the oxidizing agent and add fresh medium containing this compound at the desired concentration (e.g., starting with a range around 10 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Time Course: Incubate the cells for various time points (e.g., 1, 2, 4 hours) to assess the kinetics of 8-oxoG repair.
-
Cell Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with a suitable detergent (e.g., Triton X-100).
-
Immunostaining: Stain the cells with a primary antibody specific for 8-oxoG, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the fluorescence intensity of 8-oxoG staining per nucleus.
Protocol 2: γH2AX Foci Formation Assay
This protocol is based on methods used to assess DNA damage following OGG1 inhibition.[1]
-
Cell Seeding: Seed cells (e.g., U2OS) in an optical-quality plate (e.g., 96-well) at a density of approximately 4000 cells/well and incubate for 3 days.
-
Inhibitor and/or Damage Treatment: Treat cells with this compound at the desired concentrations for 1 hour. Co-treatment with a DNA damaging agent that induces oxidative stress can be performed.
-
Fixation: Remove the treatment media and fix the cells with 4% formaldehyde in PBS.
-
Immunostaining: Permeabilize the cells and perform immunostaining using a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.
Visualizations
Caption: this compound competitively inhibits OGG1, preventing the repair of 8-oxoG.
Caption: Workflow for assessing the cellular effects of this compound.
Caption: Potential off-target inhibition of efflux pumps by this compound.
References
- 1. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 2. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]
- 5. Targeting OGG1 arrests cancer cell proliferation by inducing replication stress - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of OGG1-IN-08
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OGG1-IN-08. While there is no specific public data detailing batch-to-batch variability for this compound, this guide addresses common issues that may arise during experimentation, which could be perceived as such. The information provided is intended to help users identify and resolve potential problems related to compound handling, experimental design, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1).[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the oxidized DNA lesion 8-oxoguanine (8-oxoG).[3][4] this compound inhibits both the glycosylase and lyase activities of OGG1, preventing the excision of 8-oxoG from DNA.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of the compound. Recommendations from suppliers are summarized in the table below. It is important to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q3: How should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vivo studies, specific formulation protocols are available.[1][2] It is recommended to use fresh, high-quality DMSO, as moisture can reduce solubility.[2] If precipitation is observed, gentle warming and/or sonication may aid in dissolution.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 | 0.22 μM | [1][2] |
| Purity | 99.31% | [2] |
| Solubility in DMSO | 52 mg/mL (199.13 mM) | [2] |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (Stock Solution) | 1 year at -80°C; 1 month at -20°C | [2] |
Troubleshooting Guide
Q4: My experimental results with this compound are inconsistent. Could this be due to batch-to-batch variability?
A4: While batch-to-batch variability is a possibility with any chemical compound, inconsistency in results can also stem from other factors. Before concluding that a new batch is faulty, consider the following:
-
Compound Integrity:
-
Storage: Was the compound stored correctly as a powder and after reconstitution? Improper storage can lead to degradation.
-
Solubility: Are you consistently achieving complete dissolution of the compound? Precipitates will lead to an inaccurate final concentration. Use fresh DMSO and visually inspect for any undissolved material.[2]
-
-
Experimental Protocol:
-
Assay Conditions: Are your assay conditions (e.g., buffer components, pH, temperature, incubation times) consistent across experiments?
-
Cell Culture Conditions: If working with cells, are the cell line, passage number, and confluency consistent?
-
-
Validation of New Batches: It is good practice to perform a quality control experiment with each new batch. An in vitro OGG1 inhibition assay can confirm the activity of the new lot against a known standard.
Q5: I am observing unexpected cellular effects that do not seem related to OGG1 inhibition. What could be the cause?
A5: Unexpected cellular effects could be due to off-target activities of the inhibitor. While specific off-target effects for this compound have not been extensively documented in publicly available literature, studies on other OGG1 inhibitors, such as TH5487 and SU0268, have revealed off-target effects on ABC transporters like MDR1 and BCRP.[5][6] Some OGG1 inhibitors have also been shown to have anti-mitotic activity.[5]
To investigate potential off-target effects:
-
Use a Rescue Experiment: In OGG1 knockout cells, the effects of a specific OGG1 inhibitor should be diminished or absent.
-
Vary the Inhibitor Concentration: Perform dose-response experiments to see if the unexpected effects occur at concentrations different from those required for OGG1 inhibition.
-
Use a Structurally Different OGG1 Inhibitor: If a different OGG1 inhibitor does not produce the same unexpected effect, it is more likely to be an off-target effect of this compound.
Q6: The inhibitory effect of this compound seems to be lower than expected. What should I check?
A6: A lower-than-expected inhibitory effect can be due to several factors:
-
Inaccurate Concentration:
-
Weighing Error: Ensure accurate weighing of the compound.
-
Incomplete Dissolution: As mentioned, ensure the compound is fully dissolved.
-
-
Assay System:
-
High Enzyme Concentration: If the concentration of OGG1 in your assay is too high, you may need a higher concentration of the inhibitor to see an effect.
-
Substrate Competition: Ensure the concentration of the 8-oxoG substrate is appropriate for your assay.
-
-
Compound Degradation: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have degraded. It is advisable to use freshly prepared dilutions from a properly stored stock.
Experimental Protocols
In Vitro OGG1 Inhibition Assay (Fluorescence-based)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagents and Materials:
-
Recombinant human OGG1 enzyme
-
Fluorescently labeled DNA oligonucleotide substrate containing an 8-oxoG lesion (e.g., with a fluorophore and a quencher that are separated upon cleavage)
-
Assay buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 0.1% BSA, 0.01% Tween-20, pH 7.5)[7]
-
This compound
-
DMSO
-
384-well plates
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control. b. Add the diluted this compound or DMSO control to the wells of the 384-well plate. c. Add the OGG1 enzyme to each well and incubate for a short period at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the fluorescent DNA substrate to each well. e. Incubate the plate at 37°C for a predetermined time (e.g., 40 minutes).[7] f. Measure the fluorescence intensity using a plate reader. The increase in fluorescence is proportional to OGG1 activity. g. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: this compound inhibits the Base Excision Repair pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 4. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]
- 5. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
OGG1-IN-08 Assay Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OGG1-IN-08 in their assays. The information is designed to help optimize buffer conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidized DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG). By inhibiting OGG1, this compound prevents the initial step in the repair of this common form of oxidative DNA damage.
Q2: What are the critical components of a standard OGG1 assay buffer?
A2: A typical OGG1 assay buffer is designed to maintain enzymatic activity and stability. Key components generally include a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl, KCl), a reducing agent (e.g., DTT), and a chelating agent (e.g., EDTA). The precise concentrations can be optimized for specific experimental conditions.
Q3: How can I improve the solubility of this compound in my assay buffer?
A3: this compound, like many small molecule inhibitors, may have limited aqueous solubility. To improve solubility, it is often recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the final assay buffer. Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its impact on enzyme activity.
Q4: What is a suitable positive control for an OGG1 inhibition assay?
A4: A suitable positive control would be the OGG1 enzyme actively excising 8-oxoG from a DNA substrate in the absence of the inhibitor. This demonstrates that the enzyme and substrate are functioning correctly. For a negative control, an assay mix without the OGG1 enzyme or with a catalytically inactive mutant can be used to establish the baseline signal.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, with a focus on buffer optimization.
| Problem | Potential Cause | Recommended Solution |
| Low or No OGG1 Activity | Suboptimal pH: The pH of the buffer may not be optimal for OGG1 activity. | The optimal pH for OGG1 activity is typically between 7.5 and 8.0. Prepare fresh buffer and verify the pH at the experimental temperature. |
| Incorrect Salt Concentration: Salt concentrations can significantly impact enzyme kinetics. | Optimize the concentration of NaCl or KCl in your buffer. A common starting point is 50-100 mM. | |
| Enzyme Degradation: The OGG1 enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature (typically -80°C) and handled on ice. Use a fresh aliquot of the enzyme. | |
| High Background Signal | Substrate Instability: The DNA substrate may be degrading non-enzymatically. | Ensure the purity of your DNA substrate. The inclusion of a chelating agent like EDTA (typically 1 mM) can help to sequester divalent metal ions that may contribute to DNA degradation. |
| Contaminating Nuclease Activity: The enzyme preparation may be contaminated with other nucleases. | Use a highly purified OGG1 enzyme. Consider adding a broad-spectrum nuclease inhibitor if contamination is suspected. | |
| High Data Variability | Inconsistent Pipetting: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant variability. | Use calibrated pipettes and ensure thorough mixing of all components. Prepare a master mix for the assay to minimize pipetting errors. |
| Inhibitor Precipitation: this compound may be precipitating out of solution at the final assay concentration. | Visually inspect the assay wells for any signs of precipitation. If observed, try lowering the final concentration of the inhibitor or adjusting the DMSO concentration (while staying within the enzyme's tolerance). |
Experimental Protocols
Standard OGG1 Activity Assay
This protocol outlines a typical fluorescence-based assay to measure OGG1 activity.
-
Prepare the Assay Buffer: A standard buffer may consist of 25 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 1 mM EDTA.
-
Prepare the DNA Substrate: A fluorescently labeled DNA oligonucleotide containing a single 8-oxoG lesion is used.
-
Set up the Reaction: In a microplate well, combine the assay buffer, DNA substrate, and the desired concentration of this compound (or vehicle control).
-
Initiate the Reaction: Add the OGG1 enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the Reaction: The reaction can be stopped by adding a solution that denatures the enzyme, such as NaOH.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the excision of the 8-oxoG lesion.
Visualizations
Caption: The Base Excision Repair pathway for 8-oxoG lesions and the inhibitory action of this compound.
Caption: A typical workflow for a fluorescence-based OGG1 inhibition assay.
Technical Support Center: OGG1-IN-08 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using OGG1-IN-08 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound inhibitor shows lower than expected potency in my in vitro enzyme assay. What are the possible reasons?
A1: Several factors can contribute to lower-than-expected potency of an OGG1 inhibitor in an in vitro setting. Here are some common issues and troubleshooting steps:
-
Enzyme Quality and Activity: Ensure the recombinant OGG1 enzyme is active. It's recommended to run a positive control with a known inhibitor or without any inhibitor to establish baseline enzyme activity. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.
-
Assay Buffer Composition: The composition of the assay buffer is critical. Ensure the pH, salt concentration, and any necessary co-factors are optimal for OGG1 activity. For example, a common buffer for OGG1 assays is NEBuffer 4 (50 mM potassium acetate, 20 mM Tris-acetate, 10 mM magnesium acetate, 1 mM dithiothreitol, pH 7.9).
-
Inhibitor Solubility and Stability: this compound may have limited solubility in aqueous assay buffers. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. It is also important to consider the stability of the compound under your experimental conditions.
-
Substrate Quality: The quality of the DNA substrate containing the 8-oxoguanine (8-oxoG) lesion is crucial. The substrate should be of high purity and the concentration accurately determined.
Q2: I am observing significant cell death in my control (vehicle-treated) group in my cell-based assay. What could be the cause?
A2: Cell death in the control group can be caused by several factors unrelated to the OGG1 inhibitor:
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at high concentrations. It is crucial to use the lowest possible concentration of the solvent and to include a vehicle-only control in your experiments to assess its effect on cell viability.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as contamination (mycoplasma, bacteria, fungi), incorrect CO2 levels, temperature fluctuations, or nutrient-depleted medium, can lead to increased cell death.
-
Cell Line Sensitivity: Some cell lines are more sensitive to handling and experimental manipulations. Ensure gentle handling of cells during seeding and treatment.
Q3: My results with this compound are inconsistent across experiments. How can I improve reproducibility?
A3: Inconsistent results are a common challenge in experimental biology. Here are some tips to improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, inhibitor concentrations, incubation times, and reagent preparation, are consistent across all experiments.
-
Reagent Quality: Use high-quality reagents from reliable suppliers. Aliquot reagents to avoid multiple freeze-thaw cycles.
-
Instrument Calibration: Regularly calibrate all instruments used in your experiments, such as pipettes, spectrophotometers, and cell counters.
-
Biological Replicates: Perform multiple biological replicates for each experiment to ensure the observed effects are not due to random chance.
Q4: I am concerned about potential off-target effects of this compound. What should I look for?
A4: Off-target effects are a known issue with small molecule inhibitors. For OGG1 inhibitors, some known off-target effects of other molecules in this class include:
-
Inhibition of ABC Transporters: Some OGG1 inhibitors, like TH5487 and SU0268, have been shown to inhibit ABC family transporters such as MDR1 (ABCB1) and BCRP (ABCG2).[1][2] This can lead to increased intracellular accumulation of the inhibitor or other compounds, potentially causing unexpected cytotoxicity.
-
Effects on Mitosis: The OGG1 inhibitor SU0268 has been reported to have anti-mitotic activity, independent of its effect on OGG1.[1]
-
Control Experiments: To investigate potential off-target effects, consider using OGG1 knockout or knockdown cells. If this compound still produces the same effect in the absence of OGG1, it is likely an off-target effect.
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed when studying OGG1 inhibitors.
In Vitro OGG1 Enzyme Activity Assay
This protocol is for a fluorescence-based assay to measure OGG1 enzyme activity and its inhibition by this compound.
Materials:
-
Recombinant human OGG1 (hOGG1)
-
This compound
-
Fluorescently labeled DNA oligonucleotide substrate containing an 8-oxoG lesion
-
Assay Buffer (e.g., NEBuffer 4: 50 mM potassium acetate, 20 mM Tris-acetate, 10 mM magnesium acetate, 1 mM DTT, pH 7.9)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add hOGG1 enzyme to each well (except for the no-enzyme control).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent DNA substrate to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over a time course (e.g., every minute for 30 minutes) at 37°C.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
| Parameter | Recommended Range/Value |
| hOGG1 Concentration | 10-100 nM |
| Substrate Concentration | 50-200 nM |
| This compound Concentration | Variable (e.g., 0.01 - 100 µM) |
| Incubation Time (Inhibitor) | 15 minutes |
| Reaction Time | 30-60 minutes |
Cellular DNA Damage Quantification (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Harvest and resuspend cells in PBS at an appropriate concentration.
-
Mix the cell suspension with molten low melting point agarose.
-
Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Allow the agarose to solidify.
-
Immerse the slides in lysis solution to lyse the cells and unfold the DNA.
-
Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Wash the slides to neutralize the pH.
-
Stain the DNA with a fluorescent dye.
-
Visualize and score the comets using a fluorescence microscope and appropriate software. The length and intensity of the comet tail are proportional to the amount of DNA damage.
| Parameter | Recommended Range/Value |
| Cell Concentration | 1 x 10^5 cells/mL |
| Lysis Time | 1-2 hours |
| DNA Unwinding Time | 20-40 minutes |
| Electrophoresis Voltage | ~1 V/cm |
| Electrophoresis Time | 20-30 minutes |
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Recommended Range/Value |
| Cell Seeding Density | Varies by cell line (e.g., 5,000-10,000 cells/well) |
| Treatment Duration | 24-72 hours |
| MTT Incubation Time | 2-4 hours |
| Absorbance Wavelength | 570 nm |
Signaling Pathways and Workflows
OGG1 in Base Excision Repair (BER) Pathway
The following diagram illustrates the central role of OGG1 in the Base Excision Repair (BER) pathway, which is responsible for repairing oxidative DNA damage.
Experimental Workflow for this compound Evaluation
This diagram outlines a typical experimental workflow for characterizing a novel OGG1 inhibitor like this compound.
References
Validation & Comparative
A Comparative Guide to OGG1-IN-08 and Other OGG1 Inhibitors for Researchers
In the landscape of DNA repair research and therapeutic development, the 8-oxoguanine DNA glycosylase 1 (OGG1) has emerged as a critical target. As the primary enzyme responsible for excising the mutagenic lesion 8-oxoguanine (8-oxoG) from DNA, its inhibition offers potential in cancer therapy and the modulation of inflammatory diseases. This guide provides a detailed comparison of OGG1-IN-08 with other prominent OGG1 inhibitors: TH5487, SU0268, and O8, focusing on their performance based on available experimental data.
Quantitative Comparison of OGG1 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. Potency is represented by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Inhibitor | OGG1 IC50 (µM) | Selectivity Profile | Mechanism of Action |
| This compound | 0.22 | Inhibits other DNA glycosylases at 50 µM: NEIL1 (84.56%), NTH1 (63.09%), Fpg (91.74%) | Decreases both glycosylase and lyase activities of OGG1. |
| TH5487 | 0.342[1][2][3] | Selective active-site inhibitor.[1][2][4] | Competitive inhibitor that binds to the OGG1 catalytic pocket, preventing its fixation to DNA.[1] |
| SU0268 | 0.059[5][6][7][8][9][10] | Selective for OGG1 over other base excision repair enzymes.[5][7] | Competitive inhibitor that binds to the active site of OGG1, impairing the recognition and repair of genomic 8-oxoG.[1][6] |
| O8 | 0.2 | >200-fold selective for OGG1 over NEIL1 and NTH1. | Inhibits Schiff-base formation during OGG1-mediated catalysis.[11] |
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for comparative analysis. Below are detailed methodologies for key experiments commonly cited in the study of OGG1 inhibitors.
OGG1 Inhibition Assay (Fluorescence-Based)
This high-throughput assay measures the excision of a fluorescently labeled 8-oxoG substrate from a DNA duplex.
-
Reagents and Materials:
-
Recombinant human OGG1 (hOGG1)
-
Fluorescently labeled DNA oligonucleotide containing a single 8-oxoG lesion.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).
-
Test inhibitors dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of hOGG1 in assay buffer is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a control) for 15-30 minutes at 37°C.
-
The reaction is initiated by the addition of the fluorescently labeled 8-oxoG DNA substrate.
-
The reaction is incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
The fluorescence intensity is measured using a plate reader. The increase in fluorescence correlates with the cleavage of the substrate by OGG1.
-
IC50 values are calculated by plotting the percentage of OGG1 activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
OGG1 Glycosylase/Lyase Activity Assay (Gel-Based)
This method directly visualizes the cleavage of a radiolabeled or fluorescently labeled DNA substrate.
-
Reagents and Materials:
-
Recombinant hOGG1.
-
DNA oligonucleotide containing a single 8-oxoG, end-labeled with 32P or a fluorescent dye.
-
Complementary unlabeled DNA strand.
-
Annealing buffer.
-
OGG1 reaction buffer.
-
Test inhibitors.
-
Formamide loading dye.
-
Denaturing polyacrylamide gel.
-
Phosphorimager or fluorescence scanner.
-
-
Procedure:
-
The labeled and unlabeled DNA strands are annealed to form a duplex substrate.
-
hOGG1 is pre-incubated with the inhibitor at various concentrations.
-
The DNA substrate is added to initiate the reaction, which is then incubated at 37°C.
-
The reaction is stopped by adding formamide loading dye and heating to denature the DNA.
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is visualized and quantified using a phosphorimager or fluorescence scanner to determine the percentage of cleaved product.
-
IC50 values are determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Base Excision Repair (BER) pathway initiated by OGG1 and a typical experimental workflow for screening OGG1 inhibitors.
Caption: The Base Excision Repair pathway initiated by OGG1.
Caption: A typical workflow for the screening and development of OGG1 inhibitors.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SU0268 | OGG1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OGG1 Inhibitors: OGG1-IN-08 vs. TH5487
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of two prominent small-molecule inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1): OGG1-IN-08 (also known as O8) and TH5487. OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. Inhibition of OGG1 is a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions.
Data Presentation: Quantitative Efficacy and Mechanism of Action
The following table summarizes the key quantitative data and mechanistic differences between this compound and TH5487.
| Feature | This compound (O8) | TH5487 |
| IC50 Value | 0.22 µM[1] | 342 nM (0.342 µM)[2][3][4][5] |
| Mechanism of Action | Inhibits the glycosylase and lyase activities of OGG1.[1] It acts by inhibiting Schiff base formation during catalysis but does not prevent OGG1 from binding to DNA.[3] | An active-site inhibitor that prevents OGG1 from binding to its DNA substrate containing 8-oxoG.[2][3][4] |
| Effect on 8-oxoG Levels | Leads to the accumulation of 8-oxoG lesions by preventing their excision. | Causes a significant increase in genomic 8-oxoG levels by blocking OGG1's access to the lesion.[6] |
| Effect on Pro-inflammatory Gene Expression | Does not appear to affect inflammatory gene expression.[1] | Suppresses the expression of pro-inflammatory genes, such as those regulated by NF-κB.[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
OGG1 Inhibition Assay (IC50 Determination)
A common method for determining the IC50 of OGG1 inhibitors is a fluorescence-based assay.
Principle: This assay utilizes a synthetic DNA oligonucleotide probe containing a fluorophore and a quencher. The probe also contains an 8-oxoG lesion. When OGG1 excises the 8-oxoG and subsequent strand cleavage occurs (either by OGG1's lyase activity or by the addition of an AP endonuclease like APE1), the fluorophore and quencher are separated, leading to an increase in fluorescence. Inhibitors will prevent this process, resulting in a lower fluorescence signal.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing the DNA probe, purified recombinant human OGG1 enzyme, and varying concentrations of the inhibitor (e.g., this compound or TH5487).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor within intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein.
Protocol:
-
Cell Treatment: Treat cultured cells with the inhibitor (e.g., TH5487) or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble OGG1 remaining at each temperature by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
8-oxoG Accumulation Assay
This assay quantifies the level of 8-oxoG in genomic DNA after inhibitor treatment.
Principle: Cells are treated with an oxidizing agent to induce 8-oxoG lesions, followed by treatment with the OGG1 inhibitor. The amount of 8-oxoG in the genomic DNA is then measured.
Protocol:
-
Cell Treatment: Treat cells with an oxidizing agent (e.g., potassium bromate, KBrO3) to induce oxidative DNA damage.
-
Inhibitor Treatment: Treat the cells with the OGG1 inhibitor or a vehicle control for a specified period.
-
Genomic DNA Isolation: Isolate genomic DNA from the cells.
-
DNA Digestion and Analysis: Digest the DNA to nucleosides and quantify the amount of 8-oxoG using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or immunofluorescence staining with an anti-8-oxoG antibody.
NF-κB Signaling Assay
This assay evaluates the effect of OGG1 inhibitors on the activation of the NF-κB signaling pathway.
Principle: OGG1 has been shown to play a role in the activation of NF-κB, a key regulator of pro-inflammatory gene expression. The effect of inhibitors on this pathway can be assessed by measuring the expression of NF-κB target genes.
Protocol:
-
Cell Stimulation: Treat cells with a pro-inflammatory stimulus (e.g., TNF-α or LPS).
-
Inhibitor Treatment: Co-treat the cells with the OGG1 inhibitor or a vehicle control.
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of NF-κB target genes (e.g., CXCL1, IL-6).
-
Data Analysis: Compare the gene expression levels in inhibitor-treated cells to control cells to determine the effect of the inhibitor on NF-κB signaling.
Mandatory Visualization
OGG1 Signaling Pathway
Caption: OGG1's dual role in DNA repair and signaling.
Experimental Workflow for OGG1 Inhibitor Evaluation
Caption: Workflow for characterizing OGG1 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
OGG1-IN-08 Specificity: A Comparative Analysis with Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitor, OGG1-IN-08, with other commonly used OGG1 inhibitors, TH5487 and SU0268. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies.
Executive Summary
OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. Inhibition of OGG1 is a promising therapeutic strategy for various diseases, including cancer and inflammatory disorders. This compound distinguishes itself from other inhibitors like TH5487 and SU0268 by its mechanism of action. While TH5487 and SU0268 are competitive inhibitors that prevent OGG1 from binding to DNA, this compound inhibits the lyase activity of OGG1 without affecting its ability to bind to the DNA substrate. This difference in mechanism may have significant implications for cellular outcomes. Furthermore, available data suggests a high degree of selectivity for this compound against other DNA glycosylases.
Comparison of OGG1 Inhibitor Specificity and Potency
The following table summarizes the key quantitative data for this compound and its alternatives.
| Feature | This compound | TH5487 | SU0268 |
| Mechanism of Action | Inhibits OGG1 lyase activity; does not block DNA binding. | Competitive inhibitor; blocks OGG1 binding to 8-oxoG lesions. | Competitive inhibitor; blocks OGG1 binding to 8-oxoG lesions. |
| OGG1 IC50 | ~220 nM | ~330 nM | ~59 nM |
| Selectivity against other DNA Glycosylases (NEIL1, NTH1) | >100-fold (IC50 >50 µM) | Not explicitly reported in the reviewed literature | High selectivity reported |
| Known Off-Target Effects | Not extensively reported in the reviewed literature. | Inhibition of ABC transporters (MDR1 and BCRP). | Inhibition of ABC transporters (MDR1 and BCRP); anti-mitotic activity. |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
OGG1 Enzymatic Activity Assay
This assay is used to determine the potency of an inhibitor against OGG1 and its selectivity against other DNA glycosylases.
Principle: A fluorogenic oligonucleotide substrate containing an 8-oxoG lesion is used. Upon cleavage of the 8-oxoG by OGG1, a fluorescent signal is generated, which is proportional to the enzyme's activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA, 0.1 mg/mL BSA).
-
Inhibitor Incubation: Incubate recombinant human OGG1 protein with varying concentrations of the inhibitor (e.g., this compound) in the reaction buffer for 15-30 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic 8-oxoG-containing oligonucleotide substrate.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
Selectivity Screening: Repeat the assay using other DNA glycosylases (e.g., NEIL1, NTH1) to determine the IC50 values for these enzymes and assess selectivity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.[1]
Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Protocol:
-
Cell Treatment: Treat cultured cells with the OGG1 inhibitor (e.g., this compound) or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and lyse them to obtain a total cell lysate.
-
Heat Treatment: Aliquot the lysate and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Quantify the amount of soluble OGG1 in the supernatant using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble OGG1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
ABC Transporter Inhibition Assay
This assay is used to evaluate the off-target effects of inhibitors on ATP-binding cassette (ABC) transporters, which are involved in drug efflux.
Principle: The assay measures the ability of a test compound to inhibit the transport of a known fluorescent substrate by specific ABC transporters (e.g., MDR1/P-gp, BCRP) expressed in membrane vesicles or cells.
Protocol:
-
Vesicle/Cell Preparation: Use membrane vesicles or cells overexpressing the ABC transporter of interest.
-
Inhibitor and Substrate Incubation: Incubate the vesicles/cells with the OGG1 inhibitor at various concentrations in the presence of a known fluorescent substrate for the transporter.
-
Transport Reaction: Initiate transport by adding ATP.
-
Signal Measurement: After a defined incubation period, measure the amount of fluorescent substrate accumulated inside the vesicles or cells using a fluorescence plate reader.
-
Data Analysis: A decrease in substrate accumulation in the presence of the inhibitor indicates inhibition of the transporter. Calculate the IC50 value for the inhibition.
Conclusion
This compound presents a distinct mechanistic profile compared to competitive inhibitors like TH5487 and SU0268. Its mode of action, inhibiting OGG1's lyase activity without preventing DNA binding, may offer unique advantages in certain research contexts. The available data indicates high selectivity for this compound against other DNA glycosylases. However, a comprehensive evaluation of its off-target effects, particularly against known off-targets of other OGG1 inhibitors like ABC transporters, is not yet widely available in the public domain. Researchers should consider these factors when selecting an OGG1 inhibitor for their specific experimental needs. The provided protocols offer a framework for the independent validation and characterization of these valuable research tools.
References
OGG1-IN-08 vs. OGG1 Knockout Mouse Model: A Comparative Guide for Researchers
In the study of cellular responses to oxidative DNA damage, the 8-oxoguanine DNA glycosylase 1 (OGG1) has emerged as a critical enzyme and a promising therapeutic target. OGG1 is the primary enzyme responsible for the excision of 8-oxoguanine (8-oxoG), a prevalent and mutagenic DNA lesion induced by reactive oxygen species (ROS). To investigate the multifaceted roles of OGG1 in DNA repair, inflammation, and carcinogenesis, researchers have two principal tools at their disposal: potent small-molecule inhibitors like OGG1-IN-08 and genetically engineered OGG1 knockout mouse models. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate model for their scientific inquiries.
At a Glance: Chemical Inhibition vs. Genetic Knockout
| Feature | This compound (and analogous inhibitors) | OGG1 Knockout Mouse Model |
| Nature of Intervention | Chemical, transient, and dose-dependent inhibition of OGG1 enzymatic activity. | Genetic, constitutive, and complete abrogation of OGG1 protein expression. |
| Temporal Control | High; allows for acute inhibition and study of immediate downstream effects. | Low; represents a chronic state of OGG1 deficiency, allowing for developmental and long-term compensatory mechanisms to arise. |
| Specificity | High for OGG1, but potential for off-target effects, as with any small molecule. | High for the Ogg1 gene; no off-target gene effects. |
| Systemic vs. Local Application | Can be administered systemically or locally, offering spatial control. | Systemic knockout affecting all tissues, though conditional models can provide tissue-specific deletion. |
| Phenotypic Outcome | Reflects the consequences of acute loss of OGG1 function. | Reveals the impact of a lifelong absence of OGG1, including developmental adaptations. |
| In Vitro/In Vivo Use | Applicable to both cell culture and animal models. | Primarily an in vivo model, though primary cells can be cultured. |
Quantitative Data Comparison
The following tables summarize key quantitative findings from studies directly comparing the effects of OGG1 inhibition with those observed in OGG1 knockout models, particularly in the context of inflammation. The data primarily revolves around TH5487, a well-characterized OGG1 inhibitor with a similar mechanism of action to this compound.
Table 1: Effect on Pro-inflammatory Gene Expression in HEK293T Cells
| Treatment Condition | Fold Change in CXCL1 mRNA Expression (relative to untreated wild-type) |
| Wild-type + TNFα | 100% (baseline induction) |
| Wild-type + TNFα + TH5487 (5 µM) | ~45%[1] |
| OGG1-Knockout + TNFα | ~55%[1] |
| OGG1-Knockout + TNFα + TH5487 (5 µM) | ~55% (no significant change from knockout alone)[1] |
This data demonstrates that both pharmacological inhibition and genetic deletion of OGG1 significantly reduce the TNFα-induced expression of the pro-inflammatory chemokine CXCL1. The lack of a further decrease in CXCL1 expression in OGG1-knockout cells treated with the inhibitor confirms that the inhibitor's effect is on-target.[1]
Table 2: Impact on Allergic Airway Inflammation in Mice
| Experimental Group | Parameter | Result |
| OVA-challenged Wild-type Mice | Inflammatory Cell Infiltration | Significant increase |
| OVA-challenged OGG1-Knockout Mice | Inflammatory Cell Infiltration | Significantly reduced compared to wild-type[2] |
| OVA-challenged Wild-type Mice treated with TH5487 | Inflammatory Cell Infiltration | Significantly reduced compared to untreated wild-type[3] |
| OVA-challenged Wild-type Mice | Lipid Peroxidation (TBARS) | Increased |
| OVA-challenged OGG1-Knockout Mice | Lipid Peroxidation (TBARS) | Decreased compared to wild-type[2] |
These findings highlight that both the genetic absence of OGG1 and its pharmacological inhibition lead to a reduction in key features of allergic airway inflammation, including immune cell infiltration and oxidative stress.[2][3]
Experimental Protocols
OGG1 Inhibition Studies with this compound Analogues (e.g., TH5487)
In Vitro Inhibition of Pro-inflammatory Gene Expression:
-
Cell Culture: Human embryonic kidney (HEK) 293T wild-type and OGG1-knockout cells are cultured in standard DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Inhibitor Treatment: Cells are pre-treated with the OGG1 inhibitor (e.g., 5 µM TH5487) or DMSO (vehicle control) for 1 hour.[1]
-
Inflammatory Challenge: Cells are stimulated with tumor necrosis factor-alpha (TNFα) at a concentration of 20 ng/ml for 30 minutes to induce an inflammatory response.[1]
-
Gene Expression Analysis: Following stimulation, total RNA is extracted from the cells. The expression of pro-inflammatory genes, such as CXCL1, is quantified using quantitative polymerase chain reaction (qPCR).[1]
In Vivo Murine Model of Allergic Airway Inflammation:
-
Animal Model: Wild-type mice (e.g., C57BL/6) are used.
-
Sensitization and Challenge: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 7. On days 14, 15, and 16, mice are challenged with an OVA aerosol to induce allergic airway inflammation.[3]
-
Inhibitor Administration: The OGG1 inhibitor (e.g., TH5487) is administered to the mice, for example, by intraperitoneal injection, prior to the OVA challenges.[3]
-
Assessment of Inflammation: 24 to 48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to quantify inflammatory cell infiltration (e.g., eosinophils). Lungs can be harvested for histological analysis and measurement of cytokine and chemokine levels.[3]
OGG1 Knockout Mouse Model Studies
Generation of OGG1 Knockout Mice:
-
Targeting Construct: A targeting vector is designed to replace a portion of the murine Ogg1 gene, including critical exons, with a neomycin-resistance gene cassette.[4]
-
Homologous Recombination in ES Cells: The targeting vector is electroporated into embryonic stem (ES) cells. Clones that have undergone successful homologous recombination are selected.[4]
-
Blastocyst Injection and Chimera Production: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a germline transmission of the knockout allele.[4]
-
Genotyping: Heterozygous mice are interbred to produce homozygous OGG1 knockout mice, which are identified by PCR-based genotyping.[4]
Phenotypic Analysis of OGG1 Knockout Mice in an Inflammation Model:
-
Animal Model: OGG1 knockout mice and wild-type littermates are used as controls.
-
Inflammatory Challenge: A model of inflammation, such as the OVA-induced allergic airway inflammation model described above, is induced in both knockout and wild-type mice.[2]
-
Comparative Analysis: The inflammatory response is compared between the two genotypes by assessing parameters such as inflammatory cell counts in BAL fluid, lung histology, cytokine levels, and markers of oxidative stress.[2]
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound (and its analogues) and the OGG1 knockout mouse model are invaluable tools for dissecting the roles of OGG1. The choice between them hinges on the specific research question.
-
This compound is ideal for studying the acute consequences of OGG1 inhibition, offering precise temporal control. It is particularly useful for validating OGG1 as a druggable target and for dissecting rapid signaling events.
-
The OGG1 knockout mouse model provides insights into the long-term, systemic effects of OGG1 deficiency. It is the gold standard for understanding the physiological role of OGG1 in development, aging, and chronic disease, though researchers must consider the potential for compensatory mechanisms.
The most powerful approach often involves the complementary use of both models. For instance, a phenotype observed in the knockout mouse can be further investigated using an inhibitor to determine if acute intervention can replicate the genetic finding, thereby strengthening the rationale for therapeutic development.
References
- 1. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-oxoguanine DNA Glycosylase 1-Deficiency Modifies Allergic Airway Inflammation by Regulating STAT6 and IL-4 in Cells and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological OGG1 inhibition decreases murine allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OGG1 KO Mouse | Mouse Models - Ximbio [ximbio.com]
On-Target Efficacy of OGG1-IN-08: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of OGG1-IN-08 against other known 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitors, supported by experimental data. This analysis focuses on biochemical potency, cellular activity, and selectivity to aid in the selection of appropriate chemical probes for studying the role of OGG1 in various biological processes.
8-oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of 8-oxoguanine (8-oxoG), a common mutagenic DNA lesion generated by reactive oxygen species (ROS).[1][2] Inhibition of OGG1 is a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions.[3][4] This guide focuses on the on-target effects of this compound, also known as O8, and compares its performance with two other widely used OGG1 inhibitors, SU0268 and TH5487.
Biochemical Potency and Selectivity
The on-target efficacy of an inhibitor is primarily defined by its potency in inhibiting the enzymatic activity of its target and its selectivity over other related proteins. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | OGG1 IC50 (µM) | Selectivity Profile | Mechanism of Action |
| This compound (O8) | 0.22[1][5] | >200-fold selective over NEIL1 and NTH1.[6] However, at 50 µM, it shows some inhibition of NEIL1 (84.56%), NTH1 (63.09%), and Fpg (91.74%).[5] | Decreases both the glycosylase and lyase activities of OGG1.[1][5] Inhibits Schiff base formation during catalysis without affecting 8-oxoG recognition or DNA binding.[7][8] |
| SU0268 | 0.059[6] | Selective over other DNA repair enzymes including MTH1, dUTPase, NUDT16, ABH2, ABH3, and SMUG1 at 20 µM.[6] | Competitively binds to the OGG1 catalytic pocket, preventing its binding to DNA.[1][9] |
| TH5487 | 0.342[5] | Selective for OGG1 over other base excision repair enzymes.[3] | Competitively binds to the OGG1 active site, preventing DNA binding.[1][9] |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes based on available literature.
Cellular On-Target Effects
Effective OGG1 inhibition within a cellular context should lead to an accumulation of the OGG1 substrate, 8-oxoG, and demonstrate engagement with the OGG1 protein.
| Inhibitor | Cellular 8-oxoG Accumulation | Target Engagement (CETSA) |
| This compound (O8) | Data not explicitly found for this compound, but as a potent inhibitor of OGG1's enzymatic activity, it is expected to increase cellular 8-oxoG levels. | Data not explicitly found for this compound. |
| SU0268 | Increases the number of 8-oxoguanine DNA lesions in HeLa cell lysates at 0.5 µM.[6] | Data not explicitly found for SU0268, but its cellular activity is well-documented. |
| TH5487 | Impairs the repair of KBrO3-induced genomic 8-oxoG in U2OS cells.[10] | Increases the thermal stability of OGG1 in Jurkat A3 cells, indicating direct target engagement.[11] |
Off-Target Effects
A critical aspect of a chemical probe's utility is its specificity. Off-target effects can lead to misinterpretation of experimental results.
-
This compound (O8): While highly selective against other DNA glycosylases at lower concentrations, it exhibits inhibitory activity against NEIL1, NTH1, and Fpg at 50 µM.[5]
-
SU0268 and TH5487: Both inhibitors have been reported to inhibit the efflux pumps ABCB1 (MDR1) and ABCG2 (BCRP), which can lead to increased intracellular concentrations of other compounds and may contribute to cytotoxicity.[1][2][3] Additionally, SU0268 has been shown to have an OGG1-independent anti-mitotic activity.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
OGG1 Inhibition Assay (Gel-Based)
This assay biochemically measures the ability of a compound to inhibit the cleavage of an 8-oxoG-containing DNA substrate by OGG1.
-
Reaction Setup: Prepare a reaction mixture containing 100 nM recombinant human OGG1, the test compound at various concentrations, and 1x NEBuffer 4 with 1x BSA. Incubate at 37°C for 15 minutes in a 96-well plate.
-
Substrate Addition: Add a 5'-radiolabeled ([³²P]) or fluorescently labeled oligonucleotide duplex containing a single 8-oxoG lesion to the reaction mixture to a final concentration of 1.2 µM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Reaction Quenching: Stop the reaction by adding a loading buffer containing formamide.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea).
-
Analysis: Visualize the cleaved and uncleaved DNA fragments by autoradiography or fluorescence imaging. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.
-
Cell Treatment: Treat cultured cells (e.g., Jurkat A3 cells) with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble OGG1 at each temperature by Western blotting using an OGG1-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble OGG1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: OGG1's role in BER and transcriptional regulation, and points of inhibitor intervention.
Caption: Experimental workflow for characterizing the on-target effects of this compound.
References
- 1. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 2. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting OGG1 arrests cancer cell proliferation by inducing replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OGG1-IN-08 and Other DNA Repair Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable DNA repair inhibitor is a critical decision. This guide provides an objective comparison of OGG1-IN-08 with other prominent inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. The comparison is based on available experimental data to facilitate an informed choice for your research needs.
Overview of OGG1 and its Inhibition
8-oxoguanine DNA glycosylase 1 (OGG1) is a primary enzyme responsible for the recognition and excision of 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage. Inhibition of OGG1 can sensitize cancer cells to DNA-damaging therapies and modulate inflammatory responses, making it a promising target for therapeutic intervention. This guide focuses on a direct comparison of four small molecule OGG1 inhibitors: this compound, SU0268, TH5487, and O8.
Quantitative Comparison of OGG1 Inhibitors
The following table summarizes the key quantitative data for the four OGG1 inhibitors based on published studies. Direct comparison is facilitated by presenting their half-maximal inhibitory concentrations (IC50) against OGG1, along with available data on their cellular cytotoxicity and off-target effects.
| Inhibitor | OGG1 IC50 | Mechanism of Action | Cellular Cytotoxicity (CC50) | Known Off-Target Effects |
| This compound | 0.22 µM[1] | Inhibits both glycosylase and lyase activities of OGG1[1] | Not Reported | Inhibits other DNA glycosylases including NEIL1 (84.56% inhibition at 50 µM), NTH1 (63.09% inhibition at 50 µM), and Fpg (91.74% inhibition at 50 µM)[1] |
| SU0268 | 0.059 µM[2][3][4] | Competitive inhibitor; binds to the active site of OGG1, preventing its binding to DNA[2][5] | IC50 of 14.7 µM in MH-S cells[2][6]; Low toxicity in HEK293T and HeLa cells at 10 µM[7] | Inhibits ABCB1/MDR1 and ABCG2/BCRP efflux pumps; impairs mitotic progression independent of OGG1[5][8] |
| TH5487 | 0.342 µM (342 nM)[9][10] | Competitive inhibitor; binds to the active site of OGG1, preventing its binding to DNA[10][11] | Well tolerated by mice[11] | Inhibits ABCB1/MDR1 and ABCG2/BCRP efflux pumps[8] |
| O8 | 0.2 µM[12] | Inhibits Schiff base formation during the OGG1 catalytic cycle, not affecting DNA binding[1][12] | Not Reported | >200-fold selectivity for OGG1 over NEIL1 and NTH1[12] |
Signaling and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of new studies.
DNA Glycosylase Activity Assay
This assay is used to determine the in vitro potency of inhibitors on OGG1's enzymatic activity.
-
Principle: A fluorogenic oligonucleotide probe containing an 8-oxoG lesion is used. Upon cleavage of the 8-oxoG by OGG1 and subsequent cleavage of the abasic site by AP endonuclease (APE1), a fluorophore is separated from a quencher, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant human OGG1 protein
-
Recombinant human APE1 protein
-
Fluorogenic DNA duplex substrate containing a single 8-oxoG lesion
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (this compound, SU0268, TH5487, O8)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 384-well plate, add a solution of OGG1 and APE1 to each well.
-
Add the diluted inhibitors to the wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic DNA substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over a time course (e.g., every minute for 30 minutes) at 37°C.
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the inhibitors on cultured cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Test inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the control, and the CC50 (half-maximal cytotoxic concentration) is calculated.
-
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to detect DNA damage at the level of individual cells. It can be adapted to measure the inhibition of DNA repair.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage. To measure repair inhibition, cells are first treated with a DNA damaging agent, and then the inhibitor is added during the repair incubation period.
-
Materials:
-
Cells treated with a DNA damaging agent (e.g., H₂O₂, KBrO₃)
-
Test inhibitors
-
Low melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
-
-
Procedure:
-
Treat cells with a DNA damaging agent to induce 8-oxoG lesions.
-
Wash the cells and incubate them in a fresh medium containing the test inhibitor or vehicle control for a defined repair period.
-
After the repair incubation, harvest the cells and embed them in low melting point agarose on a microscope slide.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides, stain the DNA, and visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring the percentage of DNA in the comet tail using specialized software. Increased tail DNA in inhibitor-treated cells compared to controls indicates inhibition of DNA repair.
-
Conclusion
The choice of an OGG1 inhibitor will depend on the specific requirements of the research.
-
This compound is a potent inhibitor of both the glycosylase and lyase activities of OGG1. However, its off-target effects on other DNA glycosylases should be considered, and further studies on its cellular cytotoxicity are needed.
-
SU0268 is the most potent of the four inhibitors with a low nanomolar IC50. It is a competitive inhibitor that has been shown to be effective in cellular models. However, researchers should be aware of its significant off-target effects on efflux pumps and mitosis, which could confound experimental results.
-
TH5487 is another potent and well-characterized competitive inhibitor of OGG1. It has demonstrated efficacy in vivo with good tolerability. Similar to SU0268, it exhibits off-target effects on ABC transporters.
-
O8 offers a different mechanism of action by inhibiting the Schiff base formation without affecting DNA binding. It shows high selectivity for OGG1 over other tested glycosylases. The lack of reported cytotoxicity data warrants further investigation.
This guide provides a foundation for comparing these OGG1 inhibitors. For any specific application, it is recommended to consult the primary literature and to perform head-to-head comparisons under the experimental conditions of interest.
References
- 1. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison of OGG1 Inhibitors in Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro performance of commercially available inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG).[1][2] The data presented here is compiled from publicly available literature and manufacturer's technical datasheets to aid researchers in selecting the most appropriate tool compound for their studies.
Introduction to OGG1 and its Inhibition
OGG1 is the primary enzyme responsible for recognizing and removing 8-oxoG, a common form of oxidative DNA damage, thus preventing G:C to T:A transversion mutations.[1][3] Beyond its canonical role in DNA repair, OGG1 is also implicated in the regulation of gene expression and inflammatory responses.[2] The development of small molecule inhibitors of OGG1 has provided valuable tools to probe its biological functions and to explore its therapeutic potential in cancer and inflammatory diseases.[1][2][4] This guide focuses on a head-to-head comparison of three prominent OGG1 inhibitors: TH5487, SU0268, and O8 OGG1 Inhibitor.
OGG1 Signaling Pathway in Base Excision Repair
The following diagram illustrates the central role of OGG1 in initiating the base excision repair pathway for 8-oxoguanine lesions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
OGG1-IN-08: A Comparative Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of DNA repair pathways in cancer cells is a promising strategy. One such target is the 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for removing the mutagenic lesion 8-oxoguanine (8-oxoG) from DNA. This guide provides a comparative validation of OGG1-IN-08, a potent OGG1 inhibitor, alongside other well-characterized inhibitors, TH5487 and SU0268, across various cancer cell lines.
Mechanism of Action and Therapeutic Rationale
Cancer cells often exhibit increased reactive oxygen species (ROS) production, leading to a higher burden of oxidative DNA damage, including 8-oxoG.[1][2] By inhibiting OGG1, the repair of this lesion is hampered, which can lead to the accumulation of DNA damage, replication stress, and ultimately, cancer cell death.[1][3] OGG1 inhibitors represent a novel mechanistic approach to selectively target cancer cells, which are often more reliant on DNA repair pathways for survival than normal cells.[3]
Comparative Performance of OGG1 Inhibitors
This section provides a quantitative comparison of this compound and other OGG1 inhibitors. While cellular validation data for this compound is emerging, we have compiled available in vitro and cellular data and contrasted it with the more extensively studied inhibitors TH5487 and SU0268.
| Inhibitor | Target | IC50 (in vitro) | Cancer Cell Line | Endpoint | Observed Effect | Reference |
| This compound | OGG1 (β-lyase activity) | 0.22 µM | A549 (Lung Carcinoma) | Transcriptional Regulation | Did not inhibit OGG1-mediated transcriptional regulation, unlike substrate binding inhibitors. | [4] |
| TH5487 | OGG1 (Active Site) | 342 nM | U2OS (Osteosarcoma) | 8-oxoG Accumulation | Increased genomic 8-oxoG levels after KBrO3 treatment. | [5] |
| Wide range of cancer cell lines | Proliferation Arrest | Selectively induced proliferation arrest in cancer cells but not in non-transformed cells. | [5] | |||
| A549 (Lung Carcinoma) | Cell Proliferation | No significant effect on cell proliferation at 10 µM. | [6] | |||
| SU0268 | OGG1 | 0.059 µM | A549 (Lung Carcinoma) | Cell Viability | Reduced cell viability, with MTH1-depleted cells showing less sensitivity. | [1] |
| U2OS (Osteosarcoma) | Cell Proliferation | Slightly slowed cell proliferation at 10 µM, independent of OGG1. | [6] | |||
| HeLa, HEK293T | Toxicity | Displayed no toxicity at 10 µM. | [7] |
Note on Off-Target Effects: It is crucial to consider potential off-target effects. Studies have shown that both TH5487 and SU0268 can inhibit ABC transporters (MDR1 and BCRP), which may contribute to their cytotoxic effects when used in combination with other drugs.[6][8] SU0268 has also been reported to have an OGG1-independent anti-mitotic activity.[6] this compound has been shown to inhibit other DNA glycosylases like NEIL1 and NTH1 at higher concentrations (50 µM).
Signaling Pathways and Experimental Workflows
To visualize the mechanism of OGG1 inhibition and the experimental procedures used for validation, the following diagrams are provided.
Caption: OGG1 in the Base Excision Repair pathway and the effect of its inhibition.
Caption: A typical workflow for validating OGG1 inhibitors in cancer cell lines.
Detailed Experimental Protocols
Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the OGG1 inhibitor (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.01 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 530 nm and an emission of 590 nm using a plate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 or GI50 values using a suitable software (e.g., GraphPad Prism).
8-oxoG Quantification by Immunofluorescence
-
Cell Culture and Treatment: Grow cells on coverslips or in imaging-compatible plates and treat with the OGG1 inhibitor, with or without an oxidizing agent like KBrO3 (e.g., 20 mM for 1 hour) to induce 8-oxoG lesions.[5]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.[9]
-
DNA Denaturation: To expose the 8-oxoG lesion, treat the cells with 2N HCl.
-
Blocking and Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., 2% BSA in PBS) and then incubate with a primary antibody specific for 8-oxoG. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity of 8-oxoG staining per nucleus using image analysis software.[5]
γH2AX Foci Analysis
-
Cell Preparation and Treatment: Seed cells in a 96-well imaging plate and treat with the OGG1 inhibitor for the desired time (e.g., 24, 48, 72 hours).[9] A positive control, such as a known DNA damaging agent (e.g., etoposide), should be included.
-
Immunostaining: Fix, permeabilize, and block the cells as described above. Incubate with a primary antibody against γH2AX (phospho-Ser139) overnight at 4°C.[9]
-
Secondary Antibody and Counterstaining: After washing, incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI.[9]
-
Image Acquisition and Quantification: Acquire images using a high-content imaging system or a fluorescence microscope. Use an automated image analysis software (e.g., Fiji) to count the number of γH2AX foci per nucleus.[8][10]
Conclusion
This compound is a potent inhibitor of OGG1's lyase activity. While extensive validation in a broad range of cancer cell lines is still to be published, its distinct mechanism of action compared to substrate-binding inhibitors like TH5487 and SU0268 makes it a valuable tool for dissecting the roles of OGG1 in cancer. The provided comparative data and detailed protocols offer a solid foundation for researchers to evaluate the potential of this compound and other OGG1 inhibitors in their specific cancer models. Further investigation into the cellular effects of this compound is warranted to fully understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting OGG1 arrests cancer cell proliferation by inducing replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of OGG1-IN-08 and Alternative Inhibitors in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitor, OGG1-IN-08, and its alternatives, TH5487 and SU0268, in the context of preclinical inflammation models. OGG1 is a key enzyme in the base excision repair pathway, responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG). Emerging evidence highlights a critical role for OGG1 in initiating and propagating inflammatory signaling, making it a promising therapeutic target for a range of inflammatory diseases.[1][2] This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection and application of these inhibitors in inflammation research.
Inhibitor Overview and Mechanism of Action
This compound, also identified in the literature as O8, along with TH5487 and SU0268, represent the leading small molecule inhibitors of OGG1. While all three compounds target OGG1, they exhibit distinct mechanisms of action that influence their biological effects.
-
This compound (O8): This inhibitor primarily targets the lyase activity of OGG1, a later step in the base excision repair process, without significantly affecting the initial binding of OGG1 to the 8-oxoG lesion.[3][4]
-
TH5487: In contrast, TH5487 is an active-site inhibitor that directly competes with 8-oxoG for binding to OGG1. By preventing OGG1 from engaging with its substrate, TH5487 effectively blocks the initiation of the signaling cascade that leads to pro-inflammatory gene expression.[1][5]
-
SU0268: Similar to TH5487, SU0268 is a potent inhibitor that prevents OGG1 from binding to DNA, thereby inhibiting its enzymatic activity and subsequent inflammatory signaling.[3][6]
Data Presentation: Comparative Efficacy
The following tables summarize the key biochemical and in vivo efficacy data for this compound (O8), TH5487, and SU0268. It is important to note that direct head-to-head comparative studies in the same inflammation models are limited. The data presented is compiled from various independent studies.
Table 1: Biochemical and In Vitro Inhibitory Activity
| Inhibitor | Synonym | IC50 | Mechanism of Action | Selectivity |
| This compound | O8 | 0.22 µM[7][8] | Inhibits OGG1 lyase activity.[3] | High selectivity over other DNA glycosylases like NEIL1 and NTH1.[9][10] |
| TH5487 | N/A | 342 nM[4][5][11] | Prevents OGG1 binding to 8-oxoG in DNA.[1][5] | Selective for OGG1 over other base excision repair enzymes.[4] |
| SU0268 | N/A | 59 nM[12][13] | Inhibits OGG1 binding to DNA and base excision.[3][6] | Selective for OGG1 over other DNA repair enzymes like MTH1, dUTPase, and SMUG1.[6] |
Table 2: In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Lung Inflammation Model
| Inhibitor | Animal Model | Dose | Key Findings | Reference |
| This compound (O8) | Data not available | N/A | No in vivo efficacy data was found for this specific inflammation model. | |
| TH5487 | Mouse | 30 mg/kg (i.p.) | Suppressed the expression of pro-inflammatory genes and reduced the recruitment of neutrophils to the airways.[5] | Visnes et al., 2018[1] |
| SU0268 | Mouse | Not specified | Inhibited pro-inflammatory responses during Pseudomonas aeruginosa infection, which involves LPS-mediated inflammation.[3] | Qin et al., 2020[3] |
Table 3: In Vivo Efficacy in an Ovalbumin (OVA)-Induced Allergic Asthma Model
| Inhibitor | Animal Model | Dose | Key Findings | Reference |
| This compound (O8) | Data not available | N/A | No in vivo efficacy data was found for this specific inflammation model. | |
| TH5487 | Mouse | Not specified | Significantly decreased goblet cell hyperplasia, mucus production, and the recruitment of eosinophils and other immune cells to the lungs. Reduced airway hyperresponsiveness. | Tanner et al., 2022[14] |
| SU0268 | Data not available | N/A | No in vivo efficacy data was found for this specific inflammation model. |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is widely used to study acute inflammation in the lungs.
-
Animals: 8-10 week old male C57BL/6 mice.
-
Induction of Injury: Mice are anesthetized, and LPS (e.g., 10 µg in 50 µL of sterile saline) is instilled intratracheally to induce lung inflammation.[15]
-
Inhibitor Administration: OGG1 inhibitors (e.g., TH5487 at 30 mg/kg) or vehicle are administered intraperitoneally at a specified time point before or after LPS challenge.[5]
-
Assessment of Inflammation: At a predetermined time point post-LPS challenge (e.g., 6-24 hours), animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential immune cell counts (neutrophils, macrophages) are determined.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid or lung homogenates are measured by ELISA or multiplex assay.
-
Histology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammatory cell infiltration.
-
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This is a common model for studying allergic airway inflammation.
-
Animals: 6-8 week old female BALB/c mice.
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA (e.g., 20 µg) emulsified in alum on days 0 and 14.[11]
-
Challenge: Sensitized mice are challenged with aerosolized OVA (e.g., 1% in saline) for a specified duration on multiple days (e.g., days 28, 29, and 30) to induce an asthmatic response.[11]
-
Inhibitor Administration: The OGG1 inhibitor (e.g., TH5487) or vehicle is administered to the mice, for example, via intraperitoneal injection, prior to each OVA challenge.
-
Assessment of Allergic Inflammation:
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using techniques such as whole-body plethysmography.
-
BAL Fluid Analysis: Total and differential cell counts, with a focus on eosinophils, are performed on BAL fluid.
-
Cytokine and IgE Levels: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid and total and OVA-specific IgE in serum are quantified by ELISA.
-
Histology: Lung sections are stained with Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.
-
Mandatory Visualizations
OGG1 Signaling Pathway in Inflammation
Caption: OGG1's role in inflammation and points of inhibitor action.
Experimental Workflow for In Vivo Inflammation Models
Caption: A generalized workflow for evaluating OGG1 inhibitors.
Logical Relationship of OGG1 Inhibition and Anti-inflammatory Effects
Caption: The causal chain from OGG1 inhibition to reduced inflammation.
References
- 1. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. OVA-Induced Asthma & Anti-OVA IgE Induced Asthma Model [chondrex.com]
- 8. Small-molecule inhibitor of OGG1 suppresses pro-inflammatory gene expression and inflammation - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 13. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of RAW264.7 macrophages by bacterial DNA and lipopolysaccharide increases cell surface DNA binding and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmarking OGG1-IN-08: A Comparative Guide to Known OGG1 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel OGG1 modulator, OGG1-IN-08, against other well-characterized inhibitors and activators of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. Beyond its canonical role in DNA repair, OGG1 is increasingly recognized for its non-canonical functions in transcriptional regulation and signal transduction, making it an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders.[1][2]
This document summarizes key quantitative data, details experimental methodologies for assessing modulator activity, and provides visual representations of the OGG1 signaling pathway and a general experimental workflow for modulator comparison.
Quantitative Comparison of OGG1 Modulators
The following table summarizes the in vitro potency of this compound and other known OGG1 modulators. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Modulator | Type | IC50 Value (µM) | Selectivity Notes |
| This compound | Inhibitor | 0.22 | Information on selectivity is not readily available. |
| SU0268 | Inhibitor | 0.059 | Highly selective for OGG1 over other DNA repair enzymes.[3][4][5] However, some off-target effects on efflux pumps (MDR1 and BCRP) have been reported.[6][7] |
| TH5487 | Inhibitor | Not explicitly defined as a single IC50 value, but potent in cellular assays. | Selective for OGG1.[8] Like SU0268, it has been shown to have off-target effects on efflux pumps.[6][7] |
| TH10785 | Activator | N/A (Activator) | Increases OGG1 enzymatic activity approximately 10-fold.[1][2][9] Information on selectivity is not readily available. |
| Resveratrol | Activator | N/A (Activator) | Known to increase OGG1 expression and activity.[10] |
OGG1 Signaling Pathway
OGG1's role extends beyond simple DNA repair. Upon excising 8-oxoG, the OGG1-8-oxoG complex can act as a guanine nucleotide exchange factor (GEF) for small GTPases, such as Ras. This initiates a downstream signaling cascade, influencing gene expression related to inflammation and cell proliferation.
Experimental Workflow for Benchmarking OGG1 Modulators
A general workflow for comparing the performance of OGG1 modulators is outlined below. This process involves a combination of in vitro biochemical assays and cell-based functional assays.
Experimental Protocols
In Vitro OGG1 Activity Assay (Fluorescence-Based)
This assay provides a high-throughput method for measuring OGG1 glycosylase activity. It utilizes a DNA oligonucleotide probe containing 8-oxoG and a fluorophore-quencher pair. Upon cleavage of the 8-oxoG by OGG1, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Purified human OGG1 enzyme
-
Fluorescently labeled oligonucleotide substrate containing a single 8-oxoG lesion
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/ml BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescent DNA substrate.
-
Add the test compounds at various concentrations to the wells of the 384-well plate. Include a DMSO control (vehicle) and a positive control (known inhibitor).
-
Add the purified OGG1 enzyme to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
In Vitro OGG1 Cleavage Assay (Gel-Based)
This assay directly visualizes the cleavage of a DNA substrate by OGG1 and can be used to confirm the inhibitory activity of compounds identified in the primary screen.
Materials:
-
Purified human OGG1 enzyme
-
Oligonucleotide substrate (e.g., a 30-mer) containing a single 8-oxoG, 5'-end labeled with 32P
-
Complementary unlabeled oligonucleotide
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
Reaction buffer (same as fluorescence-based assay)
-
Test compounds
-
Formamide loading buffer
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Procedure:
-
Anneal the 32P-labeled oligonucleotide with its complementary strand to form a double-stranded substrate.
-
Set up reaction mixtures containing the reaction buffer, the radiolabeled DNA substrate, and varying concentrations of the test compound.
-
Initiate the reaction by adding purified OGG1 enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding formamide loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager. The cleaved product will migrate faster than the full-length substrate.
-
Quantify the band intensities to determine the percentage of cleaved substrate and calculate the inhibition at each compound concentration.[11]
Cellular Assay for OGG1 Activity (Comet Assay)
The Comet assay (single-cell gel electrophoresis) can be adapted to measure OGG1 activity within cells by detecting OGG1-sensitive DNA lesions.
Materials:
-
Cultured cells of interest
-
Test compounds
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Purified OGG1 enzyme
-
SYBR Green or other DNA stain
-
Fluorescence microscope with appropriate software
Procedure:
-
Treat cultured cells with the test compound for a desired duration.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving the nuclear DNA.
-
Incubate the slides with or without purified OGG1 enzyme. OGG1 will create breaks at the sites of 8-oxoG lesions.
-
Perform alkaline gel electrophoresis to unwind the DNA and separate the fragments. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the tail moment (a measure of DNA damage) using specialized software.
-
A decrease in the comet tail moment in OGG1-treated cells compared to untreated cells indicates OGG1 activity. The effect of the test compound on this activity can thus be assessed.
Conclusion
This compound presents as a potent inhibitor of OGG1. Its performance, when benchmarked against other known modulators such as SU0268 and TH5487, suggests it is a valuable tool for studying the roles of OGG1 in various cellular processes. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Further investigation into the selectivity and potential off-target effects of this compound is warranted to fully characterize its utility as a chemical probe and potential therapeutic lead. The dual function of OGG1 in both DNA repair and signaling underscores the importance of thoroughly characterizing the downstream effects of its modulation.
References
- 1. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487 [mdpi.com]
- 9. TH10785 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of OGG1-IN-08: A Guide for Laboratory Professionals
Researchers and drug development professionals handling OGG1-IN-08 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal procedures for this compound, based on standard laboratory practices and available product information.
Summary of Key Information
This compound is an inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1) and is intended for research use only.[1][2][3] Proper handling and disposal are crucial due to its chemical nature. The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 350997-39-6 | [1] |
| Molecular Formula | C₉H₆Cl₂N₂OS | [1] |
| Molecular Weight | 261.1 g/mol | [1] |
| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL | [1] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 1 year-20°C for up to 1 month | [3] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, should be guided by the information provided in the Safety Data Sheet (SDS) and in accordance with local, state, and federal regulations. While the full SDS should always be consulted, the following steps outline a general procedure for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation Proper segregation of chemical waste is critical. This compound waste should be categorized as follows:
-
Solid Waste: Unused or expired this compound powder, as well as any lab materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves), should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or other solvents) should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with aqueous waste unless specifically permitted by your institution's environmental health and safety (EHS) office.
Step 3: Container Labeling All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "350997-39-6"
-
The primary hazard(s) associated with the chemical (consult the SDS)
-
The accumulation start date
Step 4: Storage of Waste Store waste containers in a designated satellite accumulation area. This area should be:
-
Secure and under the control of laboratory personnel
-
Away from drains and sources of ignition
-
In secondary containment to prevent spills
Step 5: Disposal Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling OGG1-IN-08
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of OGG1-IN-08. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1) and requires careful handling to avoid potential health hazards. The following table summarizes the required Personal Protective Equipment (PPE).
| Area of Protection | Required PPE | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) are mandatory. |
| Skin and Body | Laboratory coat | A standard lab coat should be worn to prevent skin contact. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a fume hood to avoid inhalation of any dust or aerosols. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Chemical Name | 3,4-dichloro-N'-hydroxy-benzo[b]thiophene-2-carboximidamide |
| CAS Number | 350997-39-6 |
| Molecular Formula | C₉H₆Cl₂N₂OS |
| Molecular Weight | 261.1 g/mol |
| Appearance | A crystalline solid |
| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL |
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]
Storage:
-
Store the solid compound at -20°C for long-term stability.
-
Stock solutions should be stored at -80°C for up to six months, or at -20°C for up to one month.[2]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Step-by-Step Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.
Accidental Release Measures:
-
Use personal protective equipment.
-
Avoid dust formation.
-
Avoid breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Unused Compound and Contaminated Materials: Dispose of as hazardous waste. Do not allow the product to reach the sewage system.
-
Packaging: Dispose of contaminated packaging as unused product.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for using this compound and the general signaling pathway it inhibits.
Caption: A typical workflow for in vitro experiments using this compound.
Caption: Inhibition of the OGG1-mediated base excision repair pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
